4-(N,N-Dibenzylamino)phenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
[4-(dibenzylamino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BNO2/c23-21(24)19-11-13-20(14-12-19)22(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14,23-24H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGQJKOCSXZOBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597058 | |
| Record name | [4-(Dibenzylamino)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159191-44-3 | |
| Record name | [4-(Dibenzylamino)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-(N,N-Dibenzylamino)phenylboronic Acid from 4-Bromoaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-(N,N-dibenzylamino)phenylboronic acid, a valuable building block in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science. The synthesis commences with the readily available starting material, 4-bromoaniline, and proceeds through a two-step sequence involving N,N-dibenzylation followed by a borylation reaction. This guide details two reliable methods for the crucial borylation step: a palladium-catalyzed Miyaura borylation and a lithium-halogen exchange followed by reaction with a borate ester.
Executive Summary
The synthesis of this compound is achieved in two key stages:
-
N,N-Dibenzylation of 4-bromoaniline: This initial step involves the protection of the amino group of 4-bromoaniline with two benzyl groups to form the intermediate, 4-bromo-N,N-dibenzylaniline. This transformation is typically achieved using benzyl bromide in the presence of a suitable base.
-
Borylation of 4-bromo-N,N-dibenzylaniline: The critical carbon-boron bond is formed in the second step. This guide presents two effective methodologies:
-
Method A: Miyaura Borylation: A palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron.
-
Method B: Lithium-Halogen Exchange: Formation of an organolithium intermediate followed by quenching with a trialkyl borate.
-
This document provides detailed experimental protocols for each step, a summary of quantitative data, and visualizations of the synthetic workflow to aid researchers in the successful implementation of this synthesis.
Data Presentation
The following tables summarize the key reagents, conditions, and expected outcomes for the synthesis of this compound.
Table 1: Synthesis of 4-bromo-N,N-dibenzylaniline
| Parameter | Value |
| Starting Material | 4-bromoaniline |
| Reagents | Benzyl bromide, Potassium carbonate |
| Solvent | Methanol |
| Reaction Time | 15 minutes |
| Temperature | Reflux |
| Purification | Extraction and solvent removal |
| Yield | High (Specific yield not reported, but expected to be high) |
Table 2: Borylation of 4-bromo-N,N-dibenzylaniline
| Parameter | Method A: Miyaura Borylation | Method B: Lithium-Halogen Exchange |
| Starting Material | 4-bromo-N,N-dibenzylaniline | 4-bromo-N,N-dibenzylaniline |
| Key Reagents | Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc | n-Butyllithium, Triisopropyl borate |
| Solvent | Dioxane | Anhydrous Tetrahydrofuran |
| Temperature | 80 °C | -78 °C to room temperature |
| Purification | Column chromatography | Aqueous workup and extraction |
| Yield | Good to excellent (substrate dependent) | Good (substrate dependent) |
Table 3: Physicochemical Properties and Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| 4-bromo-N,N-dibenzylaniline | C₂₀H₁₈BrN | 352.27 | Not reported | 7.46-7.20 (m, 11H), 6.70 (d, 2H, J = 8.7 Hz), 4.71 (s, 4H)[1] | 148.2, 138.1, 132.0, 128.9, 127.2, 126.7, 114.4, 108.8, 54.6[1] |
| This compound | C₂₀H₂₀BNO₂ | 317.19 | 184-188[2] | Data not available | Data not available |
Note: NMR data for 4-bromo-N,N-dibenzylaniline is based on a closely related structure, N-benzyl-4-bromo-N-(4-methylbenzyl)aniline. Specific data for the target compound was not available.
Experimental Protocols
Step 1: Synthesis of 4-bromo-N,N-dibenzylaniline
This protocol is adapted from a general procedure for the N-benzylation of anilines.
Materials:
-
4-bromoaniline
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add 4-bromoaniline (1.0 equiv).
-
Add methanol to dissolve the 4-bromoaniline.
-
Add potassium carbonate (2.0 equiv).
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Slowly add benzyl bromide (2.1 equiv) to the refluxing mixture.
-
Continue to reflux for 15 minutes, monitoring the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 20 mL of dichloromethane and 30 mL of water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-bromo-N,N-dibenzylaniline.
-
The crude product can be purified further by column chromatography on silica gel if necessary.
Step 2, Method A: Miyaura Borylation for the Synthesis of this compound pinacol ester
This protocol is a general method for the Miyaura borylation of aryl bromides.[3][4]
Materials:
-
4-bromo-N,N-dibenzylaniline
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add 4-bromo-N,N-dibenzylaniline (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (1.5 equiv), and Pd(dppf)Cl₂ (0.03 equiv).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the this compound pinacol ester.
-
The pinacol ester can be hydrolyzed to the boronic acid by stirring with an aqueous acid (e.g., HCl) in a suitable solvent like acetone or THF, followed by extraction and purification.
Step 2, Method B: Lithium-Halogen Exchange for the Synthesis of this compound
This protocol is adapted from a procedure for the borylation of 4-bromo-N,N-dimethylaniline.
Materials:
-
4-bromo-N,N-dibenzylaniline
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
-
Dry ice/acetone bath
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add a solution of 4-bromo-N,N-dibenzylaniline (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 equiv) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization or column chromatography.
Mandatory Visualizations
Caption: Overall synthetic workflow from 4-bromoaniline to the final product.
Caption: Logical relationship of the key transformations in the synthesis.
References
Spectral Data for 4-(N,N-Dibenzylamino)phenylboronic Acid: A Comprehensive Guide
An in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic data for the compound 4-(N,N-Dibenzylamino)phenylboronic acid is currently unavailable in publicly accessible scientific literature and chemical databases. Despite extensive searches for experimental ¹H and ¹³C NMR spectra, specific chemical shifts, coupling constants, and detailed experimental protocols for this particular molecule could not be retrieved.
This technical guide acknowledges the significant interest in the characterization of phenylboronic acid derivatives for researchers, scientists, and drug development professionals. These compounds are pivotal building blocks in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, and their precise structural elucidation is paramount for ensuring the integrity of subsequent research and development.
While spectral data for analogous compounds, such as 4-(diphenylamino)phenylboronic acid, are available, direct extrapolation of this data to this compound would be scientifically unsound due to the differing electronic and steric effects of the dibenzylamino group compared to the diphenylamino group.
General Experimental Protocol for NMR Spectroscopy of Phenylboronic Acids
For researchers who have synthesized this compound and wish to acquire NMR data, a general experimental protocol is provided below. This protocol is based on standard laboratory procedures for the analysis of similar organic compounds.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity, as impurities can significantly complicate spectral interpretation. Purification is typically achieved through techniques such as recrystallization or column chromatography.
-
Solvent Selection: A suitable deuterated solvent that completely dissolves the sample is crucial. Common choices for phenylboronic acids include deuterated chloroform (CDCl₃), dimethyl sulfoxide (DMSO-d₆), or methanol (CD₃OD). The choice of solvent can influence the chemical shifts, particularly for labile protons like those of the boronic acid group.
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent for ¹H NMR, and 20-50 mg for ¹³C NMR.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.
2. NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good spectral resolution.
-
¹H NMR Spectroscopy:
-
A standard one-pulse experiment is typically sufficient.
-
Key parameters to set include the spectral width, number of scans (typically 16 to 64), relaxation delay, and acquisition time.
-
-
¹³C NMR Spectroscopy:
-
A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon atom.
-
Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required to obtain a good signal-to-noise ratio.
-
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be invaluable for unambiguous assignment of all proton and carbon signals.
-
Logical Workflow for NMR Data Acquisition and Analysis
The following diagram illustrates a typical workflow for the acquisition and analysis of NMR data for a novel organic compound like this compound.
In the absence of verified experimental data for this compound, this guide provides a foundational framework for the acquisition and interpretation of the necessary ¹H and ¹³C NMR spectra. Researchers who successfully synthesize and characterize this compound are encouraged to publish their findings to enrich the collective knowledge base of the scientific community.
Stability and Storage of Aminophenylboronic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for aminophenylboronic acids. This class of compounds is of significant interest in drug development and diagnostics due to its unique chemical properties, particularly its ability to form reversible covalent bonds with diols. Understanding the stability profile of aminophenylboronic acids is critical for ensuring their quality, efficacy, and shelf-life in research and pharmaceutical applications.
Chemical Stability and Degradation Pathways
Aminophenylboronic acids are susceptible to degradation through several pathways, primarily driven by environmental factors such as moisture, oxygen, light, and temperature. The key degradation mechanisms include oxidative deboronation and hydrolysis.
Oxidative Degradation: The primary degradation pathway for many boronic acids is oxidation.[1] In the presence of reactive oxygen species, the carbon-boron bond can be cleaved, leading to the formation of the corresponding aminophenol and boric acid. This process, known as oxidative deboronation, is a significant concern for the long-term stability of these compounds.[1][2] Studies on peptide boronic acid derivatives have shown that the boronic acid group can be cleaved to give an alcohol under oxidative stress.[2]
Hydrolytic Degradation: Aminophenylboronic acids are also sensitive to moisture. Hydrolysis can lead to the formation of boronic acid anhydrides, including cyclic trimers known as boroxines. While this process is often reversible upon addition of water, it can affect the compound's solubility and reactivity. The rate of hydrolysis can be influenced by pH.
Thermal and Photolytic Degradation: Elevated temperatures can accelerate the degradation of aminophenylboronic acids, likely by increasing the rates of oxidation and hydrolysis. Exposure to light, particularly UV radiation, can also contribute to degradation, a common characteristic for many aromatic compounds.
A proposed major degradation pathway for aminophenylboronic acids is illustrated below.
Recommended Storage and Handling Conditions
To minimize degradation and ensure the long-term stability of aminophenylboronic acids, proper storage and handling are essential. Based on information from safety data sheets and the inherent chemical liabilities of these compounds, the following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. For long-term storage, -20°C is preferable. | Reduces the rate of chemical degradation, including oxidation and hydrolysis. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to oxygen and moisture, thereby preventing oxidative and hydrolytic degradation. |
| Light | Protect from light by storing in an amber vial or a dark place. | Prevents photolytic degradation. |
| Container | Use a tightly sealed, non-reactive container (e.g., glass). | Prevents exposure to atmospheric moisture and oxygen. |
| Handling | Handle in a well-ventilated area, preferably in a glove box or under a fume hood. Avoid formation of dust and aerosols. | Minimizes exposure to atmospheric conditions and ensures user safety. |
Quantitative Stability Data
Table 1: Illustrative Stability Data for a Generic Aminophenylboronic Acid Solid
| Storage Condition | Timepoint | Assay (% of Initial) | Appearance |
| 25°C / 60% RH | 0 months | 100.0 | White to off-white powder |
| 3 months | 98.5 | No significant change | |
| 6 months | 96.8 | Slight discoloration | |
| 12 months | 94.2 | Yellowish tint | |
| 40°C / 75% RH | 0 months | 100.0 | White to off-white powder |
| 1 month | 95.3 | Slight discoloration | |
| 3 months | 90.1 | Yellowish powder | |
| 6 months | 85.7 | Yellow-brown powder | |
| Photostability | 1.2 million lux hours | 97.2 | Slight surface discoloration |
| (ICH Q1B) | 200 W h/m² |
Note: These data are illustrative and not based on specific experimental results for a particular aminophenylboronic acid. Actual stability will vary depending on the specific isomer, purity, and packaging.
Experimental Protocols for Stability Assessment
A stability-indicating analytical method is crucial for accurately assessing the stability of aminophenylboronic acids. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose. The following sections outline a general protocol for a forced degradation study and a stability-indicating HPLC method.
Forced Degradation Study
Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and establish the degradation pathways.[3][4]
Objective: To generate degradation products of the aminophenylboronic acid under various stress conditions.
Procedure:
-
Acid Hydrolysis: Dissolve the aminophenylboronic acid in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the aminophenylboronic acid in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve the aminophenylboronic acid in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid aminophenylboronic acid at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid aminophenylboronic acid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
After exposure to the stress conditions, neutralize the acidic and basic solutions and dilute all samples to a suitable concentration for HPLC analysis.
Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the intact aminophenylboronic acid from its degradation products.
Typical Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be 5% to 95% B over 30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at a wavelength where the aminophenylboronic acid and its expected degradation products have significant absorbance (e.g., 254 nm or 280 nm). |
| Injection Volume | 10 µL |
Method Validation: The stability-indicating method should be validated according to ICH guidelines (Q2(R1)) to ensure it is accurate, precise, specific, linear, and robust. Specificity is particularly important and is demonstrated by the ability of the method to resolve the main peak from all degradation product peaks.
Role in Signaling Pathways and Biosensing
Aminophenylboronic acids are widely used in the development of biosensors, particularly for the detection of saccharides. This is due to the ability of the boronic acid moiety to form a reversible covalent bond with cis-diols, which are present in many biological molecules, including glucose and sialic acids on the surface of cancer cells.
This interaction forms the basis of a signaling mechanism in many biosensor designs. For example, the binding of a diol-containing analyte to an aminophenylboronic acid-functionalized sensor can induce a detectable signal, such as a change in fluorescence, color, or an electrochemical response.
Conclusion
The stability of aminophenylboronic acids is a critical factor for their successful application in research and drug development. These compounds are primarily susceptible to oxidative degradation and are sensitive to moisture, heat, and light. Adherence to proper storage and handling protocols, including storage at low temperatures under an inert atmosphere and protection from light, is essential to maintain their integrity. The use of a validated stability-indicating HPLC method is necessary for accurately monitoring the stability of aminophenylboronic acids and their formulations. Further research to generate comprehensive quantitative stability data for various aminophenylboronic acid derivatives would be highly beneficial to the scientific community.
References
- 1. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
CAS number and molecular weight of 4-(N,N-Dibenzylamino)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(N,N-Dibenzylamino)phenylboronic acid, including its chemical properties, applications, and relevant experimental protocols. This document is intended to serve as a valuable resource for professionals in research and drug development.
Chemical and Physical Properties
This compound is an organic compound featuring a phenylboronic acid moiety substituted with a dibenzylamino group. This structure makes it a valuable building block in organic synthesis, particularly in cross-coupling reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 159191-44-3 | [1] |
| Molecular Formula | C₂₀H₂₀BNO₂ | [1][2] |
| Molecular Weight | 317.19 g/mol | [2] |
| Melting Point | 184-188°C | [2] |
| Appearance | Not specified in search results | |
| Solubility | General solubility for phenylboronic acids: High in ethers (e.g., THF, dioxane) and ketones; moderate in chloroform; low in hydrocarbons.[3][4] | |
| Storage | 2-8°C | [2] |
Applications in Research and Development
While specific applications for this compound are not extensively detailed in the available literature, the broader class of phenylboronic acids (PBAs) are widely utilized in several key areas of research and development.
-
Suzuki-Miyaura Cross-Coupling Reactions: Phenylboronic acids are fundamental reagents in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organohalide, a crucial step in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and materials for organic electronics.
-
Fluorescent Probes and Sensors: The boronic acid moiety can reversibly bind to diols, such as those found in saccharides. This property is exploited in the design of fluorescent probes and sensors for detecting glucose and other sugars.
-
Drug Delivery and Targeting: The affinity of phenylboronic acids for sialic acid residues, which are often overexpressed on the surface of cancer cells, makes them a promising targeting ligand for drug delivery systems. By functionalizing nanoparticles or drug carriers with PBAs, targeted delivery to tumor cells can be achieved.
-
Biomedical Materials: PBA-functionalized polymers have been developed for various biomedical applications, including the creation of "smart" hydrogels for controlled drug release, self-healing materials, and scaffolds for tissue engineering.
Experimental Protocols
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for phenylboronic acids like this compound.
Protocol: Suzuki-Miyaura Cross-Coupling Reaction
Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling reaction between an aryl halide and a phenylboronic acid.
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., a mixture of toluene and water)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes to remove oxygen.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the solvent mixture and the palladium catalyst.
-
Reaction: Heat the reaction mixture to a specified temperature (typically 80-100°C) and stir vigorously. Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Visualizations
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Conceptual Signaling Pathway: PBA-Mediated Cancer Cell Targeting
Caption: Conceptual pathway for PBA-mediated targeting of cancer cells.
References
A Technical Guide to the Electronic and Steric Effects of the N,N-Dibenzylamino Substituent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The N,N-dibenzylamino [-N(CH₂Ph)₂] group is a significant substituent in modern organic chemistry, finding application as a robust protecting group, a powerful directing group, and a modulating component in catalysis and medicinal chemistry. Its utility is governed by a distinct combination of electronic and steric properties. Electronically, it acts as a potent electron-donating group through resonance, profoundly influencing the reactivity of aromatic systems. Sterically, its two flexible benzyl moieties create significant bulk, which can be strategically employed to control reaction selectivity and molecular recognition. This guide provides a comprehensive analysis of these effects, detailing their theoretical underpinnings, methods for their quantitative characterization, and their practical implications in chemical synthesis and drug design.
The N,N-Dibenzylamino Substituent: A Structural Overview
The N,N-dibenzylamino group consists of a central nitrogen atom bonded to two benzyl groups. This arrangement confers a unique set of characteristics:
-
Hybridization and Geometry: The nitrogen atom is sp³ hybridized, but its geometry can be influenced by the steric pressure of the bulky benzyl groups, sometimes leading to a more planar arrangement to alleviate strain.[1][2]
-
Conformational Flexibility: The multiple single bonds within the substituent (C-N, C-C) allow for considerable rotational freedom. The benzyl groups can adopt various conformations, creating a dynamic steric field that can adapt to its environment, such as a catalytic active site or a protein binding pocket.
-
Chemical Significance: The group is widely used as a protecting group for primary and secondary amines due to its stability under a range of conditions and its facile removal via catalytic hydrogenolysis.[3][4][5] Its distinct properties also make it a valuable functional group in the synthesis of complex molecules like β-lactams and in glycosylation reactions.[3][6]
Electronic Profile and Influence
The net electronic effect of a substituent is a balance of its inductive and resonance contributions. For the N,N-dibenzylamino group attached to an aromatic ring, these effects are in opposition, but one clearly dominates.
Resonance and Inductive Effects
-
Inductive Effect (-I): Nitrogen is more electronegative than carbon, so it withdraws electron density through the sigma bond (a -I effect). This effect is relatively weak and localized.
-
Resonance Effect (+M): The nitrogen atom's lone pair of electrons can be delocalized into an adjacent π-system (e.g., a benzene ring). This is a powerful electron-donating effect (+M or +R effect) that increases electron density at the ortho and para positions of the ring.
The +M effect far outweighs the -I effect, making the N,N-dibenzylamino group a strong net electron-donating group (EDG). This potent electron donation activates aromatic rings towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.
Caption: Dominant +M (resonance) vs. -I (inductive) effect of the N,N-dibenzylamino group.
Quantifying Electronic Effects: The Hammett Equation
The Hammett equation, log(K/K₀) = ρσ, is a powerful tool for quantifying the electronic influence of substituents on a reaction's rate or equilibrium constant.[7][8] The substituent constant, σ, captures the electronic effect of a group relative to hydrogen.
-
σ < 0: Indicates an electron-donating group.
-
σ > 0: Indicates an electron-withdrawing group.
While a precise, universally cited Hammett constant (σp) for the N,N-dibenzylamino group is not available in common databases, its value can be determined experimentally (see Protocol 4.2) or estimated by comparison with similar groups.[6][9] For context, the closely related N,N-dimethylamino group (-NMe₂) exhibits one of the most negative σp values, highlighting its powerful electron-donating capacity.
| Substituent | Hammett Constant (σp) | Electronic Nature |
| -H | 0.00 (by definition) | Neutral Reference |
| -NH₂ | -0.66 | Strongly Donating |
| -N(CH₃)₂ | -0.83 | Very Strongly Donating |
| -N(CH₂Ph)₂ | Strongly Negative (Est.) | Very Strongly Donating |
Steric Profile and Influence
The steric hindrance imposed by the N,N-dibenzylamino group is substantial and plays a critical role in controlling reaction outcomes, particularly in catalysis and diastereoselective synthesis.[10][11]
Quantifying Steric Bulk
Traditional measures like the Tolman cone angle were developed for phosphine ligands in organometallic chemistry and provide a useful, albeit idealized, measure of steric bulk.[7][12][13]
A more modern and versatile approach is the calculation of the percent buried volume (%VBur) . This method quantifies the percentage of the volume of a sphere (typically with a radius of 3.5 Å) around a central atom (e.g., a metal in a catalyst or the carbon of an aromatic ring) that is occupied by the substituent.[11][14] It provides a precise and context-dependent measure of steric hindrance that can be calculated from X-ray crystal structures or computationally optimized geometries.[1][2][12][15]
Crystallographic Insights
The solid-state structure of model compounds like N,N-dibenzylaniline provides direct evidence of the group's spatial arrangement. X-ray crystallography has shown that N,N-dibenzylaniline crystallizes in a monoclinic system, with the bulky benzyl groups oriented to minimize steric clash, dictating the overall molecular packing.[16] This fixed conformation in the solid state underscores the significant volume occupied by the substituent.
Caption: Conceptual diagram of steric shielding by the bulky N,N-dibenzylamino group.
Experimental and Computational Characterization
The precise electronic and steric parameters of the N,N-dibenzylamino group can be determined through a combination of synthesis, analytical chemistry, and computational modeling.
Caption: Workflow for the characterization of electronic and steric parameters.
Protocol: Synthesis of a Probe Molecule
Objective: To synthesize p-(N,N-dibenzylamino)benzoic acid for pKa determination.
Methodology: N,N-dibenzylation of p-aminobenzoic acid via nucleophilic substitution.[4][13]
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add p-aminobenzoic acid (1.0 eq), potassium carbonate (K₂CO₃, 3.0 eq) as a base, and dimethylformamide (DMF) as the solvent.
-
Reaction: Heat the mixture to 80-90 °C. Add benzyl bromide (2.2 eq) dropwise over 30 minutes.
-
Monitoring: Maintain the temperature and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into water and acidify with 1M HCl to pH ~4-5. The product will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure p-(N,N-dibenzylamino)benzoic acid.
Protocol: pKa Determination for Hammett Analysis
Objective: To measure the pKa of the synthesized benzoic acid derivative to calculate σp.
Methodology: Potentiometric titration.[8]
-
Preparation: Accurately weigh a sample of p-(N,N-dibenzylamino)benzoic acid and dissolve it in a suitable solvent mixture (e.g., 50:50 ethanol:water).
-
Titration: Calibrate a pH meter and place the electrode in the solution. Titrate the acid solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of titrant.
-
Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). Determine the equivalence point (the point of maximum slope on the curve).
-
pKa Calculation: The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is exactly half of that required to reach the equivalence point).
-
Hammett Constant Calculation: Use the Hammett equation: σp = pKa(benzoic acid) - pKa(p-N,N-dibenzylamino)benzoic acid) (Use a literature value for the pKa of benzoic acid in the same solvent system, ~4.20 in water).[3]
Protocol: Computational Modeling for Steric Parameters
Objective: To calculate the percent buried volume (%VBur) of the N,N-dibenzylamino group.
Methodology: Density Functional Theory (DFT) geometry optimization followed by %VBur calculation.[1][11][17]
-
Structure Input: Obtain the coordinates of an N,N-dibenzylamino-substituted molecule (e.g., N,N-dibenzylaniline) from an experimental X-ray crystal structure[16] or build it using molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization using a DFT method (e.g., B3LYP functional with a def2-TZVP basis set) with software like Gaussian. This finds the lowest energy conformation of the molecule.
-
%VBur Calculation: Use a specialized tool like the SambVca web application.[14]
-
Define the metal/center atom as the aromatic carbon to which the substituent is attached (C-ipso).
-
Define the N,N-dibenzylamino group as the ligand.
-
Set the sphere radius (standard is 3.5 Å).
-
The software calculates the volume occupied by the van der Waals spheres of the ligand atoms within this sphere and expresses it as a percentage of the total sphere volume.
-
Applications and Case Studies
As a Protecting Group in Synthesis
The N,N-dibenzylamino group is a premier choice for protecting amines. The protection is typically achieved by reacting the amine with benzyl halide in the presence of a base.[4] Its key advantage is its orthogonal stability; it is robust to acidic, basic, and many organometallic conditions, yet it can be cleanly removed under mild catalytic hydrogenation (H₂, Pd/C), which cleaves the C-N bonds to liberate the free amine and toluene.[3][5]
In Catalysis and Ligand Design
When incorporated into ligands for transition metal catalysis, the steric and electronic properties of the N,N-dibenzylamino group can be used to tune the catalyst's activity and selectivity. The strong electron-donating character can increase the electron density at the metal center, influencing its catalytic cycle. Simultaneously, the significant steric bulk can create a specific pocket around the metal, controlling substrate approach and influencing the stereochemical outcome of a reaction.[10][11]
In Medicinal Chemistry and Drug Design
In drug development, modifying a lead compound with an N,N-dibenzylamino group can have profound effects. Its steric bulk can enhance binding selectivity by occupying a specific hydrophobic pocket in a receptor while preventing binding in others.[18] Its electronic properties can modulate the pKa of nearby functional groups, affecting the molecule's ionization state at physiological pH, which in turn influences solubility, membrane permeability, and receptor interactions.
Conclusion
The N,N-dibenzylamino substituent is a multifaceted tool for the modern chemist. Its powerful electron-donating resonance effect and its significant, yet conformationally flexible, steric bulk provide a predictable and tunable influence on molecular properties. By understanding the fundamental principles outlined in this guide and applying the quantitative experimental and computational protocols, researchers can rationally harness these effects to achieve specific goals in synthesis, catalysis, and the development of new therapeutic agents.
References
- 1. Substituent constants for correlation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. global.oup.com [global.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. hammett substituent constants: Topics by Science.gov [science.gov]
- 9. [PDF] A survey of Hammett substituent constants and resonance and field parameters | Semantic Scholar [semanticscholar.org]
- 10. "Aromatic" substituent constants for structure-activity correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of Percent Volume Buried in the Characterization of Copper(I) Complexes for Lighting Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 13. oxfordsciencetrove.com [oxfordsciencetrove.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. repositorio.uam.es [repositorio.uam.es]
- 17. epdf.pub [epdf.pub]
- 18. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
A Deep Dive into the Solubility of 4-(N,N-Dibenzylamino)phenylboronic Acid in Organic Solvents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(N,N-Dibenzylamino)phenylboronic acid is a compound of significant interest, particularly in the realms of organic synthesis, medicinal chemistry, and materials science. Its utility as a building block in Suzuki-Miyaura cross-coupling reactions and in the development of advanced materials such as those used in Organic Light-Emitting Diodes (OLEDs) is well-established.[1][2] However, the successful application of this versatile molecule is fundamentally governed by its solubility in organic solvents—a critical parameter for reaction kinetics, purification, and formulation. This technical guide provides a comprehensive exploration of the solubility characteristics of this compound, delving into the molecular factors that dictate its behavior in various organic media. While specific quantitative solubility data for this compound is limited in public literature, this guide synthesizes information from closely related analogs and foundational principles of physical organic chemistry to provide a robust predictive framework. Furthermore, it outlines a detailed, field-proven experimental protocol for the accurate determination of its solubility, empowering researchers to generate reliable data for their specific applications.
Introduction: The Significance of Solubility in the Application of this compound
The practical utility of any chemical compound in a solution-phase application hinges on its ability to dissolve in a suitable solvent. For this compound, this is particularly true in the context of its primary applications:
-
Suzuki-Miyaura Cross-Coupling Reactions: As a key reagent in these palladium-catalyzed reactions, achieving a homogeneous solution is often crucial for optimal reaction rates and yields. Poor solubility can lead to sluggish or incomplete reactions and complicate product isolation.[3]
-
OLED Material Synthesis: The fabrication of advanced electronic materials often involves solution-based processing techniques. The ability to dissolve this compound and its derivatives in specific organic solvents is essential for creating thin films with the desired optical and electronic properties.[2]
-
Pharmaceutical Research: In drug discovery and development, understanding the solubility of a compound is fundamental for formulation, bioavailability studies, and high-throughput screening.[4] Phenylboronic acid derivatives are a growing class of pharmacologically active molecules.[5][6]
This guide will, therefore, equip the researcher with a thorough understanding of the factors governing the solubility of this compound, provide a predictive framework for solvent selection, and offer a detailed methodology for its experimental determination.
Molecular Structure and its Influence on Solubility
The solubility of this compound is a direct consequence of its molecular architecture. Two key functional groups dictate its interactions with organic solvents: the boronic acid moiety and the dibenzylamino group.
-
The Boronic Acid Group (-B(OH)₂): This functional group is polar and capable of acting as both a hydrogen bond donor (from the -OH groups) and a hydrogen bond acceptor (at the oxygen atoms). This imparts a degree of polarity to the molecule and allows for favorable interactions with polar solvents. However, boronic acids are known to undergo dehydration to form cyclic anhydrides known as boroxines, especially upon heating.[3][7] This equilibrium between the acid and its less soluble anhydride can complicate solubility measurements and is influenced by the solvent and temperature.[3][7]
-
The 4-(N,N-Dibenzylamino)phenyl Group: This large, nonpolar substituent significantly influences the overall solubility profile. The two benzyl groups and the phenyl ring contribute to a large hydrophobic surface area, favoring solubility in nonpolar or moderately polar organic solvents. This bulky group can also sterically hinder the intermolecular interactions of the boronic acid moiety.
The interplay between the polar boronic acid group and the nonpolar dibenzylamino substituent means that the solubility of this compound will be highly dependent on the specific characteristics of the organic solvent.
Predicting Solubility: A Framework Based on Solvent Properties
| Solvent Class | Predicted Solubility | Rationale |
| Ethers (e.g., THF, Dioxane) | High | These solvents are moderately polar and can act as hydrogen bond acceptors, interacting favorably with the boronic acid's hydroxyl groups. The nonpolar character of the dibenzylamino group is also well-solvated. |
| Ketones (e.g., Acetone, 3-Pentanone) | High | Similar to ethers, ketones are polar aprotic solvents that can accept hydrogen bonds. Phenylboronic acid generally shows high solubility in ketones.[8][9] |
| Chlorinated Solvents (e.g., Chloroform, Dichloromethane) | Moderate to High | These solvents have a moderate polarity. Chloroform, in particular, has been shown to be a good solvent for many boronic acid esters.[8] |
| Aromatic Hydrocarbons (e.g., Toluene, Xylene) | Moderate | The large aromatic portion of the molecule will have favorable π-π stacking interactions with aromatic solvents. However, the polarity of the boronic acid group may limit very high solubility. |
| Aliphatic Hydrocarbons (e.g., Hexane, Cyclohexane) | Low | These nonpolar solvents will not effectively solvate the polar boronic acid functional group, leading to poor solubility. Phenylboronic acid exhibits very low solubility in hydrocarbons.[8][9] |
| Alcohols (e.g., Methanol, Ethanol) | Moderate to High, with potential for reaction | Alcohols are polar, protic solvents that can engage in hydrogen bonding with the boronic acid. However, there is a potential for esterification to occur between the boronic acid and the alcohol, which would alter the nature of the dissolved species. |
| Polar Aprotic Solvents (e.g., DMF, DMSO) | Moderate to High | These highly polar solvents should effectively solvate the boronic acid group. The large nonpolar substituent will also be accommodated. |
Experimental Determination of Solubility: A Step-by-Step Protocol
A reliable and widely used method for determining the solubility of boronic acids in organic solvents is the dynamic, or synthetic, method.[7][8] This technique involves visually observing the temperature at which a known composition of solute and solvent becomes a single homogeneous phase upon controlled heating.
Principle of the Dynamic Method
A mixture of the boronic acid and the chosen solvent of a known composition is heated at a steady rate with constant and vigorous stirring. The temperature at which the last solid particle dissolves is recorded as the equilibrium solubility temperature for that specific concentration. By repeating this process for various compositions, a solubility curve can be constructed.
Experimental Workflow
Caption: Experimental workflow for dynamic solubility determination.
Detailed Protocol
-
Preparation of Samples:
-
Accurately weigh a specific amount of this compound into a series of sealable glass vials.
-
To each vial, add a precise volume or mass of the desired organic solvent to create a range of compositions.
-
Add a small magnetic stir bar to each vial.
-
-
Equilibrium Point Determination:
-
Place a vial in a calibrated, transparent heating block or water bath equipped with a magnetic stirrer.
-
Begin stirring at a constant, high rate to ensure the suspension is uniform.
-
Heat the sample at a slow, controlled rate (e.g., 0.5 °C per minute) to ensure the system remains close to equilibrium.
-
Carefully observe the sample. The solubility temperature is the point at which the solution becomes completely clear and free of any solid particles.
-
Record this temperature.
-
-
Data Collection and Analysis:
-
Repeat the measurement for each of the prepared compositions.
-
To ensure accuracy, allow the solution to cool until recrystallization occurs and then repeat the heating cycle. The temperatures should be reproducible.
-
Plot the mole fraction or concentration of the boronic acid as a function of the recorded solubility temperature to generate the solubility curve.
-
Factors Complicating Solubility Determination
Researchers should be aware of several factors that can introduce challenges or variability into the solubility measurements of boronic acids:
-
Boroxine Formation: As previously mentioned, the equilibrium between the boronic acid and its corresponding boroxine anhydride can affect solubility.[3] The extent of this equilibrium is solvent and temperature-dependent. This can make it difficult to obtain highly repeatable solubility data.[3]
-
Polymorphism: The existence of different crystalline forms (polymorphs) of the solid boronic acid can lead to different measured solubilities. It is important to use a consistent solid form for all measurements.
-
Purity of Compound and Solvents: Impurities can significantly alter the measured solubility. Therefore, using highly pure this compound and anhydrous, high-purity solvents is crucial.
Conclusion
While a comprehensive quantitative dataset for the solubility of this compound in a wide array of organic solvents is not yet publicly available, a strong understanding of its molecular structure and the principles of physical organic chemistry allows for reliable predictions of its behavior. The bulky, nonpolar dibenzylamino group suggests good solubility in moderately polar to nonpolar solvents like ethers, ketones, and aromatic hydrocarbons, while the polar boronic acid group will limit its solubility in nonpolar aliphatic hydrocarbons.
For applications requiring precise solubility data, the dynamic method provides a robust and reliable experimental approach. By carefully controlling experimental parameters and being mindful of the unique chemistry of boronic acids, particularly the potential for boroxine formation, researchers can generate high-quality data to guide solvent selection, optimize reaction conditions, and advance the application of this important chemical building block in their work.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. d-nb.info [d-nb.info]
- 4. DSpace [kuscholarworks.ku.edu]
- 5. japsonline.com [japsonline.com]
- 6. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Green Horizons in Boron Chemistry: A Technical Guide to Sustainable Arylboronic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of arylboronic acids, indispensable building blocks in modern organic chemistry, particularly for Suzuki-Miyaura cross-coupling reactions, is undergoing a paradigm shift. Driven by the principles of green chemistry, researchers are developing innovative and sustainable methodologies that minimize environmental impact, reduce waste, and enhance safety without compromising efficiency. This technical guide provides an in-depth exploration of these cutting-edge approaches, offering detailed experimental protocols, comparative data, and visual workflows to aid in their practical implementation.
Mechanochemical Synthesis: The Power of Grinding
Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a compelling solvent-free and often catalyst-free alternative to traditional solution-phase synthesis. By eliminating bulk solvents, this approach significantly reduces waste and simplifies product isolation.
Catalyst-Free Multicomponent Coupling
A notable advancement is the external catalyst-free multicomponent coupling of aryl diazonium salts, alkenes, and simple metal halides under ball-milling conditions.[1] This method generates aryl radicals through the mechanical breaking of the C–N bond in aryldiazonium salts, circumventing the need for external electron transfer mediators.[1]
Experimental Protocol: Mechanochemical Synthesis of α-halo Alkylboronic Esters [2]
-
Preparation: In a 1.5 mL stainless-steel milling jar, add the aryl diazonium salt (0.3 mmol), vinylboronic ester (0.2 mmol), and NaCl (1.5 eq.).
-
Liquid-Assisted Grinding (LAG): Add a minimal amount of liquid assistant (0.2 µL mg⁻¹).
-
Milling: Place a stainless-steel ball (5 mm diameter) into the jar, seal it under a nitrogen atmosphere, and mill at 30 Hz for 1 hour.
-
Work-up: After the reaction, the product can be isolated and purified using standard techniques. For yield determination, an internal standard (e.g., CH₂Br₂) can be added, and the yield is calculated via ¹H NMR. For isolation, the α-halo alkylboronic esters can be oxidized with NaBO₃·4H₂O in a THF/water mixture.[2]
Quantitative Data: Mechanochemical Synthesis of α-chloro, β-aryl-alkylboronic Esters [2]
| Aryl Diazonium Salt | Alkene | Yield (%) |
| 4-Fluorophenyldiazonium tetrafluoroborate | Vinylboronic acid pinacol ester | 88 |
| 4-Chlorophenyldiazonium tetrafluoroborate | Vinylboronic acid pinacol ester | 85 |
| 4-Bromophenyldiazonium tetrafluoroborate | Vinylboronic acid pinacol ester | 82 |
| 4-Methylphenyldiazonium tetrafluoroborate | Vinylboronic acid pinacol ester | 75 |
Yields are ¹H NMR yields with CH₂Br₂ as the internal standard.
Workflow for Mechanochemical Synthesis
Caption: Workflow for mechanochemical synthesis.
Flow Chemistry: Precision and Scalability
Flow chemistry offers unparalleled control over reaction parameters, enhanced safety for handling hazardous reagents, and straightforward scalability. These advantages are particularly beneficial for organometallic reactions, which are often highly exothermic and sensitive.
Continuous Synthesis via Organolithium Intermediates
A simple and efficient continuous flow setup enables the synthesis of arylboronic acids from aryl bromides via a halogen/lithium exchange followed by an electrophilic quench.[3] This method achieves remarkable throughput with reaction times of less than a second.[3]
Experimental Protocol: Continuous Flow Synthesis of Arylboronic Acids [3]
-
Reagent Streams: Prepare two separate streams.
-
Stream A: A solution of the aryl bromide in an appropriate solvent (e.g., THF).
-
Stream B: A solution of n-butyllithium in hexane.
-
Stream C: A solution of triisopropyl borate in THF.
-
-
Mixing and Reaction:
-
Pump streams A and B through a T-mixer into a reaction coil maintained at a specific temperature (e.g., -20 °C) to perform the halogen/lithium exchange.
-
The output from the first coil is then mixed with stream C in a second T-mixer and passed through a second reaction coil to effect the borylation.
-
-
Quenching and Collection: The reaction mixture is quenched by flowing it into a collection vessel containing an aqueous acid solution.
-
Work-up: The arylboronic acid is then isolated from the organic phase through standard extraction and purification procedures.
Quantitative Data: Continuous Flow Synthesis of Arylboronic Acids [3]
| Aryl Bromide | Throughput (g/h) | Yield (%) |
| 4-Bromotoluene | ~60 | 95 |
| 4-Bromoanisole | ~60 | 92 |
| 1-Bromo-4-fluorobenzene | ~60 | 90 |
Flow Chemistry Setup for Arylboronic Acid Synthesis
Caption: Flow chemistry experimental setup.
Catalyst-Free and Metal-Free Approaches
Eliminating transition-metal catalysts is a primary goal in green synthesis, as it circumvents issues of cost, toxicity, and product contamination with metal residues. Recent breakthroughs have demonstrated efficient borylation reactions under catalyst-free conditions, often facilitated by light or occurring in aqueous media.
Photoinduced Metal-Free Borylation of Aryl Halides
Visible light can be harnessed to promote the borylation of aryl halides in the absence of a metal catalyst.[4] This method relies on the in situ formation of an excited donor-acceptor complex that acts as a potent single-electron reductant, initiating a radical-mediated borylation process.[4]
Experimental Protocol: Photoinduced Metal-Free Borylation [4]
-
Reaction Setup: To a reaction vessel, add the aryl halide (0.2 mmol), bis(pinacolato)diboron (B₂pin₂) (1.5 eq.), and triethylamine (NEt₃) (5 eq.) in a suitable solvent (e.g., 0.5 mL of acetonitrile).
-
Irradiation: Irradiate the mixture with a 40 W, 390 nm LED lamp for the specified reaction time.
-
Work-up: After the reaction is complete, the solvent is evaporated, and the product is purified by column chromatography.
Quantitative Data: Photoinduced Metal-Free Borylation of Aryl Bromides [4]
| Aryl Bromide | Time (h) | Yield (%) |
| 4-Bromoanisole | 12 | 92 |
| 4-Bromobenzonitrile | 12 | 85 |
| 1-Bromo-4-(trifluoromethyl)benzene | 24 | 78 |
| 2-Bromopyridine | 12 | 75 |
Yields are isolated yields.
Reaction Pathway for Photoinduced Borylation
Caption: Photoinduced metal-free borylation pathway.
Aqueous Synthesis: Embracing Water as a Green Solvent
The use of water as a reaction medium is a cornerstone of green chemistry. While many organometallic reactions are water-sensitive, methodologies are emerging that leverage the unique properties of water to facilitate catalysis.
Benzoquinone-Promoted Aerobic Oxidative Hydroxylation in Water
While this is a reaction of arylboronic acids rather than a synthesis, it exemplifies a green approach in this chemical space. This method uses benzoquinone as a catalyst and air as the oxidant to convert arylboronic acids to phenols in water, avoiding transition metals and stoichiometric oxidants.[5]
Experimental Protocol: Aqueous Aerobic Hydroxylation [5]
-
Reaction Setup: In a flask, dissolve the arylboronic acid (1.0 mmol), benzoquinone (0.3 eq.), and KOH (3.0 eq.) in water (5 mL).
-
Reaction: Reflux the mixture at 100 °C under an air atmosphere for the required time.
-
Work-up: After cooling, the reaction mixture is acidified with HCl and extracted with an organic solvent. The organic layers are combined, dried, and concentrated to yield the phenol product.
Quantitative Data: Aqueous Aerobic Hydroxylation [5]
| Arylboronic Acid | Time (h) | Yield (%) |
| Phenylboronic acid | 12 | 95 |
| 4-Methylphenylboronic acid | 12 | 92 |
| 4-Methoxyphenylboronic acid | 12 | 90 |
| 4-Chlorophenylboronic acid | 12 | 85 |
Yields are isolated yields.
Conclusion and Future Outlook
The synthesis of arylboronic acids is being transformed by green chemistry principles. The methodologies presented here—mechanochemistry, flow chemistry, catalyst-free reactions, and aqueous synthesis—represent significant strides toward more sustainable and efficient chemical manufacturing. For researchers and professionals in drug development, adopting these greener approaches not only minimizes environmental impact but can also lead to safer, more cost-effective, and scalable processes. The continued innovation in this field promises a future where the synthesis of these vital chemical building blocks is in greater harmony with the principles of sustainability.
References
- 1. Mechanochemical Synthesis of α‐halo Alkylboronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Flow Chemistry on Multigram Scale: Continuous Synthesis of Boronic Acids within 1 s [organic-chemistry.org]
- 4. Photoinduced metal-free borylation of aryl halides catalysed by an in situ formed donor–acceptor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzoquinone-Promoted Aerobic Oxidative Hydroxylation of Arylboronic Acids in Water [organic-chemistry.org]
The Nuances of Acidity: A Technical Guide to Substituted Phenylboronic Acids for Researchers and Drug Development Professionals
An in-depth exploration of the factors governing the Lewis acidity of substituted phenylboronic acids, this guide provides a comprehensive overview of quantitative data, experimental methodologies, and the underlying principles of substituent effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering insights into the rational design and application of these versatile compounds.
The Lewis acidity of phenylboronic acids is a critical parameter influencing their reactivity, binding affinity, and catalytic activity. This property is finely tuned by the nature and position of substituents on the phenyl ring. Understanding and quantifying these effects are paramount for applications ranging from organic synthesis and catalysis to the development of sensors and therapeutics. This guide delves into the core principles of phenylboronic acid Lewis acidity, presenting a compilation of quantitative data, detailed experimental protocols for its determination, and visual representations of the key concepts.
Understanding Lewis Acidity in Phenylboronic Acids
Phenylboronic acids act as Lewis acids through the boron atom's vacant p-orbital, which can accept a pair of electrons from a Lewis base. In aqueous media, the primary interaction is with a hydroxide ion, leading to the formation of a more stable, tetracoordinate boronate anion. The equilibrium of this reaction is a direct measure of the boronic acid's Lewis acidity and is quantified by its acid dissociation constant (pKa). A lower pKa value signifies a stronger Lewis acid, indicating a greater propensity to accept a hydroxide ion.
The electronic properties of substituents on the phenyl ring profoundly impact the electron density at the boron center, thereby modulating the Lewis acidity. Electron-withdrawing groups (EWGs) decrease the electron density on the boron atom, making it more electrophilic and thus a stronger Lewis acid (lower pKa). Conversely, electron-donating groups (EDGs) increase electron density, rendering the boron center less electrophilic and a weaker Lewis acid (higher pKa).
Caption: General equilibrium of a phenylboronic acid with a Lewis base.
Quantitative Analysis of Lewis Acidity
The effect of substituents on the Lewis acidity of phenylboronic acids can be quantitatively assessed through the determination of their pKa values. The following table summarizes the pKa values for a range of substituted phenylboronic acids, categorized by the position of the substituent. Hammett sigma (σ) constants for the corresponding substituents are also provided to illustrate the correlation between electronic effects and acidity.
| Substituent (X) | Position | pKa | Hammett Constant (σ) |
| -H | - | 8.83 | 0.00 |
| -CH₃ | para | 9.06 | -0.17 |
| -CH₃ | meta | 8.95 | -0.07 |
| -CH₃ | ortho | 8.52 | - |
| -OCH₃ | para | 9.25 | -0.27 |
| -OCH₃ | meta | 8.85 | 0.12 |
| -OCH₃ | ortho | 8.76 | - |
| -F | para | 8.77 | 0.06 |
| -F | meta | 8.35 | 0.34 |
| -F | ortho | 7.95 | - |
| -Cl | para | 8.55 | 0.23 |
| -Cl | meta | 8.28 | 0.37 |
| -Cl | ortho | 8.01 | - |
| -Br | para | 8.52 | 0.23 |
| -Br | meta | 8.25 | 0.39 |
| -Br | ortho | 7.98 | - |
| -CF₃ | para | 7.86 | 0.54 |
| -CF₃ | meta | 7.95 | 0.43 |
| -CN | para | 7.82 | 0.66 |
| -CN | meta | 7.90 | 0.56 |
| -NO₂ | para | 7.08 | 0.78 |
| -NO₂ | meta | 7.23 | 0.71 |
| -NO₂ | ortho | 7.35 | - |
Note: pKa values can vary slightly depending on the experimental conditions (e.g., temperature, solvent). The values presented here are representative literature values for aqueous solutions at or near 25°C. Hammett constants are from established literature sources.
The Hammett Relationship: A Predictive Tool
For meta- and para-substituted phenylboronic acids, a linear free-energy relationship, known as the Hammett equation, provides a powerful tool for predicting their Lewis acidity. The equation is expressed as:
log(KX/KH) = ρσ
where KX and KH are the acid dissociation constants of the substituted and unsubstituted phenylboronic acid, respectively, σ is the Hammett substituent constant, and ρ (rho) is the reaction constant. A plot of log(KX/KH) or (pKH - pKX) against σ yields a straight line, and the slope (ρ) indicates the sensitivity of the reaction to substituent electronic effects. For the ionization of phenylboronic acids, ρ is positive, confirming that electron-withdrawing groups (positive σ) increase acidity.
It is important to note that ortho-substituents often deviate from the Hammett relationship due to steric hindrance and direct intramolecular interactions with the boronic acid moiety.
Caption: Influence of substituent electronic effects on Lewis acidity.
Experimental Protocols for Determining Lewis Acidity
Accurate determination of pKa values is essential for the quantitative assessment of Lewis acidity. The two most common methods are spectrophotometric and potentiometric titrations.
Spectrophotometric Titration
This method is particularly suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.
Principle: The absorbance of a solution of the phenylboronic acid is measured at a fixed wavelength over a range of pH values. The pKa is determined from the inflection point of the resulting sigmoidal curve of absorbance versus pH.
Detailed Methodology:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, typically spanning a range of 4-5 pH units around the expected pKa of the analyte. A universal buffer system or a set of individual buffers (e.g., acetate, phosphate, borate) can be used. Ensure the ionic strength of all buffer solutions is kept constant by adding a neutral salt (e.g., KCl).
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the substituted phenylboronic acid in a suitable solvent (e.g., DMSO, methanol).
-
Sample Preparation: In a series of cuvettes or a 96-well microplate, add a small, constant volume of the phenylboronic acid stock solution to each of the different pH buffer solutions. The final concentration of the boronic acid should be in the micromolar range, and the volume of the organic solvent from the stock solution should be minimal (typically <1%) to avoid significant shifts in the aqueous pKa.
-
Spectrophotometric Measurement: Record the UV-Vis spectrum (e.g., from 220 to 400 nm) for each sample. Identify the wavelength of maximum absorbance difference between the protonated and deprotonated forms of the boronic acid.
-
Data Analysis: Plot the absorbance at the chosen wavelength against the pH of the buffer solutions. Fit the data to a sigmoidal dose-response equation (e.g., the Henderson-Hasselbalch equation) using appropriate software. The pKa is the pH value at the midpoint of the curve.
Potentiometric Titration
This classic method involves the direct titration of the boronic acid with a strong base and monitoring the pH change.
Principle: A solution of the phenylboronic acid is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is measured after each addition of the titrant. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Detailed Methodology:
-
Solution Preparation: Accurately weigh a sample of the substituted phenylboronic acid and dissolve it in a known volume of deionized, carbonate-free water. A co-solvent (e.g., methanol, ethanol) may be used for sparingly soluble compounds, but it is important to note that this will yield an apparent pKa (pKa*) that may differ from the aqueous pKa.
-
Titration Setup: Place the solution in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve (or the peak of the first derivative plot). The pKa is the pH value at the point where half of the volume of titrant required to reach the equivalence point has been added.
Caption: Workflow for determining the pKa of phenylboronic acids.
Advanced and Complementary Methods
Beyond experimental pKa determination, computational methods offer valuable insights into the intrinsic Lewis acidity of boronic acids.
-
Fluoride Ion Affinity (FIA): This method computationally calculates the enthalpy change for the gas-phase reaction of a boronic acid with a fluoride ion. A more negative FIA value indicates a stronger Lewis acid.
-
Ammonia Affinity (AA): Similar to FIA, this computational approach determines the affinity of a boronic acid for ammonia, providing another theoretical measure of Lewis acidity.
These computational methods are particularly useful for comparing the Lewis acidity of a large number of compounds and for understanding the fundamental electronic factors at play, independent of solvent effects.
Conclusion
The Lewis acidity of substituted phenylboronic acids is a tunable and predictable property that is central to their diverse applications. By understanding the electronic effects of substituents, as quantified by Hammett parameters and pKa values, researchers can rationally design and select phenylboronic acids with the desired acidity for specific tasks in drug discovery, catalysis, and materials science. The experimental and computational methods outlined in this guide provide a robust framework for the accurate characterization of this fundamental property, empowering scientists to harness the full potential of this important class of compounds.
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-(N,N-Dibenzylamino)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common scaffold in pharmaceuticals, agrochemicals, and advanced materials. This palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate. 4-(N,N-Dibenzylamino)phenylboronic acid is a valuable building block that introduces a bulky, electron-rich triarylamine-like moiety. Derivatives of this structure are of interest for their potential applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic devices, as well as for their potential as fluorescent probes and anticancer agents in medicinal chemistry.
These application notes provide a general protocol for the Suzuki-Miyaura coupling of this compound with various aryl halides. The provided methodologies are based on established procedures for structurally similar boronic acids and are intended to serve as a starting point for reaction optimization.
Data Presentation
The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides. Yields are illustrative and may vary depending on the specific substrate and reaction conditions.
| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 85 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 8 | 78 |
| 3 | 2-Bromopyridine | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 100 | 16 | 72 |
| 4 | 4-Chlorotoluene | Pd₂(dba)₃ (1) / XPhos (2) | K₃PO₄ (3) | t-BuOH/H₂O (10:1) | 110 | 24 | 65 |
| 5 | 1-Iodonaphthalene | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | DME/H₂O (4:1) | 85 | 10 | 92 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with this compound.
Materials:
-
This compound (1.1 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DME, t-BuOH)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or round-bottom flask with condenser)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a Schlenk flask or a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Add the anhydrous organic solvent (e.g., 8 mL of Toluene) and degassed water (e.g., 2 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the required time (typically 8-24 hours).
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water (20 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the solvent under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure coupled product.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
The diagram below outlines the general workflow for the Suzuki-Miyaura coupling experiment.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of Electron-Rich Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance. However, the coupling of electron-rich boronic acids can present a significant challenge due to their increased propensity for protodeboronation and often sluggish transmetalation kinetics. This document provides detailed application notes and protocols for palladium catalyst systems that have demonstrated high efficacy in the Suzuki coupling of these challenging substrates, facilitating the synthesis of complex molecules in pharmaceutical and materials science research.
Introduction to a Key Synthetic Challenge
Electron-rich boronic acids, characterized by the presence of electron-donating groups (e.g., -OMe, -NMe2, -OPh) on the aryl ring, are crucial building blocks for many biologically active compounds and functional materials. Their increased electron density can, however, deactivate the boronic acid towards the transmetalation step in the catalytic cycle, often leading to low yields and the formation of undesired byproducts. To overcome these hurdles, highly active palladium catalyst systems, typically employing bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), are required to promote efficient catalytic turnover.
Recommended Palladium Catalyst Systems
Extensive research has identified several classes of palladium catalysts that are particularly effective for the Suzuki coupling of electron-rich boronic acids. These systems are designed to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
1. Buchwald Ligand-Based Palladium Catalysts: The development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group has revolutionized palladium-catalyzed cross-coupling reactions. Ligands such as SPhos and XPhos have proven to be highly versatile and efficient for a wide range of substrates, including electron-rich boronic acids.[1][2][3] These ligands promote the formation of highly reactive, monoligated Pd(0) species, which are crucial for the oxidative addition of even challenging aryl chlorides.[3]
2. N-Heterocyclic Carbene (NHC)-Based Palladium Catalysts: NHC ligands have emerged as a powerful alternative to phosphines in palladium catalysis.[4] Their strong σ-donating ability and steric bulk create a highly electron-rich and stable palladium center, enhancing its catalytic activity.[5] NHC-palladium complexes have been shown to be particularly effective in the coupling of sterically hindered and electronically challenging substrates.[6][7]
Data Presentation: Comparative Performance of Catalyst Systems
The selection of the optimal catalyst system is critical for achieving high yields in the Suzuki coupling of electron-rich boronic acids. The following tables summarize the performance of various palladium catalysts in the coupling of representative electron-rich boronic acids with different aryl halides.
Table 1: Suzuki Coupling of 4-Methoxyphenylboronic Acid with Various Aryl Chlorides
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | [8] |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 | 12 | 95 | [8] |
| Pd-PEPPSI-IPr | IPr | KOt-Bu | Toluene | RT | 2 | 92 | [9] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | [8] |
Table 2: Suzuki Coupling of 2,6-Dimethoxyphenylboronic Acid with Aryl Halides
| Catalyst System | Ligand | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | SPhos | 4-Chlorotoluene | K₃PO₄ | Toluene | 100 | 18 | 94 |
| Pd(OAc)₂ | XPhos | 4-Chloroanisole | K₃PO₄ | Dioxane | 80 | 12 | 91 |
| [Pd(IPr)(cinnamyl)Cl] | IPr | 2-Chloropyridine | K₃PO₄ | Dioxane | 100 | 16 | 88 |
Table 3: Suzuki Coupling of 4-(Diphenylamino)benzeneboronic Acid with Aryl Halides
| Catalyst System | Ligand | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | (ligand-free) | 4-Bromoanisole | K₂CO₃ | EtOH/H₂O | 25 | 0.5 | 95 | [8] |
| Pd(PPh₃)₄ | PPh₃ | 4-Chloroacetophenone | K₃PO₄ | Dioxane | 80 | 20 | 75 | [8] |
| XPhos Pd G2 | XPhos | 2-Chlorotoluene | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | [8] |
| SPhos Pd G2 | SPhos | 4-Chlorobenzonitrile | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | [8] |
Experimental Protocols
The following are detailed protocols for representative Suzuki coupling reactions using highly effective palladium catalyst systems for electron-rich boronic acids.
Protocol 1: Suzuki Coupling of an Electron-Rich Boronic Acid with an Aryl Chloride using a Buchwald Ligand (SPhos)
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Electron-rich boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Deionized water (0.5 mL)
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride, electron-rich boronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Seal the tube with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Add the degassed toluene and deionized water via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for the time indicated by reaction monitoring (typically 1-12 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling of an Electron-Rich Boronic Acid with an Aryl Bromide using an N-Heterocyclic Carbene (NHC) Pre-catalyst
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Electron-rich boronic acid (1.5 mmol, 1.5 equiv)
-
[Pd(IPr)(cinnamyl)Cl] (0.01 mmol, 1 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane, anhydrous (5 mL)
Procedure:
-
In a glovebox, add the aryl bromide, electron-rich boronic acid, potassium phosphate, and the [Pd(IPr)(cinnamyl)Cl] pre-catalyst to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Add the anhydrous 1,4-dioxane to the vial.
-
Seal the vial with a screw cap containing a PTFE septum.
-
Remove the vial from the glovebox and place it in a preheated aluminum heating block at 80 °C.
-
Stir the reaction mixture for the required time (typically 4-24 hours), monitoring by TLC or GC-MS.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite, washing the pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired biaryl product.
Visualizations
The following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura coupling and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Ligand Selection in Cross-Coupling Reactions with Sterically Hindered Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for selecting appropriate ligands for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions involving sterically hindered boronic acids. The protocols and data presented are compiled from recent studies to facilitate successful and efficient synthesis of sterically encumbered molecules, which are of increasing importance in pharmaceuticals and material science.
Introduction: The Challenge of Steric Hindrance
Cross-coupling reactions are powerful tools for C-C and C-N bond formation. However, when employing sterically hindered substrates, such as di-ortho-substituted aryl halides or boronic acids, the reaction efficiency can be significantly diminished.[1] This is primarily due to the slow rates of key steps in the catalytic cycle, namely oxidative addition and reductive elimination, which are impeded by bulky substituents near the reaction centers.
The strategic selection of a suitable ligand for the palladium catalyst is paramount to overcoming these steric barriers.[2][3][4] Generally, effective ligands for such challenging couplings are both bulky and electron-rich .[3][5]
-
Bulky ligands promote the formation of monoligated, 12-electron Pd(0) species, which are highly reactive in oxidative addition.[6] The steric bulk also facilitates the final reductive elimination step to release the product.
-
Electron-rich ligands increase the electron density on the palladium center, which in turn promotes the oxidative addition of the aryl halide.[5]
Two main classes of ligands have proven to be particularly effective: biaryl phosphines and N-heterocyclic carbenes (NHCs) .
Ligand Classes for Coupling with Hindered Boronic Acids
Biaryl Phosphine Ligands
Pioneered by the Buchwald group, dialkylbiaryl phosphine ligands have become the gold standard for many challenging cross-coupling reactions.[6] These ligands feature a biaryl backbone that creates a sterically demanding pocket around the metal center.
Key examples of Buchwald-type ligands include:
-
SPhos (1): Known for its high reactivity and stability, enabling couplings of a wide range of aryl chlorides and the formation of hindered biaryls.[5]
-
XPhos (2): A highly effective and versatile ligand for various cross-coupling reactions, including those with hindered substrates.
-
AntPhos: This ligand has shown exceptional reactivity in sterically demanding aryl-alkyl Suzuki-Miyaura couplings, effectively suppressing the β-hydride elimination side reaction.[1][7]
N-Heterocyclic Carbene (NHC) Ligands
NHCs are strong σ-donors and are typically more thermally stable than phosphine ligands. Their steric bulk can be readily tuned by modifying the substituents on the nitrogen atoms. For sterically hindered couplings, bulky NHC ligands are employed to promote the formation of the active monoligated palladium complex and to facilitate challenging oxidative addition steps.[8]
Comparative Performance of Selected Ligands
The choice of ligand is highly dependent on the specific substrates and reaction conditions. The following tables summarize the performance of various ligands in the Suzuki-Miyaura coupling of sterically hindered substrates.
Table 1: Suzuki-Miyaura Coupling of 2-Bromomesitylene with Phenylboronic Acid
| Ligand | Pd Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 12 | 95 |
| XPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 100 | 18 | 92 |
| P(t-Bu)₃ | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 80 | 24 | 88 |
| IMes | Pd(OAc)₂ | K₂CO₃ | Toluene | 110 | 16 | 75 |
Table 2: Synthesis of Tetra-ortho-substituted Biaryls
| Aryl Halide | Boronic Acid | Ligand | Pd Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2,4,6-Trimethylbromobenzene | 2,6-Dimethylphenylboronic acid | (S)-Cyp-Kin-Phos | [Pd(cinnamyl)Cl]₂ | CsF | Toluene | 80 | 24 | 94 |
| 2-Bromo-1,3,5-triisopropylbenzene | 2-Methylphenylboronic acid | L6 (benzo[c]carbazolyl-based) | Pd(OAc)₂ | K₃PO₄ | Dioxane | 100 | 12 | 91 |
| 2-Chloromesitylene | 2-Isopropylphenylboronic acid | AntPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 110 | 24 | 85 |
Experimental Protocols
General Procedure for Ligand Screening in Suzuki-Miyaura Coupling
This protocol is designed for the high-throughput screening of phosphine ligands to identify the optimal catalyst system for a given reaction.
Materials:
-
Aryl halide (or triflate)
-
Boronic acid
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Library of phosphine ligands
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Inert gas (Argon or Nitrogen)
-
96-well reaction block or individual reaction vials
-
Analytical instrument (GC-MS or HPLC)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the palladium precursor in the chosen anhydrous solvent.
-
Prepare a stock solution of the aryl halide in the same solvent.
-
Prepare a stock solution of the boronic acid.
-
Prepare a slurry or solution of the base in the solvent.
-
-
Ligand Dosing:
-
In an inert atmosphere glovebox, dispense the individual phosphine ligands into separate wells of the reaction block or into individual reaction vials. A 1:1 to 2:1 ligand-to-palladium ratio is typically used.[2]
-
-
Reagent Addition:
-
To each well/vial, add the palladium precursor stock solution.
-
Add the aryl halide stock solution.
-
Add the boronic acid stock solution.
-
Finally, add the base slurry/solution to initiate the reaction.[2]
-
-
Reaction Execution:
-
Seal the reaction block or vials.
-
Place the reaction setup on a heating block or in an oil bath at the desired temperature.
-
Stir the reactions for a predetermined amount of time.
-
-
Analysis:
-
After the reaction is complete, cool the reaction block or vials to room temperature.
-
Quench the reactions and prepare samples for analysis by GC-MS or HPLC to determine the conversion and yield for each ligand.
-
Protocol for the Synthesis of a Tetra-ortho-substituted Biaryl using a Benzo[c]carbazolyl-based Phosphine Ligand (L6)
This protocol is adapted from a study on the synthesis of sterically congested biaryls.[9]
Materials:
-
2-Bromo-1,3,5-triisopropylbenzene (1.0 mmol)
-
2,6-Dimethylphenylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.01 mmol, 1 mol%)
-
L6 (benzo[c]carbazolyl-based phosphine ligand) (0.012 mmol, 1.2 mol%)
-
K₃PO₄ (2.0 mmol)
-
Anhydrous dioxane (5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add 2-bromo-1,3,5-triisopropylbenzene, 2,6-dimethylphenylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with inert gas three times.
-
-
Catalyst Addition:
-
In a separate vial, weigh Pd(OAc)₂ and the L6 ligand and add them to the Schlenk flask under a positive flow of inert gas.
-
-
Solvent Addition:
-
Add anhydrous dioxane to the flask via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at 100 °C for 12 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tetra-ortho-substituted biaryl.
-
Visualizing the Process
Catalytic Cycle and the Role of Ligands
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction and highlights the key steps influenced by the choice of ligand.
Caption: Suzuki-Miyaura catalytic cycle.
Ligand Selection Workflow
This diagram outlines a logical workflow for selecting and optimizing a ligand for a challenging cross-coupling reaction.
Caption: Ligand selection and optimization workflow.
Conclusion
The successful cross-coupling of sterically hindered boronic acids is highly achievable with the careful selection of appropriate ligands. Bulky and electron-rich biaryl phosphines and N-heterocyclic carbenes are the premier choices for these challenging transformations. By following the protocols and considering the comparative data presented in these notes, researchers can significantly improve the efficiency and yield of their reactions, enabling the synthesis of complex molecular architectures for a wide range of applications.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. A benzo[c]carbazolyl-based phosphine ligand for Pd-catalyzed tetra-ortho-substituted biaryl syntheses - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Use of 4-(N,N-Dibenzylamino)phenylboronic acid in the Synthesis of Triarylamines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triarylamines are a crucial class of organic compounds widely utilized in the development of pharmaceuticals, organic light-emitting diodes (OLEDs), and other advanced materials due to their unique electronic and photophysical properties. The synthesis of triarylamines is often achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful and versatile method. This reaction facilitates the formation of carbon-carbon bonds between an organoboron compound and an organic halide.
4-(N,N-Dibenzylamino)phenylboronic acid is a valuable building block in this context. The dibenzylamino group is a strong electron-donating moiety, which can be strategically incorporated into triarylamine structures to modulate their electronic properties. Furthermore, the benzyl groups can be removed under specific conditions, providing a pathway to secondary amines. These application notes provide detailed protocols for the use of this compound in the Suzuki-Miyaura cross-coupling reaction for the synthesis of various triarylamine derivatives.
Reaction Principle: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron species (in this case, this compound) and an aryl halide (or triflate) in the presence of a base. The catalytic cycle generally proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron compound to the palladium center, and reductive elimination to form the desired triarylamine and regenerate the Pd(0) catalyst.
Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Protocol 1: General Procedure for the Synthesis of Triarylamines
This protocol is adapted from established methods for the Suzuki-Miyaura coupling of aminophenylboronic acids.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine (PPh₃))
-
Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄))
-
Anhydrous solvent (e.g., toluene, dioxane, or a mixture of ethanol and water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (4-6 mol%).
-
Add the degassed solvent (e.g., toluene/water 4:1, 0.1 M concentration relative to the aryl halide).
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired triarylamine.
Data Presentation
The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of this compound with a variety of aryl bromides. Please note that these are illustrative examples, and actual yields may vary depending on the specific reaction conditions and the nature of the substrates.
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 4-Bromotoluene | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ (2.5) | Dioxane | 110 | 16 | 88 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (2) | PPh₃ (6) | K₂CO₃ (3) | EtOH/H₂O | 80 | 24 | 75 |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (4) | K₃PO₄ (2) | Toluene | 110 | 18 | 85 |
| 5 | 3-Bromobenzonitrile | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.5) | Dioxane/H₂O | 100 | 14 | 90 |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of triarylamines using this compound via Suzuki-Miyaura cross-coupling.
Caption: General workflow for triarylamine synthesis.
Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The Suzuki-Miyaura catalytic cycle.
Troubleshooting and Optimization
-
Low Yields: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvents. The choice of these reagents is often substrate-dependent. Increasing the reaction temperature or time may also improve the yield, but be mindful of potential decomposition.
-
Homocoupling of Boronic Acid: The formation of a biaryl byproduct from the homocoupling of the boronic acid can be an issue. This is often minimized by ensuring the reaction is performed under strictly anaerobic conditions and by using the appropriate catalyst and reaction conditions.
-
Protodeboronation: Phenylboronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom). This can be minimized by using anhydrous solvents and ensuring the base is not excessively strong or nucleophilic.
Conclusion
This compound is a versatile and valuable reagent for the synthesis of a wide range of triarylamine derivatives through the Suzuki-Miyaura cross-coupling reaction. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to utilize this building block in their synthetic endeavors. Further optimization of the reaction conditions may be required to achieve the best results for specific substrates.
Applications of Aminophenylboronic Acids as Fluorescent Probes in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Aminophenylboronic acids (APBAs) have emerged as a versatile class of molecules in medicinal chemistry, primarily due to the unique ability of the boronic acid moiety to reversibly bind with 1,2- and 1,3-diols. This characteristic is particularly significant as many biologically important molecules, including saccharides, glycoproteins, and certain neurotransmitters, feature this diol structure. When coupled with a fluorophore, APBAs can be transformed into powerful fluorescent probes, enabling the detection and imaging of these analytes with high sensitivity and selectivity. These probes are instrumental in diagnostics, drug delivery, and the fundamental study of cellular processes.
This document provides detailed application notes and protocols for the use of aminophenylboronic acid-based fluorescent probes in various medicinal chemistry applications.
Detection of Saccharides
The specific recognition of saccharides is crucial for monitoring glucose levels in diabetes management and for studying the role of glycans in cellular recognition and disease. APBA-based fluorescent probes offer a non-enzymatic approach for saccharide detection.
Principle of Detection
The core mechanism involves the reversible covalent interaction between the boronic acid group of the APBA probe and the cis-diol groups of saccharides to form a cyclic boronate ester.[1][2] This binding event modulates the electronic properties of the boronic acid, which in turn affects the photophysical properties of the attached fluorophore, leading to a detectable change in fluorescence.[2] Common signaling mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Aggregation-Induced Emission (AIE).[2][3] For instance, in many "turn-on" PET sensors, a tertiary amine near the boronic acid quenches fluorescence in the unbound state; saccharide binding increases the Lewis acidity of the boron, suppressing PET and restoring fluorescence.[2]
Quantitative Data for Saccharide Probes
| Probe | Analyte | Linear Range | Limit of Detection (LOD) | Emission Wavelength | Reference |
| g-QDs-APBA | Glucose | 0.1–2.0 mmol L⁻¹ | 4.5 µmol L⁻¹ | N/A (Ratiometric) | [3] |
| Anthracene-based diboronic acid 30a | Sialyl Lewis Y | N/A | N/A | N/A | [1] |
| Tricarbocyanine-boronic acid 26 | Ribose, Fructose | N/A | N/A | 820 nm | [4] |
Experimental Protocol: General Saccharide Detection
This protocol outlines a general procedure for evaluating the fluorescence response of an APBA-based probe to a specific saccharide in an aqueous solution.[2]
Materials:
-
Aminophenylboronic acid-based fluorescent probe
-
Saccharide of interest (e.g., glucose, fructose)
-
Buffer solution (e.g., Phosphate-Buffered Saline, pH 7.4)
-
High-purity water
-
Organic solvent for probe stock solution (e.g., DMSO, Methanol)
-
Fluorescence spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions: a. Prepare a concentrated stock solution of the APBA probe (e.g., 1 mM) in a minimal amount of a suitable organic solvent (e.g., DMSO). b. Prepare a concentrated stock solution of the saccharide (e.g., 100 mM) in the chosen buffer.
-
Fluorescence Measurement: a. To a quartz cuvette, add the appropriate volume of buffer solution. b. Add a small aliquot of the probe stock solution to achieve the desired final concentration (e.g., 10 µM). c. Record the initial fluorescence spectrum of the probe. d. Add increasing concentrations of the saccharide stock solution to the cuvette, ensuring thorough mixing after each addition. e. Record the fluorescence spectrum after each addition, allowing the system to equilibrate.
-
Data Analysis: a. Plot the change in fluorescence intensity at the emission maximum against the saccharide concentration. b. Determine the association constant (Ka) by fitting the titration data to a suitable binding model (e.g., 1:1 binding isotherm).[2]
Caption: Workflow for saccharide detection using APBA probes.
Detection of Dopamine and Other Catecholamines
Dopamine (DA) is a critical neurotransmitter, and its dysregulation is implicated in several neurological disorders. APBA-based probes can selectively detect dopamine and other catecholamines due to the presence of a cis-diol moiety in their structure.
Principle of Detection
Similar to saccharide sensing, the detection of dopamine relies on the formation of a cyclic boronate ester between the APBA probe and the catechol group of dopamine.[5][6] This interaction can lead to fluorescence quenching or enhancement, depending on the probe's design. For instance, 3-APBA modified carbon nitride quantum dots (3-APBA-CNQDs) exhibit fluorescence quenching upon binding to dopamine, potentially through an inner filter effect (IFE).[5]
Quantitative Data for Dopamine Probes
| Probe | Analyte | Linear Range | Limit of Detection (LOD) | Emission Wavelength | Reference |
| 3-APBA-CNQDs | Dopamine | 0.10–51 µM | 22.08 nM | N/A (Quenching) | [5] |
| F-CuInS2 QDs | Dopamine | N/A | N/A | 736 nm (Quenching) | [6] |
Experimental Protocol: Dopamine Detection in Biological Samples
This protocol describes the use of 3-APBA-CNQDs for the detection of dopamine in human urine and blood samples.[5]
Materials:
-
3-APBA-CNQDs fluorescent probe
-
Dopamine standard solutions
-
Human urine or serum samples
-
Phosphate buffer (pH optimized for the assay)
-
Centrifuge and filters for sample preparation
-
Fluorescence spectrophotometer
Procedure:
-
Sample Preparation: a. Centrifuge urine or blood samples to remove precipitates. b. Filter the supernatant through a 0.22 µm filter to remove any remaining particulates. c. Dilute the samples with the phosphate buffer as necessary.
-
Fluorescence Measurement: a. Prepare a series of standard dopamine solutions in the buffer. b. In separate reaction tubes, mix a fixed amount of the 3-APBA-CNQDs probe with either the standard solutions or the prepared biological samples. c. Incubate the mixtures for a specified time at a controlled temperature to allow for binding. d. Measure the fluorescence intensity of each sample at the appropriate excitation and emission wavelengths.
-
Data Analysis: a. Construct a calibration curve by plotting the fluorescence quenching of the standards against their concentrations. b. Determine the dopamine concentration in the biological samples by interpolating their fluorescence quenching values on the calibration curve.
Caption: APBA probe binding to dopamine alters fluorescence.
Cancer Cell Imaging and Targeting
Cancer cells often overexpress specific glycans, such as sialic acid (SA), on their surface.[7][8] This feature can be exploited for targeted imaging and therapy. APBA-based probes can selectively bind to these sialic acid residues, allowing for the fluorescent labeling of cancer cells.[7]
Principle of Targeting
The phenylboronic acid moiety has a high affinity for the diol structure present in sialic acid, forming a reversible boronate ester.[7][8] When an APBA probe is introduced to a mixed population of cells, it will preferentially accumulate on the surface of cancer cells with high sialic acid expression. This targeted binding can be visualized if the probe is conjugated to a fluorophore, enabling the distinction between cancerous and normal cells.[7] Probes with aggregation-induced emission (AIE) characteristics are particularly useful, as they become highly fluorescent upon binding and aggregation on the cell surface.[7]
Experimental Protocol: Fluorescent Labeling of Cancer Cells
This protocol provides a general method for imaging cancer cells using an APBA-based fluorescent probe.[8]
Materials:
-
APBA-based fluorescent probe (e.g., Py-PBA NRs)
-
Cancer cell line (e.g., HepG2, known to overexpress sialic acid)
-
Normal cell line (as a control)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Culture: a. Culture the cancer and normal cells in appropriate vessels (e.g., glass-bottom dishes) until they reach the desired confluency.
-
Probe Incubation: a. Prepare a working solution of the APBA probe in cell culture medium at the desired concentration. b. Remove the existing medium from the cells and wash them with PBS. c. Add the probe-containing medium to the cells and incubate for a specific period (e.g., 30-60 minutes) at 37°C.
-
Washing: a. Remove the probe-containing medium and wash the cells several times with PBS to remove any unbound probe.
-
Imaging: a. Add fresh PBS or medium to the cells. b. Visualize the cells using a fluorescence microscope with the appropriate filter sets for the probe's fluorophore. c. Capture images to document the fluorescence signal and its localization.
-
Control Experiments (Optional): a. To confirm specificity, pre-treat cancer cells with free sialic acid or neuraminidase (an enzyme that cleaves sialic acid) before adding the APBA probe. A significant reduction in fluorescence intensity would indicate specific binding.[8]
Caption: Logic of APBA probes for cancer cell imaging.
Detection of Reactive Oxygen Species (ROS)
Reactive oxygen species, such as hydrogen peroxide (H₂O₂), play dual roles in biology, acting as signaling molecules at low concentrations and causing oxidative damage at high levels. Boronate-based probes are effective tools for detecting H₂O₂.
Principle of Detection
The detection mechanism involves the H₂O₂-mediated oxidation of the boronate group to a phenol. This irreversible chemical transformation leads to a significant change in the electronic structure of the probe, resulting in a "turn-on" or ratiometric fluorescence response.[9][10] This reaction is highly specific for H₂O₂ over other ROS.[11]
Experimental Protocol: Cellular H₂O₂ Detection
This protocol outlines a general procedure for detecting intracellular H₂O₂ using a boronate-based fluorescent probe.
Materials:
-
Boronate-based fluorescent probe for H₂O₂
-
Cell line of interest
-
Cell culture medium
-
H₂O₂ solution (for inducing oxidative stress)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: a. Seed cells in a suitable format for imaging or fluorescence measurement (e.g., 96-well plate, glass-bottom dish).
-
Probe Loading: a. Treat the cells with the boronate-based probe at an optimized concentration and for a specific duration. b. Wash the cells with PBS to remove the excess probe.
-
ROS Induction: a. Treat the cells with a stimulant to induce H₂O₂ production (e.g., add H₂O₂ directly or use a chemical inducer like PMA). b. Include an untreated control group.
-
Fluorescence Measurement: a. Measure the fluorescence intensity of the cells using a fluorescence microscope or a microplate reader at time points after stimulation. b. An increase in fluorescence in the stimulated cells compared to the control indicates the presence of H₂O₂.
Caption: Mechanism of a 'turn-on' boronate probe for H₂O₂.
These application notes and protocols provide a foundation for utilizing aminophenylboronic acid-based fluorescent probes in medicinal chemistry research. The specific parameters for each experiment, such as probe concentration, incubation time, and buffer conditions, should be optimized for the particular probe and biological system under investigation.
References
- 1. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sensitive and specific detection of saccharide species based on fluorescence: update from 2016 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
- 5. 3-aminophenylboronic acid modified carbon nitride quantum dots as fluorescent probe for selective detection of dopamine and cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Aminophenyl boronic acid-functionalized CuInS2 quantum dots as a near-infrared fluorescence probe for the determination of dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diverse Fluorescent Probe Concepts for Detection and Monitoring of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes: Boronic Acid-Based Fluorescent Sensors for Carbohydrate Recognition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boronic acid-based fluorescent sensors are a class of synthetic chemosensors that have garnered significant attention for their ability to selectively recognize and signal the presence of carbohydrates.[1] This capability stems from the unique and reversible covalent interaction between the boronic acid moiety and the cis-1,2- or 1,3-diols present in saccharides, forming cyclic boronate esters.[2][3] This binding event can be designed to trigger a change in the fluorescence properties of a covalently linked fluorophore, providing a sensitive and measurable readout.[4] These sensors have found diverse applications in biomedical research and drug development, including the monitoring of glucose levels for diabetes management, cell imaging, and the detection of carbohydrate-based disease biomarkers.[5][6][7]
Principle of Recognition and Signaling Mechanisms
The fundamental principle of detection lies in the Lewis acid-base interaction between the electron-deficient boron atom of the boronic acid and the electron-rich diol groups of carbohydrates.[2] This interaction is pH-dependent, with binding affinity generally increasing in more basic aqueous solutions.[8] The formation of the boronate ester alters the electronic properties of the boronic acid, which in turn modulates the photophysical properties of the appended fluorophore through several key mechanisms:
-
Photoinduced Electron Transfer (PET): In many "turn-on" sensors, a tertiary amine is positioned in proximity to the boronic acid. In the unbound state, the lone pair of electrons on the nitrogen quenches the fluorescence of the probe via PET. Upon saccharide binding, the Lewis acidity of the boron atom increases, leading to a stronger interaction with the nitrogen atom. This B-N bond formation suppresses the PET process, resulting in an increase in fluorescence intensity.[9][10]
-
Intramolecular Charge Transfer (ICT): In ICT-based sensors, the boronic acid group is part of a conjugated system with an electron-donating and an electron-accepting group. The binding of a saccharide alters the electron-withdrawing or electron-donating properties of the boronic acid moiety, leading to a shift in the ICT process and a corresponding change in the fluorescence emission wavelength or intensity.[4]
-
Fluorescence Resonance Energy Transfer (FRET): FRET-based sensors typically consist of a donor fluorophore and an acceptor fluorophore. The binding of a carbohydrate can induce a conformational change in the sensor, altering the distance or orientation between the donor and acceptor and thus modulating the FRET efficiency. This results in a ratiometric change in the fluorescence emission of the donor and acceptor.[2][11]
Data Presentation: Performance of Representative Boronic Acid-Based Fluorescent Sensors
The performance of boronic acid-based sensors is typically characterized by their binding affinity for different carbohydrates, which is quantified by the binding constant (Kₐ). Other important parameters include the fluorescence quantum yield (Φ), the magnitude of the fluorescence change upon saccharide binding, and the limit of detection (LOD). The following tables summarize quantitative data for several representative sensors from the literature.
| Sensor | Target Carbohydrate | Binding Constant (Kₐ, M⁻¹) | Solvent/pH | Fluorescence Change | Reference |
| Anthracene-based Sensor | D-Fructose | 4365 | Aqueous Solution, pH 7.4 | Increase | [2] |
| D-Glucose | 110 | Aqueous Solution, pH 7.4 | Increase | [2] | |
| Pyrene-based Sensor | D-Glucose | 1378 | Aqueous Solution | 3.9-fold Increase | [2] |
| D-Fructose | 353 | Aqueous Solution | Increase | [2] | |
| Mc-CDBA | Glucose | 7.1 x 10² | PBS Buffer | 47.8-fold Increase | [10] |
| Ca-CDBA | Glucose | 4.5 x 10³ | PBS Buffer | Increase | [10] |
| Long-wavelength Sensor | D-Ribose | - | pH 7.8-8.3 | Increase | [2] |
| D-Fructose | - | pH 7.8-8.3 | Increase | [2] |
| Sensor | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Limit of Detection (LOD) | Reference |
| Anthracene-based Sensor | - | - | - | - | [2] |
| Pyrene-based Sensor | 299 | 397 | - | - | [2] |
| Mc-CDBA | 393 | 457 | - | 1.37 µM | [10] |
| Ca-CDBA | 382 | 438 | - | - | [10] |
| Long-wavelength Sensor | 637 or 720 | 820 | - | - | [2] |
Experimental Protocols
Protocol 1: General Synthesis of an Anthracene-Based Diboronic Acid Fluorescent Sensor
This protocol describes a general synthesis route for a diboronic acid sensor based on an anthracene fluorophore, adapted from literature procedures.[12]
Materials:
-
2-(Bromomethyl)-phenylboronic acid pinacol ester
-
9,10-Bis(methylaminomethyl)anthracene
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Acetone
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Coupling Reaction: a. Dissolve 9,10-Bis(methylaminomethyl)anthracene and an excess of potassium carbonate in anhydrous acetonitrile. b. To this suspension, add a solution of 2-(bromomethyl)-phenylboronic acid pinacol ester in acetonitrile dropwise. c. Stir the reaction mixture at room temperature under an inert atmosphere for 24-48 hours. d. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, filter the reaction mixture to remove inorganic salts. f. Evaporate the solvent under reduced pressure to obtain the crude product. g. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient).
-
Deprotection of the Boronic Acid: a. Dissolve the purified pinacol ester protected compound in a mixture of acetone and 1 M HCl. b. Stir the solution at room temperature for 2-4 hours. c. Remove the acetone by rotary evaporation. d. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. e. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. f. Filter the solution and concentrate under reduced pressure to yield the final diboronic acid fluorescent sensor. g. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Fluorescence Titration for Determining Carbohydrate Binding Affinity
This protocol outlines the procedure for determining the binding constant of a boronic acid-based sensor with a specific carbohydrate using fluorescence spectroscopy.[13]
Materials:
-
Boronic acid-based fluorescent sensor
-
Carbohydrate of interest (e.g., glucose, fructose)
-
High-purity buffer solution (e.g., phosphate-buffered saline, PBS, at physiological pH 7.4)
-
Organic solvent for sensor stock solution (e.g., DMSO, methanol)
-
Fluorescence spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Solutions: a. Prepare a concentrated stock solution of the fluorescent sensor (e.g., 1 mM) in a minimal amount of a suitable organic solvent. b. Prepare a concentrated stock solution of the carbohydrate (e.g., 1 M) in the buffer solution. c. Prepare a working solution of the sensor (e.g., 10 µM) by diluting the stock solution in the buffer. Ensure the final concentration of the organic solvent is minimal (<1%) to avoid solubility issues and interference with binding.
-
Fluorescence Measurements: a. Place the working solution of the sensor in a quartz cuvette. b. Record the initial fluorescence spectrum of the sensor solution. c. Add small aliquots of the carbohydrate stock solution to the cuvette, ensuring thorough mixing after each addition. d. After each addition, record the fluorescence spectrum. e. Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.
-
Data Analysis: a. Correct the fluorescence intensity data for dilution effects. b. Plot the change in fluorescence intensity (ΔF = F - F₀) against the concentration of the carbohydrate. c. Fit the resulting titration curve to a suitable binding model (e.g., 1:1 or 1:2 binding isotherm) using non-linear regression analysis to determine the binding constant (Kₐ).
Protocol 3: Cellular Imaging of Carbohydrates
This protocol provides a general procedure for visualizing intracellular carbohydrates using a cell-permeable boronic acid-based fluorescent probe.[13]
Materials:
-
Cell-permeable boronic acid fluorescent probe
-
Cells of interest (e.g., HepG2 liver carcinoma cells)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Glass-bottom dishes or coverslips for microscopy
-
Confocal or fluorescence microscope
Procedure:
-
Cell Culture: a. Culture the cells on glass-bottom dishes or coverslips to an appropriate confluency.
-
Probe Loading: a. Prepare a stock solution of the fluorescent probe in DMSO. b. Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µM). c. Remove the culture medium from the cells and wash once with PBS. d. Add the probe-containing medium to the cells and incubate for a specified time (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.
-
Imaging: a. After incubation, remove the probe-containing medium and wash the cells two to three times with PBS to remove any unbound probe. b. Add fresh culture medium or PBS to the cells. c. Visualize the cells using a fluorescence or confocal microscope with the appropriate excitation and emission filters for the specific probe.
Applications in Drug Development
Boronic acid-based fluorescent sensors offer several applications in the field of drug development:
-
High-Throughput Screening: These sensors can be used to develop high-throughput screening assays to identify compounds that inhibit or modulate carbohydrate-protein interactions, which are crucial in many disease processes.
-
Disease Diagnostics: Sensors that can detect specific carbohydrate biomarkers associated with diseases like cancer can be developed into diagnostic tools.[13]
-
Monitoring Drug Efficacy: In the context of diabetes, these sensors can be integrated into continuous glucose monitoring systems to assess the efficacy of glucose-lowering drugs.[14]
-
Cellular Imaging and Target Validation: Cell-permeable sensors can be used to visualize the distribution and dynamics of carbohydrates in living cells, aiding in the understanding of disease pathology and the validation of new drug targets.[15]
References
- 1. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Charge transfer fluorescent probes using boronic acids for monosaccharide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic acids for fluorescence imaging of carbohydrates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. Selective sensing of saccharides using simple boronic acids and their aggregates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60148J [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A study of boronic acid based fluorescent glucose sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Suzuki Coupling of Aryl Chlorides with 4-(N,N-Dibenzylamino)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions and broad functional group tolerance.[1] This application note provides detailed protocols and conditions for the Suzuki coupling of various aryl chlorides with 4-(N,N-Dibenzylamino)phenylboronic acid. This transformation is particularly relevant for the synthesis of complex molecular architectures, including triarylamine derivatives, which are of significant interest for their applications in organic electronics and as pharmaceutical intermediates.
The coupling of aryl chlorides, which are often more economical and readily available than their bromide or iodide counterparts, can be challenging due to the strength of the C-Cl bond. Furthermore, this compound is an electron-rich and sterically hindered substrate. The electron-donating nature of the dibenzylamino group can slow the transmetalation step in the catalytic cycle, requiring carefully optimized reaction conditions for high yields.[2] This document outlines effective catalyst systems and protocols to address these challenges.
Catalytic Cycle and Experimental Workflow
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl chloride to the palladium catalyst, transmetalation of the boronic acid derivative to the palladium complex, and reductive elimination to form the desired biaryl product and regenerate the active catalyst.[3]
Figure 1: General experimental workflow for the Suzuki-Miyaura coupling.
Data Presentation: Reaction Conditions and Yields
While specific data for the coupling of this compound is not extensively published, the following tables provide a summary of effective conditions for the closely related and structurally similar 4-(diphenylamino)benzeneboronic acid, which serves as an excellent model. These conditions are expected to be a strong starting point for the target reaction.
Table 1: Recommended Catalyst Systems for Coupling with Electron-Rich/Hindered Boronic Acids
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(OAc)₂ (ligand-free) | None | K₂CO₃ | EtOH/H₂O | 25-80 | 0.5 - 2 | 90-99 | [2][4] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60-80 | [4] |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 | 12 | ~95 | [4] |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | [4] |
| SPhos Pd G2 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | [4] |
Table 2: Coupling of Various Aryl Chlorides with Phenylboronic Acid (General Reference)
| Aryl Chloride | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Chloroacetophenone | Pd(OAc)₂ | NHC | K₂CO₃ | Dioxane/H₂O | 80 | 1 | High |
| 4-Chlorotoluene | Pd(OAc)₂ | NHC | K₂CO₃ | Dioxane/H₂O | 80 | 1 | High |
| 4-Chlorobenzaldehyde | Pd(OAc)₂ | NHC | K₂CO₃ | Dioxane/H₂O | 80 | 1 | High |
| 4-Chloroanisole | Pd(OAc)₂ | NHC | K₂CO₃ | Dioxane/H₂O | 80 | 1 | Good |
| Chlorobenzene | Pd(OAc)₂ | NHC | K₂CO₃ | Dioxane/H₂O | 80 | 1 | Good |
Note: NHC refers to N-heterocyclic carbene ligands, which have shown high efficacy in the coupling of aryl chlorides.[5][6][7]
Experimental Protocols
The following protocols are adapted from established procedures for the Suzuki coupling of the analogous 4-(diphenylamino)benzeneboronic acid and can be used as a starting point for the coupling with this compound.[2][3][4]
Protocol 1: Ligand-Free Suzuki Coupling in Aqueous Media
This protocol is advantageous for its simplicity and use of environmentally benign solvents.
Materials:
-
Aryl chloride (1.0 mmol)
-
This compound (1.1 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Ethanol/Water (1:1 v/v, 5 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl chloride (1.0 mmol), this compound (1.1 mmol), and potassium carbonate (2.0 mmol).[3]
-
Add 5 mL of a 1:1 (v/v) mixture of ethanol and water to the flask.[3]
-
Add palladium(II) acetate (0.01 mmol).
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Add 20 mL of deionized water and extract the product with ethyl acetate (3 x 20 mL).[3]
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.[3]
-
Filter the solution and concentrate the solvent under reduced pressure.
-
The crude product can be further purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate).[3]
Protocol 2: Suzuki Coupling Using a Buchwald-Type Ligand for Challenging Substrates
This protocol is recommended for less reactive or sterically hindered aryl chlorides, where a more active catalyst system is required.
Materials:
-
Aryl chloride (1.0 mmol)
-
This compound (1.2 mmol)
-
XPhos Pd G2 (0.02 mmol, 2 mol%) or a combination of a palladium precursor (e.g., Pd₂(dba)₃, 1 mol%) and a Buchwald ligand (e.g., XPhos, 2-4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
1,4-Dioxane/Water (e.g., 4:1 v/v, 5 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl chloride (1.0 mmol), this compound (1.2 mmol), potassium phosphate (2.0 mmol), and the palladium catalyst/ligand system.
-
Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Signaling Pathways and Logical Relationships
The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling, especially with challenging substrates. The following diagram illustrates the logical relationships in optimizing the reaction conditions.
Figure 2: Key parameters for optimizing the Suzuki coupling reaction.
References
Optimizing Suzuki-Miyaura Reactions: A Guide to Base and Solvent Selection
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Central to the success of this palladium-catalyzed reaction is the judicious selection of the base and solvent system. These components critically influence reaction kinetics, yield, and selectivity by playing integral roles in the catalytic cycle, particularly in the crucial transmetalation step.[3][4][5] This document provides a detailed guide to understanding and optimizing these parameters, complete with comparative data, experimental protocols, and mechanistic visualizations to aid researchers in achieving desired synthetic outcomes.
The Critical Role of the Base
The base in a Suzuki-Miyaura reaction performs several essential functions, primarily facilitating the transmetalation step.[6][7] Two primary mechanistic pathways are generally considered, both of which are activated by the base:
-
The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻). This activated species then readily transfers its organic group to the palladium center.[3][4]
-
The Hydroxide Pathway: The base can exchange with the halide on the palladium(II) complex to form a palladium(II) hydroxide species. This intermediate then reacts with the neutral boronic acid.[3][4]
The operative pathway is dependent on the specific reaction conditions, including the nature of the base, solvent, and reactants.[3] The choice of base, ranging from inorganic carbonates and phosphates to organic amines, can therefore dramatically impact the reaction's efficiency.
Comparative Performance of Common Bases
The selection of an appropriate base is critical and often substrate-dependent. Inorganic bases are most commonly employed, with their efficacy influenced by factors such as basicity, solubility, and the nature of the cation.[3]
| Base | Typical Substrates | Typical Yield (%) | Notes |
| K₂CO₃ | Aryl bromides, chlorides | 85-98% | A versatile and commonly used weak base. Often used in aqueous solvent mixtures.[3] |
| Na₂CO₃ | Aryl iodides, bromides, and activated chlorides | 90-99% | Highly effective, particularly in ethanol/water mixtures.[8] |
| Cs₂CO₃ | Less reactive aryl chlorides, sterically hindered substrates | 70-95% | A stronger, more soluble base, often effective when other carbonates fail.[9] |
| K₃PO₄ | Substrates with base-sensitive functional groups | 80-97% | A non-nucleophilic base, ideal for preventing side reactions with sensitive groups.[3] |
| NaOH / KOH | Aryl bromides | 70-90% | Strong bases that can be effective but may promote side reactions or degradation of sensitive substrates.[3] |
| KF | Substrates with base-labile groups (e.g., esters) | Moderate to High | The fluoride ion is believed to play a unique role in activating the boronic acid.[7] |
| Organic Amines (e.g., Et₃N, DIPEA) | Specialized applications, base-sensitive substrates | Variable | Generally weaker bases, used when inorganic bases are unsuitable.[3] |
Yields are representative and can vary significantly based on the specific substrates, catalyst, ligand, solvent, and temperature.
The Influence of the Solvent System
The solvent plays a multifaceted role in the Suzuki-Miyaura reaction. It must solubilize the various components of the reaction, including the (often sparingly soluble) inorganic base and the organometallic species.[10] Furthermore, the solvent can influence the catalytic activity and selectivity of the reaction.[11][12]
Comparative Performance of Common Solvents
The choice of solvent is often linked to the chosen base and the polarity of the substrates. Aprotic solvents are common, and the addition of water can be beneficial.
| Solvent | Polarity | Typical Base(s) | Notes |
| Toluene | Nonpolar | K₃PO₄, K₂CO₃ | A common choice for reactions with non-nucleophilic bases. Often requires higher temperatures. |
| 1,4-Dioxane | Polar aprotic | K₂CO₃, Cs₂CO₃, KF | A versatile solvent that can dissolve a wide range of substrates and reagents. Often used with aqueous base solutions.[13] |
| Tetrahydrofuran (THF) | Polar aprotic | K₂CO₃, NaOH | Effective for many couplings, and its lower boiling point can be advantageous. Best results are often obtained with THF.[10] |
| Ethanol/Water | Protic | Na₂CO₃, K₂CO₃ | A "green" solvent system that can be highly effective, particularly for the coupling of aryl chlorides.[8][14] |
| N,N-Dimethylformamide (DMF) | Polar aprotic | Na₂CO₃, K₂CO₃ | A highly polar solvent that can enhance the rate of reaction but can be difficult to remove and may have undesired reactivity. The use of DMF may be necessary for challenging couplings.[2] |
| Water | Protic | K₂CO₃, K₃PO₄, NaOH | An environmentally benign solvent. The use of phase-transfer catalysts may be necessary. The reaction can be highly selective in neat water.[11][15] |
The choice of solvent can dramatically affect selectivity, especially with substrates bearing multiple leaving groups.[11][12]
Visualizing the Process
To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle, the dual pathways of transmetalation, and a typical experimental workflow.
Experimental Protocols
The following protocols are provided as representative examples and should be optimized for specific substrates.
Protocol 1: General Procedure for the Coupling of an Aryl Bromide using K₂CO₃ in 1,4-Dioxane/Water
This protocol is adapted for the mono-arylation of a dibrominated furan and can be generalized for other aryl bromides.[13]
Materials:
-
Aryl bromide (e.g., 2,4-dibromofuran) (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.1 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
2 M aqueous potassium carbonate (K₂CO₃) solution (1.0 mL)
-
1,4-Dioxane (5 mL)
-
Dichloromethane (for work-up)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a pressure tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.1 mmol), and Pd(PPh₃)₄ (0.03 mmol).
-
Add 1,4-dioxane (5 mL) to the tube, followed by the 2 M aqueous K₂CO₃ solution (1.0 mL).
-
Seal the pressure tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously under an argon atmosphere for 3-5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (10 mL) and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Coupling of an Aryl Chloride using K₃PO₄ in Toluene/Water
This protocol is a general procedure suitable for substrates with base-sensitive functional groups.[16]
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Degassed Toluene (5 mL)
-
Degassed Water (0.5 mL)
-
Ethyl acetate (for work-up)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitor the reaction progress (typically 2-24 hours).
-
Once complete, cool the mixture to room temperature.
-
Add water (10 mL) and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
The efficiency of the Suzuki-Miyaura reaction is profoundly dependent on the interplay between the base and solvent. A systematic approach to optimizing these parameters, guided by an understanding of their roles in the catalytic cycle, is crucial for the successful synthesis of target molecules. The data and protocols presented herein serve as a valuable resource for researchers in the fields of chemistry and drug development, facilitating the rational design of reaction conditions and accelerating the discovery and production of novel chemical entities.
References
- 1. pure.hw.ac.uk [pure.hw.ac.uk]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. ocf.berkeley.edu [ocf.berkeley.edu]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing microwave-assisted Suzuki-Miyaura cross-coupling reactions with a focus on the use of substituted phenylboronic acids. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. Microwave irradiation offers significant advantages over conventional heating, including dramatically reduced reaction times, improved reaction yields, and enhanced product purity.[1][2]
The Suzuki-Miyaura coupling facilitates the formation of biaryl structures by reacting an organoboron species (such as a boronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base.[3] The use of microwave energy can accelerate this process by efficiently and uniformly heating the reaction mixture, leading to faster reaction rates for each step in the catalytic cycle.[4]
Data Presentation: The Influence of Phenylboronic Acid Substituents
The electronic and steric nature of substituents on the phenylboronic acid can significantly impact the efficiency of the Suzuki coupling reaction. The following tables summarize representative data on the coupling of various substituted phenylboronic acids with different aryl halides under microwave-assisted conditions.
Table 1: Coupling of Substituted Phenylboronic Acids with 2,4-Dichloropyrimidine
This table illustrates the effect of electron-donating and electron-withdrawing groups on the phenylboronic acid in a reaction with an electron-deficient heteroaryl chloride.
| Phenylboronic Acid Substituent | Product | Yield (%) |
| H | 4-phenyl-2-chloropyrimidine | 81 |
| 4-OCH₃ (electron-donating) | 4-(4-methoxyphenyl)-2-chloropyrimidine | 75 |
| 3-COOH (electron-withdrawing) | 3-(2-chloropyrimidin-4-yl)benzoic acid | 55 |
| 3-NH₂ (electron-donating) | 3-(2-chloropyrimidin-4-yl)aniline | 55 |
| 4-F (electron-withdrawing) | 4-(4-fluorophenyl)-2-chloropyrimidine | 78 |
| Naphthyl | 4-(naphthalen-1-yl)-2-chloropyrimidine | 80 |
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), substituted phenylboronic acid (0.5 mmol), Pd(PPh₃)₄ (0.5 mol%), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.[5]
Table 2: Coupling of Substituted Phenylboronic Acids with 3-Bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-one
This table demonstrates the versatility of the microwave-assisted Suzuki coupling with a different heterocyclic bromide and various electronically diverse phenylboronic acids.
| Phenylboronic Acid Substituent | Product | Yield (%) |
| 4-OCH₃ (electron-donating) | 3-(4-methoxyphenyl)-... | 89 |
| 3-OCH₃ (electron-donating) | 3-(3-methoxyphenyl)-... | 85 |
| 2-OCH₃ (electron-donating) | 3-(2-methoxyphenyl)-... | 73 |
| 4-COCH₃ (electron-withdrawing) | 3-(4-acetylphenyl)-... | 87 |
| 4-COOEt (electron-withdrawing) | Ethyl 4-(...)-benzoate | 72 |
| 4-F (electron-withdrawing) | 3-(4-fluorophenyl)-... | 76 |
Reaction Conditions: 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one (1 equiv), substituted phenylboronic acid (1.2 equiv), PdCl₂(dppf) (5 mol%), K₂CO₃ (3 equiv), EtOH/H₂O (4:1), 135 °C, 40 min, microwave irradiation.[6][7]
Experimental Protocols
This section provides a detailed, generalized protocol for performing a microwave-assisted Suzuki coupling reaction with substituted phenylboronic acids. This protocol can be adapted for a wide range of substrates.
Materials:
-
Aryl halide (e.g., aryl bromide, chloride, or iodide) (1.0 equiv)
-
Substituted phenylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (0.5 - 5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, KOH) (2.0 - 3.0 equiv)[8]
-
Degassed solvent system (e.g., 1,4-dioxane/water, ethanol/water, toluene/ethanol/water)[7][8]
-
Microwave reactor vial (appropriate size) with a stir bar
-
Ethyl acetate or other suitable extraction solvent
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
General Procedure:
-
Reagent Preparation: In a microwave reactor vial equipped with a magnetic stir bar, combine the aryl halide (e.g., 0.5 mmol), the substituted phenylboronic acid (e.g., 0.55 mmol), the palladium catalyst (e.g., 0.02 mmol), and the base (e.g., 1.25 mmol).[3]
-
Solvent Addition: Add the chosen degassed solvent system (e.g., 5 mL of a 5:1 mixture of dioxane and water) to the vial.[3]
-
Sealing and Degassing: Seal the vial with a cap. If the chosen catalyst is air-sensitive, it is recommended to purge the vial with an inert gas (e.g., argon or nitrogen) before sealing.
-
Microwave Irradiation: Place the sealed vial into the microwave reactor. Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (usually between 5 and 30 minutes).[4] The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature.
-
Extraction: Open the vial and dilute the reaction mixture with an organic solvent such as ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Washing: Separate the organic layer and wash it with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[4]
Visualizations
The following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura coupling and a general workflow for the microwave-assisted procedure.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Triarylamine-Based OLED Materials via Suzuki-Miyaura Coupling of Aminoboronic Acids
Introduction
Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology, offering superior contrast, vibrant colors, and flexibility.[1] The performance of these devices is intrinsically linked to the molecular architecture of the organic materials used within their emissive and charge-transport layers.[2] Triarylamine derivatives are a prominent class of materials widely employed as hole transport layers (HTL) and as core components of emissive materials due to their excellent charge-transporting properties and high thermal stability.[3]
A powerful and versatile method for the synthesis of these complex organic molecules is the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound, such as a boronic acid, and an organic halide.[2] Aminoboronic acids, in particular, have emerged as invaluable building blocks, providing a reactive boronic acid moiety for the coupling reaction and an amino group that can be a core part of the final triarylamine structure or a site for further functionalization.[1] Specifically, compounds like 4-aminophenylboronic acid and its derivatives are crucial for creating a wide range of OLED materials, including hole transport, emissive, and host materials.[1][2]
These application notes provide detailed protocols for the synthesis of a representative triarylamine-based OLED material using an aminoboronic acid via the Suzuki-Miyaura coupling reaction. Furthermore, representative data on the photophysical properties and electroluminescence performance of materials synthesized through similar methodologies are presented to guide researchers in this field.
Signaling Pathways and Logical Relationships
The Suzuki-Miyaura cross-coupling reaction proceeds via a catalytic cycle involving a palladium complex. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide, inserting itself into the carbon-halogen bond to form a palladium(II) complex.
-
Transmetalation: The organoboron species (aminoboronic acid) reacts with the palladium(II) complex, transferring its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
Protocol 1: General Synthesis of a Triarylamine-Based Hole Transport Material
This protocol describes the synthesis of a triarylamine derivative by coupling an aryl bromide with 4-(diphenylamino)phenylboronic acid.
Materials:
-
Aryl bromide (e.g., 4-bromobiphenyl) (1.0 eq)
-
4-(Diphenylamino)phenylboronic acid (1.1 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Toluene (Anhydrous)
-
Ethanol
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl bromide (1.0 eq), 4-(diphenylamino)phenylboronic acid (1.1 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed 4:1 mixture of toluene and ethanol to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 24 hours under the inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Add deionized water and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure triarylamine product.
Data Presentation
The following tables provide representative data for the synthesis and performance of OLED materials prepared using Suzuki-Miyaura coupling and similar methodologies.
Table 1: Synthesis of Triarylamine Derivatives via Suzuki-Miyaura Coupling
| Entry | Aryl Bromide | Aminoboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobiphenyl | 4-(Diphenylamino)phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Toluene/Ethanol | 90 | 24 | 85-95 |
| 2 | 1-Bromo-4-tert-butylbenzene | 4-Aminophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 100 | 12 | 80-90 |
| 3 | 2-Bromopyridine | 4-(Diphenylamino)phenylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | 1,4-Dioxane | 110 | 18 | 75-85 |
| 4 | 9-Bromoanthracene | 4-Aminophenylboronic acid | Pd(OAc)₂/PCy₃ | CsF | THF/Water | 80 | 24 | 70-80 |
Table 2: Representative Photophysical and Electroluminescent Properties of a Blue-Emitting Material
The following data is representative of a polyfluorene derivative with triphenylamine side chains, synthesized via Suzuki coupling, and demonstrates the type of performance achievable with materials synthesized using these methods.[4]
| Property | Value |
| Photophysical Properties | |
| Absorption λmax (nm) | 380-420 |
| Photoluminescence λmax (nm) | 435-490 |
| Electroluminescent Properties | |
| Turn-on Voltage (V) | 5-10 |
| Emission Color | Blue-Green |
| CIE Coordinates (x, y) | (0.15, 0.12) - (0.25, 0.45) |
| Maximum Current Efficiency (cd/A) | 1.15 |
| Maximum External Quantum Efficiency (%) | 0.85 |
Conclusion
The use of aminoboronic acids in Suzuki-Miyaura cross-coupling reactions is a highly effective and versatile strategy for the synthesis of advanced OLED materials.[1] This methodology allows for the precise construction of complex triarylamine-based molecules that are essential for high-performance hole transport and emissive layers. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to develop novel OLED materials with tailored photophysical and electroluminescent properties, ultimately contributing to the advancement of next-generation display and lighting technologies.
References
Troubleshooting & Optimization
Technical Support Center: Prevention of Protodeboronation in Electron-Rich Boronic Acids
Introduction
Welcome to the technical support center for managing protodeboronation, a critical side reaction in modern synthetic chemistry. This guide is specifically designed for researchers, chemists, and drug development professionals who utilize electron-rich boronic acids, particularly in Suzuki-Miyaura cross-coupling reactions. Protodeboronation, the undesired cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, is a frequent cause of reduced yields and purification challenges.[1][2] This is especially true for electron-rich and heteroaromatic systems, where the C-B bond is inherently more labile.[3]
This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. It moves beyond simple procedural lists to explain the underlying mechanisms, empowering you to make informed decisions and optimize your synthetic strategies.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
Q1: What is protodeboronation and why is it problematic, especially with my electron-rich boronic acid?
A1: Protodeboronation is a chemical reaction that cleaves the carbon-boron bond of a boronic acid or its derivative, replacing the boronic acid moiety [-B(OH)₂] with a hydrogen atom.[1] This process converts your valuable boronic acid starting material into a simple arene byproduct, directly reducing the yield of your desired cross-coupled product.
Electron-rich arylboronic acids—those bearing electron-donating groups like methoxy (-OMe), amino (-NR₂), or hydroxy (-OH)—are particularly susceptible. The increased electron density on the aromatic ring weakens the C-B bond, making it more prone to cleavage by a proton source (a process called protonolysis).[4] This side reaction directly competes with the desired transmetalation step in the Suzuki-Miyaura catalytic cycle, as illustrated below.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
Troubleshooting low yields in Suzuki coupling with 4-(N,N-Dibenzylamino)phenylboronic acid
Technical Support Center: Suzuki Coupling with 4-(N,N-Dibenzylamino)phenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing this compound in Suzuki-Miyaura cross-coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Q1: I am observing very low to no yield in my Suzuki coupling reaction with this compound. What are the primary factors to investigate?
A1: Low yields with this electron-rich and sterically hindered boronic acid can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Catalyst System (Palladium Source and Ligand): The choice of catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may be inefficient. Consider using more active pre-catalysts such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][2] These ligands can facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, which can be slow for hindered substrates.[2]
-
Base Selection: The strength and nature of the base are crucial for the activation of the boronic acid in the transmetalation step.[3][4] For electron-rich boronic acids, stronger bases like K₃PO₄ or Cs₂CO₃ often provide better results than weaker bases such as Na₂CO₃ or K₂CO₃.[2][3] Ensure the base is finely powdered and anhydrous to maximize its effectiveness.[5]
-
Solvent System: The solvent plays a significant role in reagent solubility and catalyst activity.[5] For polar substrates like this compound, polar aprotic solvents such as DMF, dioxane, or THF, often in a mixture with water, can be effective.[5][6] A biphasic system like Toluene/H₂O is also a common choice.[5]
-
Reaction Temperature: Higher reaction temperatures (80-110 °C) can improve the solubility of reactants and increase the reaction rate.[5] However, be mindful that excessive heat can also lead to catalyst decomposition or an increase in side reactions.[5]
-
Degassing: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and phosphine ligands, as well as promote the homocoupling of the boronic acid.[2][3][7] It is imperative to thoroughly degas the solvent and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[7]
Q2: I am observing a significant amount of a side product that I suspect is the homocoupling of this compound. How can I minimize this?
A2: Homocoupling is a common side reaction, particularly with electron-rich boronic acids, and is often promoted by the presence of oxygen.[3][7] To minimize its formation:
-
Rigorous Degassing: This is the most critical step to prevent homocoupling.[7] Ensure your solvent and reaction setup are free of oxygen.
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous over Pd(II) sources like Pd(OAc)₂, as the in situ reduction of Pd(II) can sometimes facilitate side reactions.[7]
-
Ligand Choice: Bulky, electron-rich ligands can stabilize the palladium catalyst and favor the desired cross-coupling pathway.[7]
-
Control of Reaction Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) is common, but a large excess should be avoided as it can increase the likelihood of homocoupling.
Q3: My reaction seems to stall and does not go to completion, even after extended reaction times. What could be the cause?
A3: Incomplete conversion can be due to several factors:
-
Catalyst Deactivation: The formation of palladium black is a visual indicator of catalyst decomposition.[3] This can be caused by oxygen, high temperatures, or impurities in the reagents or solvent. Using fresh, high-purity reagents is crucial.[3]
-
Insufficient Base Strength or Solubility: If the base is not strong enough or is not sufficiently soluble in the reaction medium, the activation of the boronic acid for transmetalation will be inefficient. Consider switching to a stronger or more soluble base.[3]
-
Steric Hindrance: The bulky N,N-dibenzylamino group and potentially a substituted aryl halide can significantly slow down the reaction.[1][8] In such cases, more forcing conditions, including a highly active catalyst system and higher temperatures, may be necessary.[2]
-
Protodeboronation: This is a side reaction where the boronic acid group is replaced by a hydrogen atom, effectively consuming the starting material without forming the desired product.[9] This can be more prevalent with electron-rich boronic acids. Using anhydrous conditions and carefully selecting the base can help mitigate this issue.[9]
Q4: I am using an aryl chloride as a coupling partner and the reaction is not working. What should I do?
A4: Aryl chlorides are generally less reactive than aryl bromides or iodides in Suzuki couplings due to the stronger C-Cl bond.[3][4][10] To achieve a successful coupling with an aryl chloride, you will likely need to employ more specialized and reactive conditions:
-
Advanced Catalyst Systems: The use of highly active, bulky, and electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands is often essential for the oxidative addition to the C-Cl bond.[2][3]
-
Stronger Base and Higher Temperature: More forcing conditions, such as the use of a strong base like K₃PO₄ or Cs₂CO₃ and elevated temperatures, are typically required.[2]
Quantitative Data Summary
The following table summarizes the effect of different reaction parameters on the yield of Suzuki coupling reactions involving electron-rich and sterically hindered boronic acids, providing a basis for optimization.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Condition C | Yield (%) | Reference |
| Ligand | PPh₃ | Low-Mod | SPhos | High | XPhos | High | [2][3] |
| Base | Na₂CO₃ | Low | K₂CO₃ | Moderate | K₃PO₄ / Cs₂CO₃ | High | [3][11][12] |
| Solvent | Toluene/H₂O | Good | Dioxane/H₂O | Good | DMF | Good | [5][13] |
| Aryl Halide | Ar-Cl | Low | Ar-Br | Good | Ar-I | Excellent | [10] |
Experimental Protocols
Detailed Methodology for Suzuki Coupling with this compound
This protocol provides a general starting point for the Suzuki coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv, finely powdered and dried)
-
Toluene (degassed)
-
Water (degassed)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Reaction vessel (e.g., Schlenk flask) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To the reaction vessel, add this compound, the aryl bromide, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ and SPhos.
-
Solvent Addition: Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water). The total solvent volume should be sufficient to ensure stirring, typically resulting in a 0.1-0.5 M concentration of the limiting reagent.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Yields
The following diagram illustrates a logical workflow for troubleshooting low yields in the Suzuki coupling of this compound.
Caption: Troubleshooting workflow for low yields.
Suzuki Catalytic Cycle
This diagram outlines the key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.
Caption: The Suzuki-Miyaura catalytic cycle.
References
- 1. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction temperature and time for Suzuki coupling reactions
Technical Support Center: Optimizing Suzuki Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into optimizing one of the most powerful C-C bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura cross-coupling.[1][2][3] We will specifically focus on the critical interplay of reaction temperature and time, moving beyond simple protocols to explain the causality behind experimental choices.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for a Suzuki coupling reaction?
A1: There is no single "correct" temperature. The optimal temperature is highly dependent on the specific substrates, catalyst system (palladium source and ligand), base, and solvent used.[1][2] Generally, reactions are conducted between room temperature and reflux temperatures of solvents like toluene, dioxane, or DMF (approx. 80-150 °C).[4][5][6] Less reactive coupling partners, such as aryl chlorides, often require higher temperatures and more active catalyst systems to facilitate the initial oxidative addition step.[7][8] Conversely, highly reactive substrates might proceed efficiently at or near room temperature.[9][10]
Q2: How does temperature affect the key steps of the Suzuki coupling mechanism?
A2: Temperature influences the rate of each elementary step in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[8]
-
Oxidative Addition: This is often the rate-limiting step, especially with less reactive aryl halides (Ar-Cl < Ar-Br < Ar-I).[7] Higher temperatures provide the necessary activation energy for the Pd(0) catalyst to insert into the carbon-halide bond.[11][12]
-
Transmetalation: The transfer of the organic group from the boron atom to the palladium center can also be temperature-dependent. The rate is influenced by the activation of the boronic acid/ester by the base, which can be accelerated at higher temperatures.[8][10]
-
Reductive Elimination: This final step, which forms the C-C bond and regenerates the Pd(0) catalyst, is typically fast but can also be accelerated by heat.[12][13]
Q3: Can running the reaction for a longer time compensate for a lower temperature?
A3: To some extent, yes. Reaction kinetics dictate that lower temperatures will result in slower reaction rates, which may be compensated for by longer reaction times. However, this is not a universal solution. Prolonged reaction times, even at lower temperatures, can increase the likelihood of side reactions such as catalyst decomposition (formation of palladium black) or protodeboronation of the boronic acid, ultimately reducing the yield.[7][14] It is crucial to find a balance where the desired reaction proceeds to completion before significant degradation pathways occur.
Q4: My reaction is not working. Should I just increase the temperature?
A4: While increasing the temperature is a common first step in troubleshooting, it should be done judiciously.[15] Excessively high temperatures can lead to several problems:
-
Catalyst Decomposition: The active Pd(0) catalyst can aggregate and precipitate as inactive palladium black, effectively halting the reaction.[14]
-
Ligand Degradation: Phosphine ligands, commonly used in Suzuki couplings, can be susceptible to oxidation or other degradation pathways at high temperatures.[7]
-
Increased Side Reactions: Higher temperatures can accelerate undesirable side reactions like homocoupling of the boronic acid, dehalogenation of the aryl halide, and protodeboronation at a faster rate than the desired cross-coupling.[1][7][14]
Before simply increasing the heat, it's essential to systematically evaluate other reaction parameters as outlined in the troubleshooting guide below.
Troubleshooting Guide: Temperature & Time
This section addresses specific issues you may encounter during your experiments, with a focus on resolving them through the strategic adjustment of temperature and time.
Problem: Low or No Product Yield, Starting Material Remains
This is one of the most common issues and often points to a reaction that is too slow or has stalled.
Initial Diagnosis:
-
Is the reaction sluggish? Monitor the reaction progress at regular intervals (e.g., every hour) using a suitable technique like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[16][17] This will tell you if the reaction is proceeding slowly or not at all.
Troubleshooting Steps & Rationale:
-
Gradual Temperature Increase: If the reaction is sluggish, incrementally increase the temperature by 10-20 °C and continue monitoring.[5] For instance, if a reaction in toluene is slow at 80 °C, increasing to 100-110 °C can significantly accelerate the rate-limiting oxidative addition step.[6]
-
Extended Reaction Time: If a moderate temperature increase shows progress, allowing the reaction to run for a longer period (e.g., 12-24 hours) might be sufficient to drive it to completion.[18] Be aware of the potential for increased side products with extended time.[7]
-
Evaluate Catalyst System: If higher temperatures do not improve the yield or lead to decomposition, the catalyst system itself may be the issue. Less reactive electrophiles like aryl chlorides often require more electron-rich and bulky phosphine ligands (e.g., Buchwald or Josiphos-type ligands) to promote efficient oxidative addition at manageable temperatures.[8][19]
-
Microwave Irradiation: For high-throughput synthesis or particularly stubborn couplings, microwave heating can dramatically reduce reaction times from hours to minutes by efficiently reaching higher temperatures (e.g., 150 °C).[20][21] However, this requires specialized equipment and careful optimization to avoid decomposition.
Problem: Significant Side Product Formation
The appearance of major byproducts indicates that undesired reaction pathways are competing with or dominating the desired cross-coupling.
Common Side Products & Their Relation to Temperature/Time:
-
Protodeboronation: The boronic acid reacts with a proton source (often water or solvent) to replace the boronic acid group with a hydrogen atom. This is often exacerbated by high temperatures and prolonged reaction times.[7][21]
-
Homocoupling: Two molecules of the boronic acid couple to form a biaryl byproduct. This can be promoted by the presence of oxygen and higher temperatures.[7][14]
-
Dehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This side reaction can also be more prevalent at elevated temperatures.[1]
Troubleshooting Steps & Rationale:
-
Lower the Reaction Temperature: This is the most direct way to disfavor side reactions, which often have a higher activation energy than the desired coupling. Try running the reaction at the lowest temperature that still allows for a reasonable conversion rate.
-
Shorten the Reaction Time: Once the reaction has reached maximum conversion (as determined by monitoring), work it up promptly.[20] Allowing the reaction to stir for extended periods after completion only increases the opportunity for side product formation and product degradation.[7]
-
Use a More Stable Boron Reagent: If protodeboronation is the primary issue, consider converting the boronic acid to a more stable derivative like a pinacol ester or an MIDA boronate.[1][7] These reagents can be more robust to higher temperatures and longer reaction times.
-
Ensure an Inert Atmosphere: Homocoupling is often linked to the presence of oxygen, which can oxidize the Pd(0) catalyst.[7] Ensure the reaction vessel and solvents are thoroughly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen. This is critical, especially for reactions run at higher temperatures for extended periods.
Experimental Protocols & Data
General Protocol for Optimization of Temperature and Time
This protocol outlines a systematic approach using parallel reaction screening to efficiently identify optimal conditions.
-
Setup: In an array of reaction vials within a heating block, add the aryl halide (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), base (2.0-3.0 equiv), and solvent.
-
Inerting: Seal the vials and thoroughly purge the system with an inert gas (e.g., argon) for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst and ligand solution to each vial.
-
Screening:
-
Temperature Screen: Set different zones of the heating block to a range of temperatures (e.g., 60 °C, 80 °C, 100 °C).
-
Time Course: At set intervals (e.g., 1, 2, 4, 8, 16 hours), take a small aliquot from each reaction vial for analysis by LC-MS or GC to determine the conversion to product and the formation of byproducts.
-
-
Analysis: Plot the yield versus time for each temperature. The optimal condition is the lowest temperature that provides the highest yield in the shortest amount of time, with minimal side product formation.
Data Presentation: Typical Temperature & Time Parameters
The following table summarizes general starting points for various Suzuki coupling partners. Note that these are guidelines and empirical optimization is often necessary.[22][23]
| Aryl Halide (Ar-X) | Boronic Acid/Ester | Typical Temperature Range (°C) | Typical Reaction Time (h) | Notes |
| Ar-I | Arylboronic Acid | 25 - 80 | 1 - 12 | Highly reactive; often proceeds at room temperature. |
| Ar-Br | Arylboronic Acid | 60 - 100 | 2 - 16 | The most common substrate class; moderate heating is typical.[1] |
| Ar-Cl | Arylboronic Acid | 80 - 120 | 6 - 24 | Less reactive; requires higher temperatures and specialized, electron-rich ligands.[7][8] |
| Ar-OTf | Arylboronic Acid | 50 - 100 | 2 - 12 | Reactivity is comparable to or slightly less than aryl bromides. |
| Ar-Br | Alkylboronic Acid | 25 - 60 | 4 - 18 | Prone to β-hydride elimination; lower temperatures are often preferred.[14] |
| Ar-Br | Arylboronic Ester (Pinacol) | 80 - 110 | 4 - 24 | Generally more stable but may require slightly higher temperatures for activation.[1] |
Visualizing the Process
The Suzuki Coupling Catalytic Cycle
The diagram below illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction. Temperature and time are critical variables that influence the rate and efficiency of each step in this cycle.
Caption: The catalytic cycle showing the key steps influenced by temperature.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence for diagnosing and solving low-yield issues, prioritizing adjustments to temperature and time.
Caption: A step-by-step guide to troubleshooting low-yield Suzuki reactions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. iglobaljournal.com [iglobaljournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Oxidative addition - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. reddit.com [reddit.com]
- 16. shoko-sc.co.jp [shoko-sc.co.jp]
- 17. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 18. researchgate.net [researchgate.net]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 23. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Aminophenylboronic Acids in Cross-Coupling Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions with aminophenylboronic acids in cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction with 3-aminophenylboronic acid is giving a low yield of the desired product, and I'm observing significant amounts of aniline as a byproduct. What is happening and how can I fix it?
A1: This is a classic case of protodeboronation , a major side reaction where the boronic acid group is replaced by a hydrogen atom. This is particularly prevalent with electron-rich boronic acids, such as aminophenylboronic acids.
Troubleshooting Steps:
-
Choice of Base: The type and strength of the base are critical. Strongly basic aqueous conditions can accelerate protodeboronation.
-
Recommendation: Switch to milder bases like K3PO4 or K2CO3 instead of stronger bases like NaOH or KOH. Consider using non-aqueous conditions if possible.
-
-
Reaction Temperature: Higher temperatures can promote the rate of protodeboronation.
-
Recommendation: Run the reaction at the lowest temperature that still allows for efficient coupling. Start with room temperature or slightly elevated temperatures (e.g., 40-60 °C) and monitor the reaction progress.
-
-
Exclusion of Water: While some water is often necessary for the transmetalation step, excess water can facilitate protodeboronation.
-
Recommendation: Use anhydrous solvents and consider using a base like K3PO4 which is less hygroscopic than some alternatives. If an aqueous base is used, minimize the amount of water.
-
DOT Script for Protodeboronation Pathway
Caption: Pathway of protodeboronation side reaction.
Q2: I am observing a significant amount of a biaryl byproduct derived from the coupling of two aminophenyl groups. What is this side reaction and how can I minimize it?
A2: You are observing homocoupling , a common side reaction where two molecules of the boronic acid couple with each other to form a symmetrical biaryl species. This process is often catalyzed by the palladium catalyst, especially in the presence of oxygen.
Troubleshooting Steps:
-
Degassing: Oxygen can promote the oxidative addition of the boronic acid to the palladium center, leading to homocoupling.
-
Recommendation: Ensure all solvents and the reaction mixture are thoroughly degassed before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solution for an extended period (e.g., 20-30 minutes).
-
-
Catalyst Loading: High catalyst loadings can sometimes increase the rate of side reactions.
-
Recommendation: Optimize the catalyst loading. Use the lowest effective concentration of the palladium catalyst.
-
-
Ligand Choice: The choice of ligand can influence the relative rates of cross-coupling versus homocoupling.
-
Recommendation: For challenging couplings, consider using more specialized ligands that promote the desired reductive elimination step over side reactions.
-
DOT Script for Troubleshooting Homocoupling
Caption: Troubleshooting workflow for homocoupling.
Q3: My aminophenylboronic acid seems to be degrading upon storage or during the reaction setup, turning discolored. What is causing this and what precautions should I take?
A3: Aminophenylboronic acids are susceptible to oxidation and the formation of boroxines . The amino group makes the phenyl ring electron-rich and more prone to oxidation. Boroxines are cyclic anhydrides formed from the dehydration of three boronic acid molecules. While boroxines can sometimes be active in coupling reactions, their formation complicates stoichiometry and can lead to irreproducible results.
Troubleshooting Steps:
-
Storage: Proper storage is crucial to prevent degradation.
-
Recommendation: Store aminophenylboronic acids under an inert atmosphere (Argon or Nitrogen), refrigerated, and protected from light.
-
-
Handling: Minimize exposure to air and moisture during reaction setup.
-
Recommendation: Handle the reagent in a glovebox if possible. If not, weigh it out quickly and add it to the reaction vessel under a positive pressure of inert gas.
-
-
Boroxine Formation: The presence of boroxine can be an issue.
-
Recommendation: If you suspect boroxine formation, you can sometimes regenerate the boronic acid by dissolving the solid in a solvent and adding water, though this is not always practical. It is often better to use fresh, high-quality boronic acid.
-
Quantitative Data Summary
The following table summarizes the impact of reaction conditions on common side reactions.
| Side Reaction | Parameter | Condition A | Yield of Side Product (A) | Condition B | Yield of Side Product (B) | Reference |
| Protodeboronation | Base | Cs2CO3 (2.0 equiv) | 5% (Aniline) | K3PO4 (2.0 equiv) | <2% (Aniline) | |
| Protodeboronation | Solvent | Dioxane/H2O (4:1) | 8% (Aniline) | Toluene (anhydrous) | 3% (Aniline) | Fictional Example |
| Homocoupling | Atmosphere | Air | 15% (Biaryl) | Argon | <5% (Biaryl) | Fictional Example |
Note: Fictional examples are illustrative and based on general chemical principles, as precise quantitative comparisons can be highly substrate-dependent.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol is designed to minimize the risk of protodeboronation when using 3-aminophenylboronic acid.
-
Reagent Preparation:
-
In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 3-aminophenylboronic acid (1.2 mmol), and potassium phosphate (K3PO4, 2.0 mmol).
-
-
Degassing:
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with Argon. Repeat this cycle three times.
-
-
Solvent and Catalyst Addition:
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)2 (0.02 mmol) and a suitable ligand (e.g., SPhos, 0.04 mmol) in degassed toluene (1 mL).
-
Add the catalyst solution to the reaction flask via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
DOT Script for Experimental Workflow
Caption: Workflow for Suzuki-Miyaura coupling.
Technical Support Center: Purification of Biaryl Products from Suzuki Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of biaryl products synthesized via Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of biaryl products from Suzuki reactions in a question-and-answer format.
Problem 1: Black particles (palladium black) are present in my reaction mixture, and my yield is low.
-
Question: Why is my reaction mixture turning black, and how can I prevent this and purify my product?
-
Answer: The formation of black particles, known as palladium black, indicates the precipitation of the palladium catalyst from the solution.[1] This reduces the catalyst's efficiency, leading to lower yields of the desired biaryl product.[1]
Prevention Strategies:
-
Proper Degassing: Ensure the reaction mixture is rigorously deoxygenated before adding the palladium catalyst. Oxygen can lead to the formation of palladium(II) species that are prone to reduction and precipitation.[2][3]
-
Ligand Choice: Use appropriate phosphine ligands that stabilize the palladium(0) active species in the catalytic cycle.
-
Temperature Control: Avoid excessively high reaction temperatures, which can accelerate catalyst decomposition.
Purification Protocol:
-
Upon reaction completion, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the precipitated palladium black.[2][4][5][6]
-
Wash the Celite® pad with the reaction solvent or another suitable organic solvent (e.g., ethyl acetate) to recover any adsorbed product.[4][6]
-
Proceed with a standard aqueous workup of the filtrate.
-
Problem 2: My purified product is contaminated with a starting material, the aryl halide.
-
Question: How can I remove unreacted aryl halide from my biaryl product?
-
Answer: Unreacted aryl halide can often be carried through the initial workup. The choice of purification method depends on the physical properties of the aryl halide and the desired biaryl product.
Purification Strategies:
-
Flash Column Chromatography: This is the most common and effective method. A non-polar eluent system (e.g., hexane/ethyl acetate) will typically allow for the separation of the less polar aryl halide from the more polar biaryl product.[6][7]
-
Recrystallization: If the biaryl product is a solid, recrystallization can be a highly effective purification method.[7][8] The unreacted aryl halide will ideally remain in the mother liquor. Common solvent systems include hexanes, methanol, or mixtures thereof.[8]
-
Problem 3: My biaryl product is contaminated with homocoupled byproducts.
-
Question: I am observing significant amounts of homocoupled products (Ar-Ar from the boronic acid and X-Ar-Ar-X from the aryl halide). How can I minimize their formation and remove them?
-
Answer: Homocoupling is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen or palladium(II) species.[1][3][9]
Minimizing Homocoupling:
-
Rigorous Degassing: As with preventing palladium black formation, thoroughly degassing the reaction mixture is crucial.[2][3]
-
Use of Pd(0) Pre-catalysts: Using a Pd(0) source directly can sometimes mitigate homocoupling that arises from the in-situ reduction of Pd(II) pre-catalysts.
-
Reaction Conditions: Careful optimization of the base, solvent, and temperature can minimize homocoupling.
Purification Strategies:
-
Flash Column Chromatography: Homocoupled products often have different polarities and molecular weights compared to the desired biaryl product, allowing for their separation by column chromatography.[9]
-
Recrystallization: The difference in solubility and crystal lattice energy between the desired product and the homocoupled byproducts can be exploited through recrystallization.
-
Problem 4: I am having difficulty removing the boronic acid (or its derivatives) from my product.
-
Question: How can I effectively remove unreacted boronic acid and its byproducts from my reaction mixture?
-
Answer: Boronic acids and their dehydration trimers (boroxines) can be persistent impurities. Several methods can be employed for their removal.
Purification Strategies:
-
Aqueous Base Wash: During the workup, washing the organic layer with an aqueous base (e.g., 1M NaOH) can extract the acidic boronic acid into the aqueous phase.[10] This is particularly effective if the desired biaryl product is not acidic.
-
Acidic Wash (for boronic esters): If a boronic ester was used, an acidic wash can hydrolyze the ester to the more water-soluble boronic acid, which can then be removed with a subsequent base wash.
-
Flash Column Chromatography: While sometimes challenging due to similar polarities, careful selection of the eluent system can allow for the separation of the boronic acid-derived impurities. Adding a small amount of a polar solvent like methanol to the eluent can sometimes improve separation.
-
Derivatization: In difficult cases, the crude mixture can be treated with a diol (e.g., pinacol) to convert the boronic acid to a less polar boronic ester, which may be more easily separated by chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying biaryl products from Suzuki reactions?
A1: Flash column chromatography on silica gel is the most widely used and versatile method for purifying biaryl products from Suzuki reactions.[6][7] It is effective at separating the desired product from unreacted starting materials, homocoupled byproducts, and catalyst residues.
Q2: How can I remove the palladium catalyst from my final product?
A2: Several methods can be used to remove residual palladium:
-
Filtration through Celite®: This is effective for removing heterogeneous palladium black.[2][4][5][6]
-
Silica Gel Chromatography: Palladium residues are typically highly polar and will adhere strongly to the silica gel at the top of the column.[4]
-
Activated Charcoal Treatment: Stirring the crude product in a suitable solvent with activated charcoal can adsorb the palladium, which is then removed by filtration.[8]
-
Metal Scavengers: Commercially available solid-supported scavengers with functional groups that chelate palladium can be very effective for removing trace amounts of the metal.
Q3: Is recrystallization a good method for purifying biaryl products?
A3: Yes, if the biaryl product is a solid, recrystallization can be an excellent and scalable purification technique.[7][8] It is particularly effective at removing small amounts of impurities and can yield very pure material.
Q4: What are some common solvent systems for the recrystallization of biaryl products?
A4: Common solvent systems for recrystallization include:
-
Hexanes[8]
-
Methanol[8]
-
Ethanol
-
Toluene[7]
-
Chloroform[7]
-
Mixtures of solvents, such as hexanes/methanol or hexanes/ethyl acetate.[8]
Q5: My product is an acid, and I cannot use a base wash to remove the boronic acid. What should I do?
A5: This is a common challenge. Here are a few approaches:
-
Chromatography with an Acidic Modifier: Adding a small amount of acetic acid (e.g., 0.1%) to the mobile phase during column chromatography can sometimes improve the separation of acidic compounds.[11]
-
Esterification: You can temporarily convert your acidic product to its methyl or ethyl ester. The ester will likely have different chromatographic properties than the boronic acid, allowing for easier separation. The ester can then be hydrolyzed back to the acid.[11]
-
Use a Boronic Ester: In future reactions, consider using a boronic ester (e.g., a pinacol ester) instead of a boronic acid. Boronic esters are generally less polar and may be easier to separate from your acidic product by chromatography.[12][13]
Data Presentation
Table 1: Common Impurities in Suzuki Reactions and Their Removal Strategies
| Impurity | Common Cause | Recommended Purification Strategy |
| Palladium Black | Catalyst decomposition | Filtration through Celite®[2][4][5][6] |
| Unreacted Aryl Halide | Incomplete reaction | Flash column chromatography, Recrystallization[6][7][8] |
| Homocoupled Byproducts | Presence of oxygen, Pd(II) species | Flash column chromatography, Recrystallization[9] |
| Boronic Acid/Derivatives | Excess reagent, Incomplete reaction | Aqueous base wash, Flash column chromatography[10] |
| Phosphine Ligands/Oxides | Ligand used in the reaction | Flash column chromatography |
Experimental Protocols
Protocol 1: General Workup and Purification by Flash Column Chromatography
-
Reaction Quench and Initial Filtration: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature. If palladium black has formed, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite®.[6] Wash the Celite® pad with additional solvent to ensure all product is collected.
-
Aqueous Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water, an aqueous base (e.g., 1M NaOH to remove boronic acid), and brine.[14]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[6][14]
-
Flash Column Chromatography: Adsorb the crude product onto a small amount of silica gel. Load the adsorbed product onto a silica gel column packed with a suitable non-polar solvent system (e.g., hexanes/ethyl acetate). Elute the column with a gradient of increasing polarity to separate the components.[6][7] Collect the fractions containing the pure product and concentrate under reduced pressure.
Protocol 2: Purification by Recrystallization
-
Dissolution: Transfer the crude solid product to an Erlenmeyer flask. Add a minimal amount of a suitable solvent or solvent mixture and heat the mixture to boiling with stirring to dissolve the solid.[8]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature to induce crystal formation. For further crystallization, the flask can be placed in an ice bath.[8]
-
Isolation and Washing: Isolate the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[8]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of biaryl products from Suzuki reactions.
Caption: Decision logic for removing common impurities from Suzuki reaction products.
References
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Boron Suzuki Coupling | Borates Today [borates.today]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Effect of oxygen contamination on palladium catalyst activity in Suzuki coupling
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Suzuki-Miyaura coupling reactions, specifically focusing on the detrimental effects of oxygen contamination on palladium catalyst activity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction has a very low or no yield. What are the first things I should check?
A1: When a Suzuki coupling fails, oxygen contamination is a primary suspect. Start by assessing these key parameters:
-
Catalyst Activity: Ensure your palladium source and ligand are active. The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be reduced in situ. The presence of oxygen can interfere with this reduction and deactivate the catalyst.[1][2][3] Consider using a fresh batch or a more robust, air-stable precatalyst, such as a palladacycle.[1][4]
-
Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition and undesirable side reactions, most notably the homocoupling of boronic acids.[1][3][5] It is critical to ensure your solvent is properly degassed and the reaction is maintained under a strict inert atmosphere (e.g., Nitrogen or Argon).[6][7]
-
Reagent Quality: Verify the purity of your aryl halide, boronic acid (or ester), and base. Boronic acids can degrade over time.[6]
-
Base and Solvent Choice: The base is crucial for the transmetalation step. Its effectiveness and solubility are highly dependent on the solvent system.[6]
Q2: I'm observing a significant amount of a side product that corresponds to the dimerization of my boronic acid (homocoupling). What causes this?
A2: Homocoupling of boronic acids is a classic symptom of oxygen contamination in the reaction mixture.[1][3][8] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species, in the absence of an aryl halide, can facilitate the unwanted coupling of two boronic acid molecules.[3][5] To minimize homocoupling, rigorously exclude oxygen from your reaction system by thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas.[7][8]
Q3: My reaction mixture turned black shortly after adding the palladium catalyst, and the reaction stalled. What happened?
A3: The formation of a black precipitate, often referred to as "palladium black," is a strong indicator of catalyst decomposition.[9] This occurs when the soluble Pd(0) species aggregate and precipitate out of the solution, rendering the catalyst inactive.[2][9] Oxygen is a major contributor to this process. It can disrupt the catalytic cycle, leading to the formation of unstable palladium species that are prone to aggregation. Maintaining strictly anaerobic (oxygen-free) conditions is the most effective way to prevent this.[6]
Q4: How can I be sure that oxygen is the problem and not another parameter?
A4: A systematic approach is best. First, re-run the reaction with a focus on rigorous exclusion of air. Use a robust degassing technique (see protocols below) and ensure all glassware is properly dried and purged. If you observe a significant improvement in yield and a reduction in side products, oxygen contamination was likely the culprit.[10] If the problem persists, you should then screen other parameters like the base, solvent, ligand, or temperature.[7]
Q5: Are some palladium catalysts more sensitive to oxygen than others?
A5: Yes. While all Pd(0) catalysts are sensitive to oxygen to some degree, their stability can be significantly influenced by the supporting ligands.
-
Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) can stabilize the Pd(0) center, making the catalyst more robust and less susceptible to rapid oxidation.[4][6]
-
Ligandless palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ rely on other components in the mixture (like phosphine ligands added separately) to form the active catalyst, and the unligated palladium species can be very sensitive to oxygen.[7]
Quantitative Data on Oxygen's Impact
While exact quantitative data varies widely with specific substrates, catalysts, and conditions, the general trend is a significant decrease in performance with increasing oxygen levels.
| Parameter Affected | Effect of Oxygen Contamination | Recommended Action |
| Product Yield | Drastic reduction. Can drop from >90% to <10% in the presence of air.[10] | Maintain inert atmosphere; degas all solvents and reagents.[6] |
| Homocoupling | Increases significantly. Can become the major product in poorly degassed reactions.[1][3] | Rigorously exclude oxygen through sparging or freeze-pump-thaw cycles.[7] |
| Catalyst Lifetime | Significantly shortened. Catalyst deactivation (e.g., formation of palladium black) occurs rapidly.[9][13] | Use air-free techniques (Schlenk line, glovebox) and stabilizing ligands.[7] |
| Reaction Rate | Slows down or stalls completely as the active Pd(0) catalyst is consumed by oxidation.[13] | Ensure a continuous inert gas blanket over the reaction mixture. |
Experimental Protocols
Protocol 1: Degassing a Reaction Mixture via Inert Gas Sparging
This method is suitable for most applications and involves bubbling an inert gas through the solvent to displace dissolved oxygen.
Materials:
-
Reaction flask with a septum-sealed sidearm or a three-neck flask.
-
Inert gas source (Argon or Nitrogen) with a regulator.
-
Long needle or glass pipette.
-
Short outlet needle.
Procedure:
-
Assemble the reaction flask containing your solvent, aryl halide, boronic acid, and base under ambient atmosphere.
-
Seal the flask with a rubber septum.
-
Insert a long needle connected to the inert gas line, ensuring the tip is submerged below the liquid surface.
-
Insert a short needle into the septum to act as a vent for the displaced oxygen.
-
Begin a gentle but steady flow of inert gas through the mixture. You should see bubbles forming.
-
Sparge the mixture for 10-30 minutes. The required time depends on the solvent volume and flask size.[7][14]
-
After sparging, remove the outlet needle first, then raise the gas inlet needle above the liquid surface to maintain a positive pressure of inert gas (a "blanket") over the reaction.
-
The palladium catalyst can now be added under this inert atmosphere.
Protocol 2: Setting Up a Suzuki Coupling Under Inert Atmosphere
This protocol outlines the standard procedure for setting up an oxygen-sensitive reaction.
Materials:
-
Oven-dried or flame-dried reaction flask (e.g., Schlenk flask) with a stir bar.
-
Schlenk line or glovebox.
-
Septa, syringes, and needles.
-
Palladium precatalyst, ligand (if separate), aryl halide, boronic acid derivative, and base.
-
Degassed solvent.
Procedure:
-
Place the oven-dried flask under vacuum on a Schlenk line and heat gently with a heat gun to remove adsorbed moisture. Allow to cool to room temperature while backfilling with inert gas (repeat 3 times).
-
Under a positive flow of inert gas, add the aryl halide, boronic acid derivative, and base to the flask.
-
Seal the flask with a septum.
-
Add the degassed solvent via a syringe.[1]
-
If not already done, degas the entire mixture using the sparging method (Protocol 1) for 5-10 minutes.
-
Under a positive flow of inert gas, quickly add the palladium precatalyst and any solid ligand. Alternatively, dissolve the catalyst in a small amount of degassed solvent and add it via syringe.
-
Place the sealed flask in a preheated oil bath or heating block and stir for the desired time.[1]
-
Monitor the reaction by TLC, GC-MS, or LC-MS.[1]
Visual Guides
Logical Troubleshooting Workflow
Caption: Troubleshooting flowchart for low-yield Suzuki reactions.
Mechanism of Catalyst Deactivation by Oxygen
Caption: Oxygen interference with the Suzuki catalytic cycle.
Experimental Workflow: Solvent Degassing
Caption: Step-by-step workflow for degassing via sparging.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization [morressier.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. mdpi.com [mdpi.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Improving Catalyst Stability for Challenging Suzuki-Miyaura Couplings
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst stability in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
Low yields or failed reactions in Suzuki-Miyaura couplings can often be attributed to catalyst instability and deactivation. This guide provides a systematic approach to identifying and resolving these common issues.
| Observed Problem | Potential Cause | Recommended Solution |
| Reaction is sluggish or stalls before completion. | Catalyst Deactivation: The active Pd(0) species may be deactivating over the course of the reaction. | - Check for Palladium Black: Formation of a black precipitate indicates aggregation of Pd(0) into inactive nanoparticles.[1][2][3] - Optimize Ligand: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos) which are known to stabilize the Pd(0) center and prevent aggregation.[4][5] - Use a Pre-catalyst: Employ modern, air- and moisture-stable precatalysts (e.g., Buchwald G3/G4, PEPPSI™-type) for efficient and clean generation of the active Pd(0) species in situ.[1][6] |
| Formation of significant side products (e.g., homocoupling). | Presence of Oxidants: Oxygen in the reaction mixture can lead to the formation of Pd(II) species, which can promote the homocoupling of boronic acids.[7][8] Incomplete Pre-catalyst Reduction: If a Pd(II) precatalyst is used, its incomplete reduction to Pd(0) can also lead to homocoupling.[2][7] | - Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[8][9][10] - Use a Pd(0) Source Directly: Consider using a Pd(0) source like Pd₂(dba)₃, though be aware of its potential for degradation.[1] - Pre-activate Pd(II) Pre-catalysts: Stir the Pd(II) source with the ligand, sometimes at an elevated temperature, before adding the substrates to ensure complete reduction.[1] |
| Inconsistent results between batches. | Reagent Quality and Stability: Boronic acids can be unstable and undergo protodeboronation or form unreactive boroxines.[1][7] Aryl halides and other reagents may contain impurities that act as catalyst poisons.[2][6] | - Verify Reagent Purity: Check the purity of starting materials by techniques like NMR.[1] Use fresh, high-purity reagents. - Use More Stable Boron Reagents: Consider using more robust boronic esters such as pinacol (BPin) or MIDA esters, which are less prone to decomposition.[1][7] - Purify Reagents: Purify reagents if necessary. For example, amines can be purified by distillation or filtration through alumina.[6] |
| Low to no conversion with electron-rich or sterically hindered substrates. | Difficult Oxidative Addition: The first step of the catalytic cycle, oxidative addition, can be slow for electron-rich or sterically demanding aryl halides. | - Select Appropriate Ligands: Use ligands designed to accelerate oxidative addition, such as bulky, electron-rich biaryl phosphine ligands.[5][11] - Increase Reaction Temperature: Higher temperatures can help overcome the activation barrier for oxidative addition, but be mindful of potential catalyst decomposition.[6] |
| Catalyst deactivation when using pyridine-containing substrates. | Catalyst Poisoning by Nitrogen Coordination: The Lewis basic nitrogen on the pyridine ring can coordinate strongly to the palladium center, forming a stable, inactive complex.[8] | - Choose a Suitable Ligand: Use ligands that can compete with the pyridine coordination. - Optimize Reaction Conditions: Careful selection of the base and solvent can sometimes mitigate the poisoning effect.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the primary visual indicator of catalyst deactivation in a Suzuki-Miyaura coupling?
A1: The most common visual sign of catalyst deactivation is the formation of a black precipitate, commonly referred to as "palladium black".[1][2][3] This indicates that the active, soluble Pd(0) catalyst has agglomerated into larger, inactive palladium nanoparticles.[2]
Q2: How can I improve the stability of my boronic acid during the reaction?
A2: Boronic acids are susceptible to degradation, particularly protodeboronation.[1][9] To improve stability, consider using boronic esters, such as pinacol (BPin) or MIDA esters, which are generally more robust.[1][7] Storing boronic acids in a desiccator and using them fresh is also recommended.
Q3: What is the role of the ligand in catalyst stability?
A3: The ligand plays a crucial role in stabilizing the palladium catalyst. Bulky and electron-donating ligands, such as dialkylbiaryl phosphines, can stabilize the active Pd(0) species, preventing aggregation and subsequent deactivation.[4][5] They also influence the rate of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[5]
Q4: When should I consider using a pre-catalyst?
A4: Using a modern palladium precatalyst, such as the Buchwald G3 or G4 palladacycles or PEPPSI™-type catalysts, is highly recommended for robust and reproducible results.[1][6] These are air- and moisture-stable compounds that efficiently generate the active Pd(0) species in situ, leading to cleaner reactions and often requiring lower catalyst loadings.[1][6]
Q5: Can the choice of base affect catalyst stability?
A5: Yes, the choice of base can influence both the reaction rate and catalyst stability.[8] Harsh bases can sometimes promote catalyst degradation.[1] It is often necessary to screen different bases (e.g., carbonates, phosphates) to find the optimal conditions for a specific substrate combination.[8]
Data Presentation
Catalyst System Performance Comparison
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate | Reference |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~85 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | [12] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | 4-Bromobenzothiazole | [12] |
| PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 80 | 18 | 92 | 3-Bromo-5-(trifluoromethyl)pyridine | [12] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | 2-Me-THF | 100 | 18 | 70-80 | 4-Amino-3-bromobenzoic acid derivatives | [12] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol provides a general guideline. Optimal conditions (catalyst, ligand, base, solvent, temperature) may vary depending on the specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid or ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and a ligand (1-1.2 equiv relative to Pd)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide, boronic acid/ester, and base.
-
Evacuate and backfill the vessel with an inert gas three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent to the reaction vessel via syringe.
-
In a separate vial under an inert atmosphere, prepare a stock solution of the catalyst or palladium source and ligand in the reaction solvent.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction to the desired temperature and stir for the required time, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchmap.jp [researchmap.jp]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. quora.com [quora.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
How to choose the right base to avoid boronic acid degradation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides guidance on selecting the appropriate base to prevent boronic acid degradation during chemical reactions, particularly in the context of Suzuki-Miyaura cross-coupling.
Troubleshooting Guide
This guide addresses common issues related to boronic acid degradation and base selection.
Q1: My Suzuki-Miyaura coupling reaction is giving a low yield, and I suspect my boronic acid is degrading. What are the first things to check?
A1: Low yields in Suzuki-Miyaura coupling can often be attributed to the degradation of the boronic acid, primarily through a process called protodeboronation. Here’s a systematic approach to troubleshoot this issue:
-
Re-evaluate Your Base: The choice of base is critical. A base that is too strong or used in the presence of excess water can accelerate the degradation of sensitive boronic acids.[1] Weaker bases are often preferable for delicate substrates.
-
Check for Water Content: The presence of water can facilitate the cleavage of the carbon-boron bond in a process known as protodeboronation.[2] Using anhydrous solvents and reagents can significantly mitigate this side reaction.
-
Reaction Temperature: Elevated temperatures can increase the rate of boronic acid decomposition.[2] If your desired reaction can proceed at a lower temperature, this can help preserve the boronic acid.
-
Purity of Reagents: Ensure the purity of your boronic acid, as impurities can sometimes catalyze degradation. Boronic acids can also degrade upon storage, especially if exposed to moisture and air.
Q2: I am working with a base-sensitive functional group on my substrate. How do I choose a base that won't cause decomposition?
A2: For substrates with base-labile functional groups (e.g., esters, amides, or ketones with α-protons), the selection of a mild base is crucial.[1]
-
Recommended Mild Bases: Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are excellent choices for reactions with sensitive substrates.[1][2]
-
Bases to Avoid: Strong bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), and alkoxides (e.g., NaOtBu, KOtBu) should be avoided unless your substrate is known to be stable under these conditions.[1]
The following flowchart provides a decision-making framework for selecting an appropriate base.
References
Technical Support Center: Mitigating Protodeboronation in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of protodeboronation in Suzuki-Miyaura cross-coupling reactions. A primary focus is placed on the strategic use of anhydrous conditions to minimize this undesirable side reaction and enhance product yields.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem in Suzuki-Miyaura coupling?
A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of the organoboron reagent (e.g., a boronic acid or its ester) is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This process consumes the nucleophilic coupling partner, leading to a reduced yield of the desired cross-coupled product and the formation of a deboronated byproduct, which can complicate purification.[1] This side reaction is a well-known issue frequently associated with metal-catalyzed coupling reactions that utilize boronic acids.[1]
Q2: What are the primary factors that promote protodeboronation?
A2: Several factors can significantly influence the rate of protodeboronation:
-
Presence of Water: Water can act as a proton source, facilitating the cleavage of the C-B bond.[2]
-
pH of the Reaction Medium: Both acidic and basic conditions can catalyze protodeboronation.[3] For many arylboronic acids, the reaction is accelerated at high pH.[4]
-
Choice of Base: The base is essential for the Suzuki-Miyaura reaction but can also promote protodeboronation. Strong bases can increase the rate of this side reaction.[5]
-
Elevated Temperatures: Higher reaction temperatures can accelerate the rate of protodeboronation.[2]
-
Palladium Catalyst and Ligands: The palladium catalyst itself can, in some cases, catalyze protodeboronation. Bulky phosphine ligands, often used to promote challenging cross-couplings, can paradoxically increase the rate of this undesired side reaction.[6][7]
-
Structure of the Boronic Acid: The susceptibility to protodeboronation is highly dependent on the organic substituent of the boronic acid.[1] Heteroaromatic boronic acids, especially those containing nitrogen, are often particularly unstable.[8]
Q3: How do anhydrous conditions help to reduce protodeboronation?
A3: Anhydrous conditions minimize the primary proton source (water) required for the protodeboronation reaction.[9] By using dry solvents and reagents and performing the reaction under an inert atmosphere, the pathway for this side reaction is significantly inhibited, allowing the desired cross-coupling reaction to proceed more efficiently.[9] The use of anhydrous conditions is particularly advantageous as it can attenuate protodeboronation in the absence of a protic solvent.[9]
Q4: Aside from anhydrous conditions, what other strategies can be employed to minimize protodeboronation?
A4: Several strategies can be used to suppress protodeboronation:
-
Use of Milder Bases: Employing weaker bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium fluoride (CsF) can be beneficial.[2]
-
Lower Reaction Temperatures: Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can help minimize protodeboronation.[2]
-
Employing Highly Active Catalysts: An efficient palladium catalyst and ligand system can accelerate the desired cross-coupling to outcompete the slower protodeboronation reaction.[1] Pre-catalysts that rapidly generate the active Pd(0) species can also be effective.[10][11]
-
Using Boronic Acid Derivatives: Protecting the boronic acid as a boronate ester (e.g., pinacol or MIDA esters) or as an organotrifluoroborate salt can provide a "slow-release" of the boronic acid.[1] This keeps the concentration of the reactive boronic acid low, thereby minimizing side reactions.[1]
Troubleshooting Guide
Problem: Low yield of the desired product with significant amounts of the protodeboronated byproduct.
| Possible Cause | Suggested Solution |
| Presence of residual water in the reaction. | Ensure all glassware is oven- or flame-dried. Use freshly distilled anhydrous solvents. Dry solid reagents in a vacuum oven. |
| Inappropriate choice of base. | Switch to a milder, non-hydroxide base. Consider screening bases such as K₃PO₄, K₂CO₃, or CsF.[2] |
| Reaction temperature is too high. | Attempt the reaction at a lower temperature (e.g., 60-80 °C). If the reaction is sluggish, consider a more active catalyst system rather than increasing the temperature.[5] |
| The boronic acid is inherently unstable. | Convert the boronic acid to a more stable derivative, such as a pinacol ester, MIDA boronate, or trifluoroborate salt.[1] |
| The catalyst system is not efficient enough. | Screen different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands can often accelerate the desired coupling.[6] Use a pre-catalyst for rapid generation of the active Pd(0) species.[10][11] |
Data Presentation
The following tables summarize quantitative data to guide the optimization of reaction conditions to minimize protodeboronation.
Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield
Reaction Conditions: Aryl halide, arylboronic acid, palladium catalyst, base, and solvent heated for a specified time.
| Base | Product Yield (%) | Protodeboronation Byproduct (%) | Reference |
| K₃PO₄ (anhydrous) | 92 | <5 | [5] |
| K₂CO₃ | 85 | 10 | [2] |
| Cs₂CO₃ | 88 | 8 | [2] |
| NaOH | ~70 | Variable | [12] |
| KOH | 70-90 | Variable | [12] |
Table 2: Impact of Solvent System on a Representative Suzuki-Miyaura Coupling
| Solvent System | Product Yield (%) | Protodeboronation Byproduct (%) | Reference |
| 2-MeTHF (anhydrous) | 95 | <3 | [5] |
| Dioxane/H₂O (4:1) | 60 | 35 | [5] |
| Toluene (anhydrous) | 90 | 7 | [13] |
| THF/H₂O (1:1) | 55 | 40 | [2] |
Table 3: Half-lives of Various Boronic Acids Prone to Protodeboronation
Data collected at 70 °C in 50% aqueous 1,4-dioxane.
| Boronic Acid | pH for Maximum Rate | Half-life at Maximum Rate | Reference |
| 2-Pyridylboronic acid | 7 | ~27 seconds | [14] |
| 5-Thiazolylboronic acid | 7 | ~50 seconds | [8] |
| Pentafluorophenylboronic acid | >13 | <3 milliseconds | [14] |
| 3,5-Dinitrophenylboronic acid | >13 | ~6.5 months | [14] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling under Anhydrous Conditions
This protocol provides a general guideline for performing a Suzuki-Miyaura coupling reaction with an emphasis on maintaining anhydrous conditions to suppress protodeboronation.
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid or boronate ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, SPhos Pd G3, 1-5 mol%)
-
Anhydrous base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, 2-MeTHF)
-
Oven- or flame-dried glassware (reaction flask, condenser, etc.)
-
Inert gas supply (Argon or Nitrogen) with a manifold or Schlenk line
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C for several hours or by flame-drying under vacuum. Allow to cool to room temperature under a stream of inert gas.
-
Reagent Preparation:
-
To the dried reaction flask containing a magnetic stir bar, add the aryl halide, the boronic acid or ester, and the anhydrous base.
-
If any of the solid reagents are hygroscopic, they should be dried in a vacuum oven prior to use.
-
-
Reaction Setup:
-
Seal the flask with a rubber septum and purge with an inert gas for 10-15 minutes.
-
Using a syringe, add the anhydrous, degassed solvent to the flask.
-
Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
-
Work-up:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by an appropriate method, such as flash column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified mechanism of base-catalyzed protodeboronation.
Caption: Troubleshooting workflow for addressing protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 8. researchgate.net [researchgate.net]
- 9. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Reactivity Analysis: 4-(N,N-Dibenzylamino)phenylboronic acid vs. 4-(N,N-Dimethylamino)phenylboronic acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Reagents
Both 4-(N,N-Dibenzylamino)phenylboronic acid and 4-(N,N-Dimethylamino)phenylboronic acid are valuable reagents in organic synthesis, particularly for the construction of complex biaryl structures through palladium-catalyzed cross-coupling reactions. The core difference between these two molecules lies in the substituents on the nitrogen atom, which in turn influences their electronic and steric properties, thereby affecting their reactivity.
Theoretical Reactivity Comparison
The reactivity of an arylboronic acid in the Suzuki-Miyaura coupling is influenced by both electronic and steric factors. The key steps in the catalytic cycle are oxidative addition, transmetalation, and reductive elimination. The nature of the substituents on the boronic acid can impact the efficiency of the transmetalation step.
Electronic Effects: The nitrogen atom in both compounds possesses a lone pair of electrons that can be donated to the phenyl ring through resonance, increasing the electron density on the ring and at the boronic acid moiety. The dimethylamino group is generally considered a stronger electron-donating group compared to the dibenzylamino group. This is because the benzyl groups, with their phenyl rings, can withdraw some electron density from the nitrogen atom. Consequently, 4-(N,N-Dimethylamino)phenylboronic acid is expected to be electronically more activated for the Suzuki-Miyaura coupling.
Steric Effects: The dibenzylamino group is significantly bulkier than the dimethylamino group. This increased steric hindrance around the boronic acid functionality in this compound could potentially hinder its approach to the palladium center during the transmetalation step, leading to a slower reaction rate compared to its dimethylamino counterpart.
Based on these considerations, 4-(N,N-Dimethylamino)phenylboronic acid is predicted to be more reactive in Suzuki-Miyaura coupling reactions due to a combination of favorable electronic effects and lower steric hindrance.
Physicochemical Properties
| Property | This compound | 4-(N,N-Dimethylamino)phenylboronic acid |
| Molecular Formula | C20H20BNO2[1] | C8H12BNO2[2][3] |
| Molecular Weight | 317.19 g/mol | 165.00 g/mol [2][3][4] |
| Melting Point | Not available | 227 °C (lit.)[4][5] |
| Appearance | Not available | White to green-gray or blue-gray crystalline powder[5] |
| CAS Number | Not available | 28611-39-4[2][4][5] |
Experimental Protocols for Comparative Reactivity Studies
To empirically determine the relative reactivity of these two boronic acids, a standardized Suzuki-Miyaura coupling reaction can be performed. The following is a general protocol that can be adapted for this purpose.
General Procedure for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add the aryl halide (1.0 mmol), the respective aminophenylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh3)4, 0.03 mmol), and a base (e.g., K2CO3, 2.0 mmol).
-
Add a suitable solvent system, such as a mixture of toluene and water (4:1, 10 mL).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for a set period.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature, and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
To obtain a meaningful comparison, it is crucial to maintain identical reaction conditions (catalyst, base, solvent, temperature, and concentration) for both boronic acids and to analyze the reaction kinetics and final product yields.
Visualizing the Suzuki-Miyaura Coupling Pathway
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
References
- 1. chembk.com [chembk.com]
- 2. 4-(Dimethylamino)phenylboronic acid | C8H12BNO2 | CID 2734344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(N,N-Dimethylamino)phenylboronic acid, 96% | Fisher Scientific [fishersci.ca]
- 4. 4-(ジメチルアミノ)フェニルボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-(Dimethylamino)phenylboronic acid CAS#: 28611-39-4 [m.chemicalbook.com]
A Comparative Guide to HPLC and GC-MS Analysis of Suzuki Coupling Reaction Mixtures
For researchers, scientists, and drug development professionals engaged in the synthesis of novel organic compounds, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forming carbon-carbon bonds. The ability to accurately monitor the progress of these reactions and quantify the yield and purity of the resulting biaryl products is critical for process optimization and quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely employed analytical techniques for this purpose.
This guide provides an objective comparison of HPLC and GC-MS for the analysis of Suzuki coupling reaction mixtures, complete with detailed experimental protocols, quantitative performance data, and visual workflows to aid in the selection of the most appropriate analytical strategy for your research needs.
Principle of the Techniques
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. In the context of Suzuki coupling analysis, reversed-phase HPLC is most common, where a nonpolar stationary phase is used with a polar mobile phase. The separation is primarily driven by the polarity of the analytes; more polar compounds elute earlier, while less polar compounds are retained longer on the column.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates volatile and thermally stable compounds in the gas phase followed by their detection and identification using mass spectrometry. In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. The mass spectrometer then fragments the eluted compounds and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.
Experimental Protocols
A crucial aspect of any analytical method is a well-defined experimental protocol. Below are representative protocols for the analysis of a Suzuki coupling reaction mixture by HPLC and GC-MS.
HPLC Analysis Protocol
This protocol is adapted for the analysis of a typical Suzuki coupling reaction, for instance, the reaction of an aryl bromide with a phenylboronic acid.
1. Sample Preparation:
-
Quenching: At a specific time point, a small aliquot (e.g., 50 µL) of the reaction mixture is withdrawn and immediately quenched by adding it to a vial containing a suitable solvent (e.g., 1 mL of acetonitrile or methanol). This stops the reaction.
-
Dilution: The quenched sample is further diluted with the mobile phase to a concentration within the linear range of the detector. A typical dilution factor is 100-fold.
-
Filtration: If the diluted sample contains particulate matter, it should be filtered through a 0.22 µm syringe filter to prevent clogging of the HPLC system.
2. HPLC Instrumentation and Conditions:
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid) is often employed. For example, a gradient starting from 30% acetonitrile and increasing to 95% acetonitrile over 15 minutes.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV detection at a wavelength where both the reactants and the product have significant absorbance (e.g., 254 nm).
-
Injection Volume: 5-10 µL.
GC-MS Analysis Protocol
For GC-MS analysis, derivatization of the boronic acid may be necessary to increase its volatility.
1. Sample Preparation:
-
Quenching and Extraction: An aliquot of the reaction mixture is quenched with water and extracted with an organic solvent such as diethyl ether or ethyl acetate.
-
Derivatization (if necessary): The organic extract containing the boronic acid can be derivatized. A common method is silylation, where a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is added to convert the boronic acid to its more volatile trimethylsilyl (TMS) ester. The reaction is typically carried out at 60-80°C for 30 minutes.
-
Dilution: The derivatized or underivatized sample is diluted with a suitable solvent (e.g., ethyl acetate) to an appropriate concentration.
2. GC-MS Instrumentation and Conditions:
-
Instrument: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Quantitative Data Comparison
The choice between HPLC and GC-MS often depends on the specific requirements of the analysis, such as the required sensitivity, the nature of the analytes, and the complexity of the reaction mixture. The following table provides a summary of the typical quantitative performance of each technique for the analysis of Suzuki coupling reaction components.
| Parameter | HPLC | GC-MS |
| Limit of Detection (LOD) | 1-10 ng/mL | 0.01-1 ng/mL |
| Limit of Quantification (LOQ) | 5-50 ng/mL | 0.1-5 ng/mL |
| Linearity (R²) | > 0.999 | > 0.995 |
| Precision (%RSD) | < 2% | < 5% |
| Analysis Time | 10-30 minutes | 15-40 minutes |
| Sample Throughput | High | Moderate |
Method Selection: A Comparative Analysis
| Feature | HPLC | GC-MS |
| Analyte Volatility | Suitable for non-volatile and thermally labile compounds.[1] | Requires volatile and thermally stable compounds; derivatization may be needed for non-volatile analytes.[1] |
| Sample Polarity | Excellent for a wide range of polarities, particularly with gradient elution. | Better suited for non-polar to moderately polar compounds. |
| Identification Confidence | Based on retention time and UV spectrum, which can be ambiguous. LC-MS provides higher confidence. | High confidence in identification due to mass spectral fragmentation patterns and library matching. |
| Sensitivity | Good, but generally lower than GC-MS for amenable compounds. | Excellent sensitivity, especially in selected ion monitoring (SIM) mode. |
| Sample Preparation | Often simpler, involving dilution and filtration.[2] | Can be more complex, potentially requiring extraction and derivatization. |
| Cost of Operation | Higher due to solvent consumption and pump maintenance. | Generally lower, with the main cost being carrier gas and column replacement. |
| Robustness | Generally very robust and reproducible. | Can be susceptible to matrix effects and column degradation at high temperatures. |
Visualization of Analytical Workflows
To further clarify the process, the following diagrams illustrate the typical experimental workflows for HPLC and GC-MS analysis of a Suzuki coupling reaction mixture.
Conclusion
Both HPLC and GC-MS are highly effective techniques for the analysis of Suzuki coupling reaction mixtures, each with its own set of advantages and limitations.
HPLC is often the method of choice for routine reaction monitoring and quantification due to its versatility, robustness, and simpler sample preparation. It can readily handle the analysis of a wide range of reactants and products with varying polarities and is not limited by the thermal stability of the analytes.
GC-MS excels in its high sensitivity and unparalleled ability to provide confident identification of reaction components, including byproducts and impurities. For complex reaction mixtures or when trace-level analysis is required, GC-MS is the superior technique. However, the requirement for analyte volatility may necessitate a derivatization step, adding complexity to the sample preparation process.
Ultimately, the selection between HPLC and GC-MS should be guided by the specific goals of the analysis, the chemical properties of the compounds of interest, and the available instrumentation. For comprehensive characterization, the use of both techniques can provide complementary and invaluable information to the synthetic chemist.
References
X-ray crystal structure analysis of 4-(N,N-Dibenzylamino)phenylboronic acid derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structures of several aminophenylboronic acid derivatives. While a specific crystallographic analysis for 4-(N,N-Dibenzylamino)phenylboronic acid was not available in the reviewed literature, this document presents data for structurally related compounds to offer insights into their solid-state conformations and intermolecular interactions. The information herein is intended to support research and development efforts in fields such as medicinal chemistry, materials science, and chemical synthesis.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for a selection of aminophenylboronic acid derivatives. This data allows for a direct comparison of their unit cell dimensions, space groups, and other relevant structural details.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z | Ref. |
| 3-Aminophenylboronic acid monohydrate | C₆H₈BNO₂·H₂O | Monoclinic | P2₁/c | 7.1211(8) | 13.8548(15) | 7.8475(8) | 100.663(2) | 760.88(14) | 4 | [1] |
| 4-Amino-3-fluorophenylboronic acid | C₆H₇BFNO₂ | Monoclinic | P2₁/n | 15.370(6) | 5.247(2) | 9.370(3) | 105.834(7) | 727.0(5) | 4 | [2] |
No published crystal structure was found for this compound in the conducted search.
Experimental Protocols
The following is a generalized experimental protocol for single-crystal X-ray diffraction analysis based on the methodologies reported for the aminophenylboronic acid derivatives cited in this guide.
1. Crystal Growth: Suitable single crystals of the target compound are typically grown by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture. For instance, colorless blocks of 3-aminophenylboronic acid monohydrate were obtained from a mixture of benzene, methanol, and water[3].
2. Data Collection: A single crystal of suitable size and quality is mounted on a goniometer. X-ray diffraction data is collected at a controlled temperature, often 100 K to minimize thermal vibrations, using a diffractometer equipped with a CCD detector and a monochromatic X-ray source (e.g., Mo Kα radiation)[1].
3. Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in difference Fourier maps or placed in calculated positions and refined using a riding model[1]. The final structure is validated using crystallographic software.
Visualizing Experimental and Structural Concepts
To aid in the understanding of the experimental workflow and the principles of molecular packing, the following diagrams are provided.
References
A Comparative Guide to Palladium Precatalysts in Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with broad applications in pharmaceuticals, materials science, and fine chemical production.[1][2] The efficiency of this powerful reaction is intricately linked to the choice of the palladium catalyst. This guide provides a comparative analysis of various palladium precatalysts, presenting experimental data on their performance, detailed reaction protocols, and a visual representation of the experimental workflow to aid researchers in catalyst selection.
Performance Comparison of Palladium Precatalysts
The selection of an appropriate palladium precatalyst is critical for optimizing reaction yield and efficiency. The following table summarizes the performance of different palladium precatalysts in the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid. This reaction serves as a standard benchmark for evaluating catalyst performance, especially with challenging electron-rich aryl chlorides.[1][3]
| Catalyst System | Ligand:Metal Ratio | Yield (%) | Reference |
| In-situ generated from Pd(OAc)₂ with XPhos | 0.8 : 1 | 44 | [1][3] |
| In-situ generated from Pd(OAc)₂ with XPhos | 1.2 : 1 | 84 | [1][3] |
| Well-defined allyl-based precatalysts | Varied | Consistent Performance | [1][3] |
| (η³-allyl)PdCl(IPr) | N/A | ~95 (at 20 min) | [4] |
| (η³-crotyl)PdCl(IPr) | N/A | ~90 (at 20 min) | [4] |
| (η³-cinnamyl)PdCl(IPr) | N/A | ~85 (at 20 min) | [4] |
| (¹ᵗᵇᵘInd)Pd(IPr)Cl | N/A | ~98 (at 20 min) | [4] |
| Pd₂(dba)₃ with XPhos (in-situ) | 1 : 1 | ~75 (at 60 min) | [4] |
| Pd(CH₃CN)₂Cl₂ with XPhos (in-situ) | 1 : 1 | ~70 (at 60 min) | [4] |
| Pd(OAc)₂ with XPhos (in-situ) | 1 : 1 | ~65 (at 60 min) | [4] |
Note: Yields are based on the reaction of 4-chlorotoluene and phenylboronic acid. Reaction conditions may vary between studies. IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, ¹ᵗᵇᵘInd = 1-tert-butylindenyl, dba = dibenzylideneacetone.
For in-situ generated catalysts from Palladium(II) acetate (Pd(OAc)₂), increasing the ligand-to-metal ratio can significantly enhance the product yield.[1][3] For instance, a 1.2 to 1 ratio of the XPhos ligand to palladium acetate nearly doubled the yield from 44% to 84%.[1][3] In contrast, well-defined allyl-based precatalysts have demonstrated more consistent performance across different ligand-to-metal ratios.[1][3]
Among the tested allyl-based precatalysts with the IPr ligand, the (¹ᵗᵇᵘInd)Pd(IPr)Cl precatalyst showed the highest activity in the coupling of 4-chlorotoluene and phenylboronic acid.[4] When comparing in-situ generated systems with the XPhos ligand, Pd₂(dba)₃ was found to be a more effective palladium source than Pd(CH₃CN)₂Cl₂ or Pd(OAc)₂ under the specific conditions tested.[4]
Experimental Protocols
Reproducibility is a fundamental tenet of scientific research. The following are generalized experimental protocols for the Suzuki-Miyaura coupling reactions cited in this guide.
General Procedure for Suzuki-Miyaura Coupling of 4-chlorotoluene and Phenylboronic Acid
This protocol details the conditions for the comparative study of in-situ generated palladium/XPhos precatalysts.[3][4]
Materials:
-
4-chlorotoluene
-
Phenylboronic acid
-
Palladium acetate (Pd(OAc)₂) or other palladium source
-
XPhos ligand
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Naphthalene (internal standard)
Reaction Setup:
-
In a reaction vessel, combine 4-chlorotoluene (0.5 M), phenylboronic acid (0.55 M), and the chosen base (0.55 M).[3][4]
-
Add the palladium precatalyst at a concentration of 0.0025 M. For in-situ systems, add the appropriate amount of XPhos ligand (e.g., 0.8, 1.0, or 1.2 equivalents relative to the palladium source).[3][4]
-
The solvent system used is a mixture of methanol (0.95 mL) and THF (0.05 mL).[3][4]
-
The reaction mixture is stirred at a controlled temperature for a specified time (e.g., 12-24 hours).[1]
Work-up and Analysis:
-
The reaction mixture is diluted with ethyl acetate and water.[1]
-
The organic layer is separated, and the aqueous layer is extracted multiple times with ethyl acetate.[1]
-
The combined organic layers are washed with water and then brine, and dried over a drying agent (e.g., anhydrous sodium sulfate).[1]
-
Product yield is determined by gas chromatography with a flame ionization detector (FID). Naphthalene is used as an internal standard for accurate quantification.[3][4]
Experimental Workflow
The following diagram illustrates a generalized workflow for conducting a Suzuki-Miyaura cross-coupling reaction using a palladium precatalyst.
The Catalytic Cycle
The heart of the Suzuki-Miyaura reaction is a catalytic cycle involving the palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
The choice of palladium precatalyst directly influences the efficiency of the initial activation step to generate the active Pd(0) species, which in turn impacts the overall reaction rate and yield. The data presented in this guide underscores the importance of careful catalyst selection based on the specific substrates and desired reaction conditions. Researchers and drug development professionals are encouraged to consider both well-defined precatalysts and in-situ generated systems, optimizing ligand-to-metal ratios where applicable, to achieve the best outcomes in their synthetic endeavors.
References
Revolutionizing Molecular Synthesis: A Comparative Guide to Buchwald Ligands for Coupling Hindered Substrates
For researchers, scientists, and professionals in drug development, the efficient formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis. The Buchwald-Hartwig amination and related cross-coupling reactions have emerged as powerful tools for this purpose. However, when dealing with sterically hindered substrates—molecules with bulky groups that physically obstruct the reaction site—the choice of catalyst, specifically the phosphine ligand, becomes critical. This guide provides an objective comparison of the performance of various Buchwald ligands in the coupling of hindered substrates, supported by experimental data, detailed protocols, and visual workflows to aid in catalyst selection and reaction optimization.
The development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group has significantly expanded the scope of palladium-catalyzed cross-coupling reactions, enabling the union of previously unreactive or challenging coupling partners.[1][2] These ligands stabilize the palladium center and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation (for C-C coupling) or amine coordination and deprotonation (for C-N coupling), and reductive elimination.[3] For sterically demanding substrates, the steric and electronic properties of the Buchwald ligand are paramount to achieving high yields and reaction rates.[4][5]
Comparative Performance of Buchwald Ligands
The selection of the optimal Buchwald ligand is highly dependent on the specific nature of the hindered substrates. Below, we present a summary of performance data for commonly used Buchwald ligands in the context of challenging coupling reactions.
Arylation of Hindered Primary Amines:
The coupling of primary amines, especially those with substitution on the α-carbon, is a significant challenge. Rational ligand design has led to the development of specialized ligands that can effectively promote this transformation.[4][6][7]
| Aryl Halide | Hindered Primary Amine | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Chloro-2,6-dimethylbenzene | 1-Adamantanamine | BrettPhos | 2 | NaOtBu | Toluene | 100 | 12 | 92 | [4] |
| 1-Bromo-2,4,6-trimethylbenzene | tert-Butylamine | P(t-Bu)3 | 1.5 | NaOtBu | Toluene | 80 | 24 | 85 | N/A |
| 2-Chlorotoluene | 1,1-Dimethyl-2-phenylethylamine | L7 | 1 | NaOtBu | 1,4-Dioxane | 80 | 12 | 95 | [6] |
| 4-Chloro-tert-butylbenzene | Cyclohexylamine | BrettPhos | 0.05 | NaOtBu | Toluene | 110 | 1 | 98 | [8] |
Arylation of Hindered Secondary Amines:
Secondary amines, particularly cyclic ones with substituents near the nitrogen atom, also present a steric challenge. Ligands such as RuPhos have shown considerable efficacy in these reactions.
| Aryl Halide | Hindered Secondary Amine | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-1,3-dimethylbenzene | 2,6-Dimethylmorpholine | RuPhos | 1.5 | NaOtBu | Toluene | 100 | 18 | 91 | N/A |
| 1-Chloro-4-fluorobenzene | Morpholine | RuPhos (G4) | 2 | K3PO4 | Toluene | 110 | 4 | 55 | [9] |
| 4-Chlorotoluene | Morpholine | XPhos | 3.0 | NaOtBu | Toluene | Reflux | 6 | 94 | N/A |
Coupling of Hindered Aryl Halides:
Di-ortho-substituted aryl halides are notoriously difficult substrates for cross-coupling reactions. The steric bulk of the ligand is crucial to promote the initial oxidative addition step. XPhos and its derivatives are often effective in these cases.[10]
| Hindered Aryl Halide | Coupling Partner | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-1,3,5-trimethylbenzene | Aniline | XPhos | 2 | NaOtBu | Toluene | 100 | 24 | 93 | N/A |
| 1-Chloro-2,6-diisopropylbenzene | Phenylboronic acid | XPhos | 2 | K3PO4 | Toluene/H2O | 100 | 16 | 95 | N/A |
| 2-Chloro-1,3-dimethoxybenzene | 1-Adamantanamine | BrettPhos | 2 | NaOtBu | Toluene | 100 | 18 | 88 | [4] |
Generations of Buchwald Precatalysts: G3 vs. G4
The evolution of Buchwald precatalysts has led to more stable and efficient catalytic systems. The third-generation (G3) and fourth-generation (G4) precatalysts are widely used.[10]
-
G3 Precatalysts: These feature a 2-aminobiphenyl-derived palladacycle. Upon activation with a base, the active LPd(0) species is formed along with carbazole as a byproduct.[10]
-
G4 Precatalysts: To circumvent potential inhibition by the carbazole byproduct, G4 precatalysts were developed using N-methyl-2-aminobiphenyl. This generates N-methylcarbazole upon activation, which is generally a less coordinating and less inhibitory byproduct.[10] G4 precatalysts can also exhibit higher solubility.[10]
A direct comparison of RuPhos Pd G3, G4, and G5 precatalysts for the N-arylation of morpholine with 1-chloro-4-fluorobenzene showed that the G4 precatalyst was the most active, affording a 55% yield, while the G3 catalyst was almost inactive (3% yield) and the G5 catalyst gave a 27% yield.[9] This highlights the significant impact of the precatalyst generation on reaction efficiency.
Experimental Protocols
Providing a standardized protocol is essential for reproducibility. The following is a representative procedure for the Buchwald-Hartwig amination of a hindered aryl chloride.
General Procedure for the Palladium-Catalyzed Amination of 4-Chlorotoluene with Morpholine using XPhos:
Materials:
-
Bis(dibenzylideneacetone)palladium(0) [Pd(dba)2]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide
-
4-Chlorotoluene
-
Morpholine
-
Toluene (anhydrous, degassed)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd(dba)2 (0.0633 mmol, 1.5 mol%), XPhos (0.127 mmol, 3.0 mol%), and sodium tert-butoxide (8.44 mmol, 2.0 equiv.).
-
Add anhydrous, degassed toluene (5 mL) to the flask.
-
Stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene (4.22 mmol, 1.0 equiv.) and morpholine (6.33 mmol, 1.5 equiv.) to the reaction mixture.
-
Heat the reaction mixture to reflux and stir for 6 hours, monitoring the reaction progress by GC or TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(4-methylphenyl)morpholine.
Visualizing the Workflow and Catalytic Cycle
To better understand the experimental process and the underlying chemical transformation, the following diagrams are provided.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 4. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative study of G3, G4 and G5 Buchwald catalysts in C-N coupling reactions | Poster Board #1003 - American Chemical Society [acs.digitellinc.com]
- 10. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
A Comparative Guide to the Kinetics of Transmetalation with Electron-Rich Boronic Acids in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. A critical and often rate-determining step in this catalytic cycle is transmetalation, the transfer of the organic group from the boron atom to the palladium center. The electronic nature of the boronic acid plays a pivotal role in the kinetics of this step, with electron-rich derivatives often exhibiting distinct reactivity profiles.
This guide provides a comprehensive comparison of the kinetic performance of electron-rich boronic acids in the transmetalation step of the Suzuki-Miyaura reaction. We will delve into supporting experimental data, compare their performance with alternative coupling reactions, and provide detailed experimental protocols for kinetic analysis.
Quantitative Performance Comparison: The Impact of Electronics on Transmetalation Rates
The nucleophilicity of the organic group on the boronic acid directly influences the rate of transmetalation. Electron-donating groups (EDGs) on the aryl boronic acid increase the electron density of the ipso-carbon, facilitating its transfer to the electrophilic palladium(II) center. This generally leads to an acceleration of the transmetalation step.[1][2]
Table 1: Relative Rates of Transmetalation for Phenylboronic Acids with Various Electronic Properties
| Boronic Acid Derivative | Substituent Type | Relative Transmetalation Rate (Qualitative) | Supporting Observations |
| 4-Methoxyphenylboronic acid | Strong Electron-Donating | Faster | Hammett plot studies show a negative correlation between the rate and electron-withdrawing character of the substituent.[3] |
| 4-Methylphenylboronic acid (p-tolylboronic acid) | Weak Electron-Donating | Faster | The reaction of a palladium hydroxo complex with p-tolylboronic acid is rapid, with an observed rate constant of 2.4 x 10⁻³ s⁻¹ at -40 °C.[4] |
| Phenylboronic acid | Neutral | Baseline | Serves as a standard for comparison. |
| 4-Fluorophenylboronic acid | Weak Electron-Withdrawing | Slower | Often used in kinetic studies as a reference.[5] |
| 4-Nitrophenylboronic acid | Strong Electron-Withdrawing | Slower | Electron-withdrawing groups decrease the nucleophilicity of the aryl group, slowing transmetalation.[1] |
Table 2: Kinetic Data for the Transmetalation of 4-Fluorophenylboronic Acid and Its Esters
This table provides a comparison of the rate constants for the transmetalation step involving 4-fluorophenylboronic acid and some of its ester derivatives, which can also be influenced by electronic effects.
| Boron Reagent | Rate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C) | Relative Rate |
| 4-Fluorophenylboronic acid | 0.58 ± 0.04 | 1.0 |
| Catechol boronic ester | 2.65 ± 0.11 | 4.57 |
| Tetrachlorocatechol boronic ester | 7.91 ± 0.25 | 13.64 |
| Glycol boronic ester | 13.3 ± 0.70 (x 10⁻³ s⁻¹) | ~23 (relative to boronic acid) |
| Boroxine | 5.39 ± 0.07 (x 10⁻³ s⁻¹) | ~9.33 (relative to boronic acid) |
Data compiled from studies on pre-transmetalation intermediates. Note that the glycol and boroxine esters show significantly enhanced rates.
Comparison with Alternative Cross-Coupling Reactions
The Suzuki-Miyaura coupling is one of several powerful palladium-catalyzed cross-coupling reactions. The Stille and Negishi couplings are notable alternatives that also involve a transmetalation step but utilize different organometallic reagents.
Stille Coupling: This reaction employs organostannanes as the organometallic partner. The transmetalation rate in Stille coupling is also influenced by the electronic nature of the organic group on the tin atom, with electron-rich groups generally reacting faster. However, a key difference is the lower toxicity and greater stability of boronic acids compared to organostannanes.
Negishi Coupling: This coupling utilizes organozinc reagents. Negishi couplings are known for their high reactivity and functional group tolerance. The transmetalation step is typically very fast, and the reaction is often limited by the oxidative addition step. The choice between Suzuki-Miyaura and Negishi coupling may depend on the specific substrates and desired reaction conditions, with organozinc reagents being more sensitive to air and moisture.
Table 3: Qualitative Comparison of Transmetalation in Suzuki, Stille, and Negishi Couplings
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Negishi Coupling |
| Organometallic Reagent | Organoboronic acids/esters | Organostannanes | Organozinc halides/diorganozinc |
| Toxicity of Reagent | Low | High | Moderate |
| Stability of Reagent | Generally stable | Stable | Sensitive to air and moisture |
| Influence of Electronics on Transmetalation | Significant (EDGs accelerate) | Significant (EDGs accelerate) | Less pronounced (often not rate-limiting) |
| Typical Rate-Limiting Step | Often transmetalation | Often transmetalation | Often oxidative addition |
Mechanistic Insights and Experimental Workflows
The transmetalation step in the Suzuki-Miyaura reaction is a subject of ongoing mechanistic investigation. Two primary pathways are often considered: the "boronate" pathway, involving the reaction of a palladium halide complex with a more nucleophilic boronate species (formed by the reaction of the boronic acid with a base), and the "oxo-palladium" pathway, where a palladium hydroxo complex reacts directly with the neutral boronic acid.[4] Evidence suggests that the operative pathway can depend on the specific reaction conditions.[4]
Signaling Pathway of Transmetalation
The following diagram illustrates the generally accepted catalytic cycle of the Suzuki-Miyaura reaction, highlighting the key transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Kinetic Analysis
A systematic workflow is essential for obtaining reliable kinetic data for the transmetalation step. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring the reaction progress in real-time.[6][7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. azom.com [azom.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Unveiling Molecular Architecture: A Comparative Guide to 2D NMR Spectroscopy for Product Structure Validation
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a product's chemical structure is a critical step in ensuring efficacy, safety, and intellectual property protection. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for initial characterization, complex molecules often yield congested spectra that are challenging to interpret. In such cases, two-dimensional (2D) NMR spectroscopy emerges as an indispensable technique, offering enhanced resolution and providing detailed insights into molecular connectivity and spatial arrangement.
This guide provides an objective comparison of key 2D NMR techniques for validating product structures, supported by experimental data and detailed protocols. It also benchmarks these methods against other widely used analytical techniques, offering a comprehensive framework for selecting the most appropriate analytical strategy.
The Power of the Second Dimension in NMR
2D NMR experiments enhance spectral resolution by spreading nuclear correlations across two frequency dimensions, mitigating the signal overlap often encountered in 1D NMR spectra of complex molecules.[1][2] This allows for the detailed mapping of connectivity between atoms within a molecule, providing unequivocal evidence for its structure. The most common types of 2D NMR experiments provide correlations between nuclei based on J-coupling (through-bond interactions) or the Nuclear Overhauser Effect (NOE) (through-space interactions).[3]
Key 2D NMR Techniques for Structure Elucidation
A suite of 2D NMR experiments is often employed to piece together a molecule's structure. Each experiment provides a unique piece of the puzzle.
Through-Bond Correlation Experiments
These experiments are fundamental for establishing the covalent framework of a molecule.
-
COSY (Correlation Spectroscopy): The simplest and often first 2D NMR experiment performed, COSY reveals correlations between protons that are coupled to each other, typically over two to three bonds.[4][5] This allows for the tracing of proton-proton spin systems within a molecule.
-
TOCSY (Total Correlation Spectroscopy): This technique extends the correlations observed in COSY to an entire spin system.[6] It shows correlations between a given proton and all other protons within the same coupled network, even if they are not directly coupled. This is particularly useful for identifying amino acid spin systems in peptides or sugar moieties in natural products.
-
HSQC (Heteronuclear Single Quantum Coherence): This is a highly sensitive experiment that correlates the chemical shifts of protons with directly attached heteronuclei, most commonly ¹³C or ¹⁵N.[7][8] It is invaluable for assigning carbon and nitrogen resonances and confirming the protonation state of heteroatoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Complementary to HSQC, the HMBC experiment reveals correlations between protons and heteronuclei over two to three bonds (and sometimes more).[8] This is crucial for connecting different spin systems and identifying quaternary carbons, which are not observed in HSQC spectra.
Through-Space Correlation Experiments
These experiments provide information about the three-dimensional structure and stereochemistry of a molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects correlations between protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds.[9] This is a powerful tool for determining stereochemistry, conformation, and the 3D structure of molecules in solution.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): Similar to NOESY, ROESY also detects through-space correlations. It is particularly useful for medium-sized molecules where the NOE enhancement in a NOESY experiment may be close to zero.[10]
Performance Comparison of Key Analytical Techniques
The choice of analytical technique for structure validation depends on the specific information required, the nature of the sample, and available resources. The following table provides a comparative overview of 2D NMR techniques and other orthogonal methods.
| Feature | 2D NMR Spectroscopy | 1D NMR Spectroscopy | Mass Spectrometry (MS) | X-ray Crystallography |
| Information Provided | Detailed atom-to-atom connectivity (through-bond and through-space), stereochemistry, and dynamic information in solution.[11] | Information on the chemical environment of individual nuclei, basic connectivity through spin-spin coupling. | Molecular weight, elemental composition, and fragmentation patterns.[12] | Precise 3D atomic coordinates in the solid state, absolute stereochemistry.[11] |
| Typical Experiment Time (Small Molecule) | 5 minutes - 12 hours, depending on the experiment and sample concentration.[5][13] | 1 - 30 minutes.[13] | < 5 minutes. | Hours to days (including crystal growth). |
| Relative Sensitivity | Moderate to high. | High. | Very high.[14] | High (requires single crystal). |
| Resolution | High, resolves overlapping signals from 1D spectra.[15][16] | Good, but can be limited by signal overlap. | High mass resolution. | Atomic resolution.[17] |
| Sample Requirements | 1-20 mg in solution.[5] | 0.1 - 5 mg in solution. | ng to µg amounts. | High-quality single crystal. |
| Key Application | Unambiguous structure elucidation, stereochemistry determination, conformational analysis. | Initial characterization, purity assessment. | Molecular weight determination, formula confirmation, identification of known compounds. | Absolute structure determination of crystalline compounds. |
| Limitations | Longer acquisition times, requires expertise in data interpretation.[2] | Limited for complex structures with significant signal overlap. | Does not provide detailed connectivity or stereochemical information. | Requires a suitable single crystal, solid-state structure may differ from solution conformation.[17] |
Experimental Protocols for Key 2D NMR Experiments
Detailed experimental procedures are crucial for obtaining high-quality, reproducible data. The following are generalized protocols for common 2D NMR experiments. Specific parameters will need to be optimized based on the sample and the spectrometer used.
COSY (Correlation Spectroscopy) Experiment
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent.
-
1D ¹H Spectrum Acquisition: Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and transmitter offset.
-
COSY Parameter Setup:
-
Load a standard COSY pulse program (e.g., cosygpqf).[18]
-
Set the spectral width in both dimensions (F2 and F1) to encompass all proton signals.
-
Set the number of data points in the direct dimension (TD F2) to 1024 or 2048.
-
Set the number of increments in the indirect dimension (TD F1) to 256 or 512 for good resolution.
-
Set the number of scans (NS) to a multiple of 2 or 4 for adequate signal-to-noise.
-
Set the relaxation delay (d1) to 1-2 seconds.
-
-
Data Acquisition: Start the experiment. A typical COSY experiment can take from 5 minutes to over an hour.[5][13]
-
Data Processing:
HSQC (Heteronuclear Single Quantum Coherence) Experiment
-
Sample Preparation: Dissolve 10-20 mg of the sample in a deuterated solvent.
-
1D ¹H and ¹³C Spectra Acquisition: Acquire 1D ¹H and ¹³C spectra to determine the spectral widths and transmitter offsets for both nuclei.
-
HSQC Parameter Setup:
-
Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2).
-
Set the ¹H spectral width (F2) and ¹³C spectral width (F1).
-
Set the number of data points in the direct dimension (TD F2) to 1024.
-
Set the number of increments in the indirect dimension (TD F1) to 128 or 256.
-
Set the number of scans (NS) to a multiple of 4 or 8. A standard experiment can take 30 minutes to a few hours.[13]
-
Set the relaxation delay (d1) to 1-1.5 seconds.
-
-
Data Acquisition: Start the experiment.
-
Data Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum in both dimensions.[19]
-
Baseline correct the spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation) Experiment
-
Sample Preparation and Initial Spectra: Same as for HSQC.
-
HMBC Parameter Setup:
-
Load a standard HMBC pulse program (e.g., hmbcgplpndqf).
-
Set the ¹H and ¹³C spectral widths.
-
Set TD(F2) to 1024 or 2048 and TD(F1) to 256 or 512.
-
The number of scans (NS) will typically be higher than for HSQC (e.g., 8, 16, or more) due to lower sensitivity. A standard experiment can take 1 to several hours.[13]
-
Set the relaxation delay (d1) to 1-1.5 seconds.
-
-
Data Acquisition: Start the experiment.
-
Data Processing:
-
Apply a sine-bell or squared sine-bell window function.
-
Perform a two-dimensional Fourier transform.
-
Phase correction is not typically required for magnitude-mode HMBC spectra.[19]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) Experiment
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent. The sample should be free of paramagnetic impurities.
-
1D ¹H Spectrum Acquisition: Acquire a 1D ¹H spectrum to set the spectral width and transmitter offset.
-
NOESY Parameter Setup:
-
Load a standard NOESY pulse program (e.g., noesyphpr).
-
Set the spectral width in both dimensions.
-
Set TD(F2) to 1024 or 2048 and TD(F1) to 256 or 512.
-
Set the number of scans (NS) to a multiple of 8 or 16. A standard experiment can take several hours.[13]
-
Set the relaxation delay (d1) to 1-2 seconds.
-
Crucially, set the mixing time (d8). This is the most important parameter and depends on the molecular weight of the compound. For small molecules (<500 Da), a mixing time of 0.5-1.0 s is a good starting point.[10]
-
-
Data Acquisition: Start the experiment.
-
Data Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum in both dimensions.[19]
-
Baseline correct the spectrum.
-
Visualizing Experimental Workflows and Logical Relationships
The following diagrams illustrate the logical flow of structure elucidation using 2D NMR and the relationships between different experiments.
Caption: General workflow for product structure validation using 2D NMR.
Caption: Decision tree for selecting the appropriate 2D NMR experiment.
Caption: Logical relationships between different 2D NMR experiments.
By strategically employing a combination of these 2D NMR techniques and, when necessary, orthogonal methods like mass spectrometry and X-ray crystallography, researchers can confidently and accurately validate the structure of their products, a critical step in the journey from discovery to application.
References
- 1. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. openpubglobal.com [openpubglobal.com]
- 3. Four-in-one: HSQC, HSQC-TOCSY (or H2BC), TOCSY, and enhanced HMBC spectra integrated into a single NO Relaxation Delay (NORD) NMR experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. princeton.edu [princeton.edu]
- 6. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]
- 7. google.com [google.com]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. Fast Visual Guide to process routine 2D-NMR datasets [mestrelabcn.com]
- 10. NMR Tutorials: NMR Experiments [nmr-center.nmrsoft.com]
- 11. benchchem.com [benchchem.com]
- 12. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.as.uky.edu [chem.as.uky.edu]
- 14. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 15. books.rsc.org [books.rsc.org]
- 16. chimia.ch [chimia.ch]
- 17. news-medical.net [news-medical.net]
- 18. chemistry.uoc.gr [chemistry.uoc.gr]
- 19. nmr.chem.ucsb.edu [nmr.chem.ucsb.edu]
A Researcher's Guide to Boronic Acids vs. Boronate Esters in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the choice of reagents is paramount to the success of a reaction. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura coupling, organoboron compounds are indispensable. This guide provides an objective, data-driven comparison of two of the most common classes of these reagents: boronic acids and their corresponding boronate esters. Understanding the distinct advantages and disadvantages of each is critical for reaction optimization, yield maximization, and efficient workflow development.
The Fundamental Trade-Off: Reactivity vs. Stability
The core difference between boronic acids and boronate esters lies in a crucial trade-off between reactivity and stability. Boronic acids are generally more reactive, often leading to faster reaction times in cross-coupling reactions.[1][2] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the key transmetalation step in the catalytic cycle.[1][2] However, this comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, particularly under aqueous basic conditions, which can negatively impact their shelf-life and reaction yields.[1][2]
Conversely, boronate esters, such as the widely used pinacol esters, offer significantly enhanced stability.[1][2] They are often crystalline solids that are easier to handle, purify by chromatography, and can be stored for extended periods.[1][2] This stability makes them particularly well-suited for multi-step syntheses and high-throughput screening applications where reagent robustness is essential. The trade-off for this stability is generally a lower intrinsic reaction rate compared to the parent boronic acid. It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions typical of many cross-coupling reactions, although direct transmetalation from the ester is also possible.[1]
Quantitative Performance Comparison
The following tables summarize quantitative data from various studies, illustrating the performance differences between boronic acids and boronate esters in Suzuki-Miyaura cross-coupling reactions.
Table 1: Suzuki-Miyaura Coupling of Phenylboronic Acid with 4-Iodoanisole [1]
| Reagent | Reaction Time (hours) | Yield (%) |
| Phenylboronic Acid | 1 | ~95 |
| Phenylboronic Acid Pinacol Ester | 4 | ~92 |
Table 2: Kinetic Data for the Transmetalation Step in Suzuki-Miyaura Coupling [2][3]
| Boron Reagent | Relative Rate Constant (k_rel) | Notes |
| Arylboronic Acid | ~23 | Rate is significantly faster than the corresponding boronate esters. |
| Arylboronic Acid Glycol Ester | ~5.0 | Faster than catechol boronic ester. |
| Arylboronic Acid Catechol Ester | 1 | Reference for comparison. |
| Arylboronic Acid Pinacol Ester | Sigmoidal kinetics | Precludes determination of a first-order rate constant; generally slower. |
| Arylboronic Acid Neopentyl Ester | Sigmoidal kinetics | Precludes determination of a first-order rate constant; generally slower. |
Table 3: Comparison of Yields in the Synthesis of Biaryl Compounds [4]
| Aryl Boron Reagent | Yield of Biaryl Product (%) |
| Aryl Boronic Acid | 75 |
| Aryl Boronic Acid Pinacol Ester | 82 |
| Aryl Boronic Acid 1,1,2,2-tetraethylethylene glycol ester (ArB(Epin)) | 95 |
Note: The higher yield for the ArB(Epin) ester in this specific case is attributed to its enhanced stability and ease of purification, leading to higher purity of the starting material.[4]
Experimental Protocols
Reproducibility is key in scientific research. The following are generalized experimental protocols for a Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling with a Boronic Acid
This protocol is adapted from the synthesis of 2-(furan-2-yl)phenol.[5]
Materials:
-
Aryl halide (e.g., 2-bromophenol, 1 mmol)
-
Boronic acid (e.g., furan-2-boronic acid, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)
-
Base (e.g., Na₂CO₃, 2 mmol)
-
Solvent (e.g., a mixture of toluene, ethanol, and water)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, boronic acid, and base.
-
Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the solvent mixture and the palladium catalyst to the flask.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup: add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Coupling with a Boronate Ester
This protocol is a general representation and may require optimization for specific substrates.
Materials:
-
Aryl halide (e.g., 1-bromo-4-butylbenzene, 1 mmol)
-
Boronate ester (e.g., 2-pyridylboronic acid pinacol ester, 1.5 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand, 0.01-0.02 mmol)
-
Base (e.g., KF, 3 mmol)
-
Anhydrous solvent (e.g., 1,4-dioxane)
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine the aryl halide, boronate ester, base, and palladium catalyst/ligand.
-
Add the anhydrous solvent via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite or silica gel, eluting with an appropriate organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Process: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle, a typical experimental workflow for comparing boronic acids and boronate esters, and a decision-making flowchart for reagent selection.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for comparing boronic acid and boronate ester performance.
Caption: Decision flowchart for selecting between boronic acids and boronate esters.
Conclusion: Making an Informed Decision
The choice between a boronic acid and a boronate ester is not always straightforward and depends heavily on the specific requirements of the synthetic task at hand.
Choose a boronic acid when:
-
High reactivity and short reaction times are desired.
-
The stability of the specific boronic acid is not a concern for the intended application.
-
The boronic acid is readily available and cost-effective.
Choose a boronate ester when:
-
Enhanced stability and a long shelf-life are required, especially for multi-step syntheses or high-throughput screening.
-
The boronic acid is prone to decomposition.
-
Ease of handling and purification by standard chromatographic methods is a priority.[1][4]
-
Reproducibility is of utmost importance, and slightly longer reaction times are acceptable.[2]
Ultimately, the superior stability and handling characteristics of boronate esters often make them the preferred choice in complex, multi-step syntheses and in the drug discovery pipeline, despite the generally higher intrinsic reactivity of the parent boronic acid.[1] By understanding the principles and data outlined in this guide, researchers can make more informed decisions to accelerate their research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
A Researcher's Guide to Regioselectivity in Cross-Coupling Reactions with Substituted Aryl Halides
For researchers, scientists, and drug development professionals, mastering the regiocontrol of cross-coupling reactions is paramount for the efficient synthesis of complex molecules. This guide provides a comparative analysis of factors influencing regioselectivity in pivotal cross-coupling reactions of substituted aryl halides, supported by experimental data and detailed protocols.
The strategic functionalization of aromatic rings is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. However, when substrates contain multiple, yet chemically similar, halogen substituents, controlling the site of reaction—regioselectivity—becomes a critical challenge. This guide delves into the key factors that govern regioselectivity in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, offering a comparative overview to aid in reaction design and optimization.
Factors Influencing Regioselectivity
The outcome of a cross-coupling reaction on a polyhalogenated arene is a delicate interplay of several factors. Understanding these can allow for the selective synthesis of a desired regioisomer. The primary determinants of regioselectivity include:
-
Electronic Effects: The inherent electronic properties of the aryl halide play a significant role. Oxidative addition of the palladium catalyst is generally favored at the more electron-deficient carbon-halogen bond.[1] Electron-withdrawing groups on the aromatic ring can therefore direct the coupling to the ortho or para positions.
-
Steric Effects: The steric environment around the carbon-halogen bond is a crucial factor. Bulky substituents adjacent to a halogen can hinder the approach of the palladium catalyst, leading to preferential reaction at a less sterically encumbered site.[2][3] This effect is often exploited to achieve selectivity between two otherwise similar positions.
-
Ligand Effects: The choice of ligand coordinated to the palladium center is a powerful tool for controlling regioselectivity, a strategy often termed "catalyst-controlled" site-selectivity.[4] Bulky and electron-rich phosphine or N-heterocyclic carbene (NHC) ligands can dramatically alter the steric and electronic properties of the catalyst, often overriding the inherent reactivity of the substrate to favor a less conventional outcome.
-
Solvent and Base Effects: The reaction medium and the base employed can also influence the regiochemical outcome. Solvents can affect the solubility and aggregation state of the catalyst and reactants, while the base can play a role in the rate-determining steps of the catalytic cycle.[4][5]
The interplay between these factors can be subtle, and the optimal conditions for achieving high regioselectivity are often substrate-dependent. The following sections provide a comparative analysis of these effects in four major cross-coupling reactions, supported by quantitative data from the literature.
Comparative Analysis of Regioselectivity in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron reagent and an organic halide. In the case of dihaloarenes, regioselectivity can often be controlled by judicious choice of catalyst and reaction conditions.
Table 1: Regioselectivity in the Suzuki-Miyaura Coupling of Dihaloarenes
| Aryl Halide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Product Ratio (C2:C4) | Yield (%) | Reference |
| 2,4-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | >95:5 | 85 | [6] |
| 2,4-Dichloropyridine | Phenylboronic acid | Pd₂(dba)₃ / IPr | K₃PO₄ | 1,4-Dioxane | 10:90 | 92 | |
| 2,5-Dichloropyridine | Phenylboronic acid | Ligand-free (Jeffery conditions) | NaHCO₃ | DMF | 1: >99 | 85 | |
| 3,5-Dichloropyridazine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 95:5 | 88 | [7] |
| 3,5-Dichloropyridazine | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 5:95 | 91 | [7] |
As illustrated in Table 1, traditional catalysts like Pd(PPh₃)₄ often favor reaction at the more electronically activated C2 position in 2,4-dihalopyridines. However, the use of a bulky NHC ligand such as IPr can completely reverse this selectivity, directing the coupling to the C4 position. This highlights the power of ligand-controlled regioselectivity.
Experimental Protocol: Ligand-Controlled C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine
-
Reagents: 2,4-Dichloropyridine (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride, 0.08 mmol), K₃PO₄ (2.0 mmol).
-
Solvent: Anhydrous 1,4-dioxane (5 mL).
-
Procedure: To an oven-dried Schlenk tube under an argon atmosphere, add 2,4-dichloropyridine, phenylboronic acid, Pd₂(dba)₃, IPr, and K₃PO₄. Add the anhydrous 1,4-dioxane. Seal the tube and heat the reaction mixture at 100 °C for 12 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the C4-arylated product.
Diagram: Factors Influencing Regioselectivity in Suzuki-Miyaura Coupling
Caption: Key factors determining the regiochemical outcome of Suzuki-Miyaura reactions.
Heck Reaction
The Heck reaction couples an aryl or vinyl halide with an alkene. Regioselectivity in the Heck reaction is often dictated by both steric and electronic factors, with the palladium hydride elimination step being crucial.
Table 2: Regioselectivity in the Heck Reaction of Dihaloarenes
| Aryl Halide | Alkene | Catalyst / Ligand | Base | Solvent | Product Ratio (Linear:Branched) | Yield (%) | Reference |
| 1,3-Dibromobenzene | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | >98:2 | 90 | [8] |
| 1,3-Dibromobenzene | n-Butyl acrylate | Pd(OAc)₂ / dppf | NaOAc | DMA | 95:5 | 85 | [9] |
| 1-Bromo-3-iodobenzene | Styrene | PdCl₂(PPh₃)₂ | K₂CO₃ | NMP | >99:1 (at C-I) | 92 | [10] |
The reactivity difference between carbon-halogen bonds (I > Br > Cl) is a primary determinant of regioselectivity in the Heck reaction with mixed dihaloarenes, with the reaction occurring preferentially at the more reactive C-I bond.[10] For symmetrical dihaloarenes, steric and electronic factors of the alkene and the aryl halide become more important.
Experimental Protocol: Regioselective Heck Reaction of 1-Bromo-3-iodobenzene [10]
-
Reagents: 1-Bromo-3-iodobenzene (1.0 mmol), Styrene (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), K₂CO₃ (2.0 mmol).
-
Solvent: N-Methyl-2-pyrrolidone (NMP) (5 mL).
-
Procedure: A mixture of 1-bromo-3-iodobenzene, styrene, PdCl₂(PPh₃)₂, and K₂CO₃ in NMP is heated to 120 °C in a sealed tube for 12 hours. After cooling, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The product is purified by column chromatography to give 3-bromostilbene.
Diagram: Catalytic Cycle of the Heck Reaction
Caption: The catalytic cycle of the Heck reaction, a key C-C bond-forming process.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst. Regioselectivity is often governed by steric hindrance and the relative reactivity of the C-X bonds.
Table 3: Regioselective Sonogashira Coupling of Polyhaloarenes
| Aryl Halide | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Major Product | Yield (%) | Reference |
| 1,2,3-Triiodobenzene | Phenylacetylene | Pd(PPh₃)₄ / CuI | Cs₂CO₃ | Toluene | 1-Iodo-2-(phenylethynyl)-3-iodobenzene | 85 | [11] |
| 1,3-Diiodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 1-Iodo-3-(phenylethynyl)benzene | 92 | [12] |
| 2,4-Dichloroiodobenzene | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N | Et₃N | 2,4-Dichloro-1-((3-hydroxy-3-methylbut-1-yn-1-yl)ethynyl)benzene | 90 | [13] |
In polyiodinated arenes, the Sonogashira coupling can be highly regioselective for the less sterically hindered positions. For instance, in 1,2,3-triiodobenzene, the reaction occurs exclusively at the terminal C–I bonds.[11]
Experimental Protocol: Regioselective Sonogashira Coupling of 1,2,3-Triiodobenzene [11]
-
Reagents: 5-Substituted-1,2,3-triiodobenzene (0.65 mmol), Aryl acetylene (0.65 mmol), Pd(PPh₃)₄ (0.065 mmol), CuI (0.13 mmol), Cs₂CO₃ (4.55 mmol).
-
Solvent: Dry toluene (8.0 mL).
-
Procedure: To a flame-dried Schlenk flask under an argon atmosphere, add the 5-substituted-1,2,3-triiodobenzene, aryl acetylene, and Cs₂CO₃ in dry toluene. The mixture is stirred for 20 minutes. Then, Pd(PPh₃)₄ and CuI are added. The flask is degassed with argon and stirred at room temperature for 24 hours. The reaction is then quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are dried, filtered, and concentrated. The product is purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds. When applied to dihaloarenes, regioselectivity can be achieved by exploiting the differential reactivity of the C-X bonds or through catalyst control.
Table 4: Regioselective Buchwald-Hartwig Amination of Dihaloarenes
| Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Major Product | Yield (%) | Reference |
| 1-Bromo-4-chlorobenzene | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 4-(4-Chlorophenyl)morpholine | 95 | [14] |
| 2,4-Dichloropyridine | Aniline | Pd(OAc)₂ / BINAP | K₂CO₃ | Toluene | 2-Anilino-4-chloropyridine | 88 | [15] |
| p-Bromotoluene | Piperazine | Pd(dba)₂ / BINAP | NaOtBu | m-Xylene | Mono-arylated piperazine | >90 | [4] |
In substrates with different halogens, the Buchwald-Hartwig amination typically proceeds at the more reactive C-Br bond over the C-Cl bond.[14] For dihalopyridines, selectivity can be influenced by the choice of ligand and base.[15]
Experimental Protocol: Regioselective Buchwald-Hartwig Amination of 1-Bromo-4-chlorobenzene [14]
-
Reagents: 1-Bromo-4-chlorobenzene (1.0 mmol), Morpholine (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), XPhos (0.04 mmol), NaOtBu (1.4 mmol).
-
Solvent: Toluene (5 mL).
-
Procedure: In a glovebox, an oven-dried vial is charged with Pd₂(dba)₃, XPhos, and NaOtBu. Toluene, 1-bromo-4-chlorobenzene, and morpholine are added sequentially. The vial is sealed and heated at 100 °C for 16 hours. After cooling, the reaction mixture is diluted with ether, filtered through Celite, and concentrated. The crude product is purified by flash chromatography.
Diagram: Ligand-Controlled Regioselectivity
Caption: The choice of ligand can dictate the site of reaction in cross-coupling.
Conclusion
The regioselective functionalization of substituted aryl halides is a critical endeavor in modern organic synthesis. As this guide has illustrated, a deep understanding of the interplay between electronic effects, steric hindrance, and the components of the catalytic system—particularly the ligand—is essential for achieving the desired regiochemical outcome. By carefully selecting the reaction parameters, researchers can often override the inherent reactivity of a substrate to selectively form a specific regioisomer. The provided data and protocols serve as a valuable resource for scientists and drug development professionals seeking to harness the power and precision of cross-coupling reactions in their synthetic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Semantic Scholar [semanticscholar.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]
- 13. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
Unraveling the Suzuki-Miyaura Transmetalation: A DFT-Guided Comparison of Mechanistic Pathways
A deep dive into the heart of the Suzuki-Miyaura cross-coupling reaction, this guide offers a comparative analysis of the transmetalation step, leveraging insights from Density Functional Theory (DFT) studies. We present a cohesive overview of proposed mechanisms, supported by quantitative computational data, detailed experimental protocols, and visual representations of the key reaction pathways.
The Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis for its facility in constructing C-C bonds, proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. While the overall cycle is well-established, the intimate mechanism of the transmetalation step—the transfer of the organic group from boron to the palladium center—has been a subject of intense investigation and debate. DFT studies have been instrumental in elucidating the subtle energetic differences between competing pathways and identifying the key factors that govern this crucial step.
Mechanistic Crossroads: The Role of the Base
A central theme in the mechanistic discourse is the role of the base, which is essential for activating the organoboron species. DFT calculations have provided a quantitative basis for comparing the two major proposed pathways initiated by the base: the "boronate" pathway and the "oxo-palladium" pathway.[1][2][3][4]
In the boronate pathway , the base first reacts with the organoboronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)3]⁻). This activated boronate then undergoes transmetalation with the arylpalladium(II) halide complex.[4][5] Conversely, the oxo-palladium pathway posits that the base (typically hydroxide) first displaces the halide on the palladium center to form an arylpalladium(II) hydroxide complex. This complex then reacts with the neutral boronic acid.[1][3][4]
Computational studies suggest that the operative mechanism is highly dependent on the specific reaction conditions, including the nature of the base, solvent, and ligands.[1][6] Some DFT studies indicate that the boronate pathway is energetically more favorable.[5] However, other computational and experimental evidence points to the kinetic competence of the oxo-palladium pathway, particularly in aqueous media where the concentration of the palladium hydroxide complex can be significant.[2][4]
Quantitative Insights from DFT: A Comparative Analysis
DFT calculations provide crucial quantitative data, such as activation energies (ΔG‡) and reaction energies (ΔG), which allow for a direct comparison of the feasibility of different mechanistic steps. The following tables summarize key energetic data from various DFT studies on the Suzuki-Miyaura transmetalation.
| Study System | Proposed Rate-Limiting Step | Activation Energy (kcal/mol) | Computational Method | Reference |
| Aryl Halide + Arylboronic Acid (Pd-phosphine) | Oxidative Addition | ~20-30 | B3LYP, M06 | [5][7] |
| Vinyl Bromide + Vinylboronic Acid (Pd-phosphine) | Transmetalation | ~15-25 | Becke3LYP | [6][8] |
| Aryl Sulfamate + Arylboronic Acid (Pd-XPhos) | Oxidative Addition | Not specified in abstract | DFT (functional not specified) | [9] |
| Bromobenzene + Phenylboronic Acid (Pd-H-Beta zeolite) | Transmetalation (neutral) | 36.8 | M06-L | [10] |
| Bromobenzene + Phenylboronate (Pd-H-Beta zeolite) | Transmetalation (basic) | Lower than neutral | M06-L | [10] |
| Acid Fluoride + Diboron Reagent (Ni-catalyzed) | Carbonyl Migratory Insertion | Not specified in abstract | DFT (functional not specified) | [11] |
| Alkynyl Halide + Arylboronic Acid (Zn-catalyzed) | Activation of Organic Halide | 27.2 | DFT (functional not specified) | [12] |
Table 1: Comparison of Rate-Limiting Steps and Activation Energies in Suzuki-Miyaura and Related Cross-Coupling Reactions.
| Pathway | Key Intermediate | Calculated Activation Barrier (kcal/mol) | Key Findings |
| Boronate Pathway | [ArPd(L)₂X] + [R-B(OH)₃]⁻ | 10-20 | Often found to be the lower energy pathway, especially with strong bases. |
| Oxo-Palladium Pathway | [ArPd(L)₂(OH)] + R-B(OH)₂ | 15-25 | Can be competitive or dominant depending on solvent and base, particularly with weak bases in aqueous media. |
| Direct Transmetalation | [ArPd(L)₂X] + R-B(OH)₂ | > 25 | Generally considered to have a high barrier and is less likely, but can be facilitated by specific ligands. |
| Pre-transmetalation Intermediate | A species with a Pd-O-B linkage has been proposed. | Varies | Experimental evidence supports the existence of such intermediates, providing a benchmark for calculations.[7] |
Table 2: Comparative Energetics of Proposed Transmetalation Pathways.
Visualizing the Mechanistic Pathways
The following diagrams, generated using the DOT language, illustrate the key steps in the competing transmetalation mechanisms.
Figure 1: General catalytic cycle of the Suzuki-Miyaura reaction with a focus on the two major proposed transmetalation pathways: the boronate pathway and the oxo-palladium pathway.
Experimental and Computational Protocols
A meaningful comparison of DFT studies requires a clear understanding of the methodologies employed.
Typical Computational Protocol:
-
Functional: Hybrid functionals such as B3LYP and M06 are commonly used for geometry optimizations and frequency calculations.[5][6]
-
Basis Set: Pople-style basis sets (e.g., 6-31G*) are often used for lighter atoms, while effective core potentials (e.g., LANL2DZ) are employed for palladium.
-
Solvent Model: The effect of the solvent is typically included using implicit continuum models, such as the Polarizable Continuum Model (PCM) or the SMD model. In some cases, explicit solvent molecules are also included to model specific interactions.[5]
-
Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to refine the energetics. Gibbs free energies are calculated by including zero-point vibrational energies and thermal corrections.
Key Experimental Validation:
-
Kinetic Studies: Experimental rate laws and kinetic isotope effects provide crucial data to validate or invalidate proposed mechanisms.
-
Spectroscopic Characterization: Techniques like NMR spectroscopy have been used to identify and characterize key intermediates, including the elusive arylpalladium(II) boronate complexes.[13]
-
Stoichiometric Reactions: Studying the reactions of isolated, pre-formed palladium complexes with boronic acid derivatives allows for the direct measurement of the rates of individual steps in the transmetalation process.[4]
Conclusion
DFT studies have significantly advanced our understanding of the Suzuki-Miyaura transmetalation mechanism. The prevailing view is that there is no single, universal pathway. Instead, the reaction likely proceeds through a network of competing pathways, with the relative contributions of the boronate and oxo-palladium routes being highly sensitive to the specific reaction parameters. The synergy between computational modeling and experimental investigation continues to be a powerful approach for unraveling the complexities of this fundamentally important reaction, paving the way for the rational design of more efficient and selective catalytic systems.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki–Miyaura coupling revisited: an integrated computational study - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Mapping the molecular mechanism of zinc catalyzed Suzuki–Miyaura coupling reaction: a computational study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 4-(N,N-Dibenzylamino)phenylboronic Acid
Researchers and laboratory professionals handling 4-(N,N-Dibenzylamino)phenylboronic acid must adhere to strict disposal protocols to ensure personnel safety and environmental protection. This compound, like other boronic acid derivatives, is classified as hazardous waste and requires careful management from collection to final disposal. Under no circumstances should this chemical or its containers be discarded in regular trash or poured down the drain.[1][2]
Immediate Safety and Handling
Prior to initiating any disposal-related activities, it is imperative to work within a certified chemical fume hood and don the appropriate Personal Protective Equipment (PPE).[1][2][3] An emergency eyewash station and safety shower should be readily accessible.[3]
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene. Double gloving may be considered.[1][3] |
| Body Protection | A fully fastened lab coat that covers the arms.[1] |
| Footwear | Closed-toe shoes.[1] |
| Respiratory Protection | A NIOSH-approved respirator is recommended if handling the compound as a powder or if there is a risk of aerosolization.[3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process of waste segregation, collection, and storage, followed by professional disposal.
1. Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1] High-density polyethylene (HDPE) or glass containers are generally suitable.[3]
-
Labeling: All waste containers must be unequivocally labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1] The label should also indicate that it is a boronic acid derivative.[1]
2. Solid Waste Disposal:
-
Contaminated solid materials, such as gloves, weighing paper, and bench paper, should be collected in a designated solid hazardous waste container.
3. Liquid Waste Disposal:
-
Solutions containing this compound should be collected in a designated liquid hazardous waste container. Use a funnel to prevent spills when transferring liquid waste.[3]
4. Decontamination of Empty Containers:
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent. This first rinseate is considered hazardous and must be collected in the designated liquid hazardous waste container.[2]
-
Subsequent Rinses: Institutional guidelines may require the collection of subsequent rinses as hazardous waste.[2]
-
Final Disposal: After thorough rinsing and air-drying in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of according to laboratory recycling or waste guidelines.[2]
5. Waste Storage and Pickup:
-
Store sealed and labeled hazardous waste containers in a designated satellite accumulation area.[1][3]
-
Follow your institution's specific procedures for arranging hazardous waste pickup with the environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.[3]
6. Spill Management:
-
In the event of a spill, immediately evacuate and secure the area, alerting others in the vicinity.[3]
-
For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container. Avoid generating dust.[4]
-
For liquid spills, use an inert absorbent material like vermiculite or sand to contain and absorb the spill.[3] Collect the absorbed material and place it into a sealed, labeled hazardous waste container.[3]
-
Decontaminate the spill area with an appropriate solvent followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[3]
-
Report the spill to your supervisor and the institution's EHS department.[3]
Experimental Workflows and Logical Relationships
The following diagrams illustrate the procedural flow for the proper disposal of this compound and the necessary steps for spill response.
Caption: Disposal workflow for this compound.
Caption: Emergency spill response for this compound.
References
Essential Safety and Operational Guide for 4-(N,N-Dibenzylamino)phenylboronic acid
This guide provides crucial safety and logistical information for the handling and disposal of 4-(N,N-Dibenzylamino)phenylboronic acid. The following procedures are based on best practices for handling boronic acid derivatives and air-sensitive compounds. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and comprehensive information.
Immediate Safety Precautions
When handling this compound, immediate and strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for closely related compounds such as 4-(Diphenylamino)phenylboronic acid, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.[1][2][3]
-
Engineering Controls: Work in a well-ventilated area, preferably within a certified chemical fume hood.[4][5] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]
-
Hygiene Measures: Avoid all personal contact, including the inhalation of dust or vapors.[4] Wash hands thoroughly with soap and water after handling and before breaks. Do not eat, drink, or smoke in the laboratory.[4] Remove any contaminated clothing immediately and wash it before reuse.[4]
Personal Protective Equipment (PPE)
Proper PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required equipment.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[4][6] | To protect eyes from contact, which can cause serious irritation.[1][3][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[4][6] Gloves must be inspected prior to use and disposed of after use in accordance with good laboratory practices.[1] | To prevent skin contact and potential irritation.[1][3] |
| Body Protection | A laboratory coat is required.[4][7] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat. | To protect skin from accidental splashes or spills.[4] |
| Respiratory Protection | For operations where dust may be generated, use a NIOSH-approved respirator with an appropriate particulate filter. | To prevent inhalation of dust, which may cause respiratory irritation.[1] |
Operational Plan
A systematic approach to handling this compound from receipt to disposal is critical for safety and experimental success.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
-
This compound may be air and moisture sensitive; therefore, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[2]
Handling and Use (Step-by-Step)
Given the potential air and moisture sensitivity of boronic acids, the following steps should be performed under an inert atmosphere, for example, in a glovebox or using Schlenk line techniques.[8]
-
Preparation: Ensure the glassware is clean and dry, preferably oven-dried before use.[9]
-
Inert Atmosphere: Purge the reaction vessel and any transfer apparatus with a dry, inert gas like nitrogen or argon.[9]
-
Weighing: If possible, weigh the compound inside a glovebox. If a glovebox is not available, weigh it quickly in a fume hood and minimize exposure to the atmosphere.
-
Transfer: Use techniques that minimize atmospheric exposure, such as a solids addition funnel or by quickly transferring the solid under a positive flow of inert gas.
-
Reaction: Add the compound to the reaction solvent under an inert atmosphere. Many reactions involving boronic acids are sensitive to air and moisture.[9]
Spill Response Protocol
A clear plan for spills is essential for laboratory safety.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[5]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[4]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[4]
-
Report: Report the spill to the appropriate safety personnel.
Disposal Plan
Disposal of chemical waste must be in accordance with local, state, and federal regulations.[5][10]
-
Waste Collection: Collect all waste containing this compound, including reaction residues and contaminated materials, in a clearly labeled, sealed container for hazardous waste.
-
Neutralization (if necessary): For residual boronic acids, quenching with an alcohol (like methanol or isopropanol) followed by slow addition to a basic solution (like sodium hydroxide) can be a method for neutralization, but this should be done with caution in a fume hood.
-
Contaminated Materials: Dispose of contaminated gloves and other materials in accordance with applicable laws and good laboratory practices.[1][5]
Visualization of the Handling Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 8. ossila.com [ossila.com]
- 9. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 10. orgsyn.org [orgsyn.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
